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VU0071063

Cat. No.: B1684050
M. Wt: 326.4 g/mol
InChI Key: ZFZAIHKQJBMYLO-UHFFFAOYSA-N
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Description

VU0071063 is a potent and selective activator of the inward-rectifier potassium channel (Kir) 6.2 and sulfonylurea receptor (SUR) 1 (EC50 = 7 µM using whole cell patch clamp electrophysiology). It is selective for SUR1-containing Kir6.1 or Kir6.2 channels over SUR2A, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3/2, and voltage-gated potassium channel 2.1. This compound inhibits glucose-stimulated calcium entry in isolated mouse pancreatic β-cells.>Novel activator of Kir6.2/SUR1>This compound is an activator of Kir6.2/SUR1.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N4O2 B1684050 VU0071063

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(4-tert-butylphenyl)methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZAIHKQJBMYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Mechanism of Action of VU0071063: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0071063 is a novel small molecule that acts as a potent and specific opener of the ATP-sensitive potassium (KATP) channel subtype Kir6.2/SUR1. Its primary mechanism of action involves direct activation of these channels, leading to membrane hyperpolarization and subsequent inhibition of cellular excitability. This technical guide provides an in-depth analysis of the molecular mechanism, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways associated with this compound.

Core Mechanism of Action: Kir6.2/SUR1 Channel Activation

This compound functions as a direct activator of the Kir6.2/SUR1 KATP channel complex.[1][2] These channels are hetero-octameric assemblies of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. In pancreatic β-cells, KATP channels are crucial regulators of glucose-stimulated insulin secretion (GSIS).

Under basal glucose conditions, these channels are open, maintaining a hyperpolarized membrane potential. An increase in intracellular ATP, resulting from glucose metabolism, triggers the closure of KATP channels. This leads to membrane depolarization, activation of voltage-dependent calcium channels (VDCCs), and subsequent influx of Ca2+, which is the primary trigger for insulin exocytosis.

This compound bypasses this metabolic regulation by directly binding to the Kir6.2/SUR1 channel complex, forcing it into an open conformation even in the presence of high glucose and elevated ATP. This leads to a sustained K+ efflux, clamping the membrane potential at a hyperpolarized state and thereby inhibiting insulin secretion.[1][2]

Notably, this compound exhibits high specificity for the Kir6.2/SUR1 isoform, with no significant activity on the Kir6.1/SUR2B channels predominantly found in vascular smooth muscle.[1] This selectivity profile makes it a more targeted tool for studying pancreatic and neuronal KATP channel function compared to less specific openers like diazoxide.

While the primary mechanism is well-established, some studies have suggested potential KATP channel-independent effects of this compound at higher concentrations. These off-target effects may involve interference with mitochondrial metabolism, as evidenced by observations of mitochondrial membrane depolarization in SUR1 knockout models.

Quantitative Pharmacological Data

The following table summarizes the key in vitro potency and efficacy parameters of this compound.

ParameterValueAssay SystemReference
EC50 7 µMHeterologously expressed Kir6.2/SUR1 channels
EC50 7.44 µMThallium flux assay in cells expressing Kir6.2/SUR1
Concentration for significant [Ca2+]c reduction 30 µMHuman congenital hyperinsulinism islet cell clusters

Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound in Pancreatic β-Cells

VU0071063_Signaling_Pathway Kir62_SUR1 Kir6.2/SUR1 KATP Channel Depolarization Membrane Depolarization Kir62_SUR1->Depolarization K_efflux K+ Efflux Kir62_SUR1->K_efflux VDCC Voltage-Dependent Ca2+ Channel Ca_influx Ca2+ Influx VDCC->Ca_influx No_Insulin_Secretion Inhibition of Insulin Secretion VDCC->No_Insulin_Secretion This compound This compound This compound->Kir62_SUR1 Activates Glucose High Glucose Metabolism Metabolism Glucose->Metabolism ATP Increased ATP Metabolism->ATP ATP->Kir62_SUR1 Inhibits Depolarization->VDCC Hyperpolarization Membrane Hyperpolarization Hyperpolarization->VDCC Prevents Opening Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion K_efflux->Hyperpolarization

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Workflow for Thallium Flux Assay

Thallium_Flux_Workflow start Start cell_plating Plate cells expressing Kir6.2/SUR1 in 384-well plate start->cell_plating dye_loading Load cells with a thallium-sensitive dye cell_plating->dye_loading wash Wash to remove extracellular dye dye_loading->wash compound_add Add this compound (or control compounds) wash->compound_add pre_read Measure baseline fluorescence (FlexStation II) compound_add->pre_read stimulus_add Add thallium/potassium stimulus buffer pre_read->stimulus_add read_plate Measure fluorescence kinetics (every 1-2 seconds for 1-3 minutes) stimulus_add->read_plate data_analysis Analyze data: Calculate rate of fluorescence increase and determine EC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the thallium flux assay.

Detailed Experimental Protocols

Patch-Clamp Electrophysiology

This protocol is adapted from studies on heterologously expressed Kir6.2/SUR1 channels in T-Rex-HEK-293 cells.

  • Cell Culture: T-Rex-HEK-293 cells stably expressing Kir6.2/SUR1 are cultured in standard DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics. Channel expression is induced with tetracycline 24-48 hours prior to the experiment.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

  • Solutions:

    • External Solution (in mM): 140 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH. For perforated patch, amphotericin B (240 µg/mL) is included in the internal solution. Fluoride-free internal solutions are preferred to observe this compound-mediated activation.

  • Voltage-Clamp Protocol:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a membrane potential of -75 mV.

    • Apply a voltage step to -120 mV for 200 ms, followed by a ramp to +120 mV over 2 seconds. This protocol is repeated every 20 seconds.

    • Establish a stable baseline current.

    • Perfuse the cell with the external solution containing this compound at various concentrations.

    • Record the resulting increase in outward current.

Thallium Flux Assay

This is a fluorescence-based assay to measure K+ channel activity in a high-throughput format.

  • Cell Plating: Seed cells expressing Kir6.2/SUR1 in 384-well, black-walled, clear-bottom plates coated with Poly-D-Lysine.

  • Dye Loading:

    • Remove the culture medium.

    • Load the cells with a thallium-sensitive fluorescent dye (e.g., from the FluxOR™ Potassium Ion Channel Assay Kit) in a chloride-free buffer containing probenecid to prevent dye extrusion.

    • Incubate at room temperature for 60-90 minutes in the dark.

    • Wash the cells with dye-free assay buffer to remove extracellular dye.

  • Assay Procedure:

    • Add this compound or control compounds to the wells and incubate for a specified period (e.g., 10-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FlexStation® II 384).

    • Measure baseline fluorescence for 10-30 seconds.

    • Add a stimulus buffer containing thallium sulfate (e.g., final concentration of 2.0 mM Tl+) and a low concentration of potassium sulfate (e.g., final concentration of 10 mM K+).

    • Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for 1-3 minutes.

  • Data Analysis: The rate of fluorescence increase is proportional to the thallium influx through open K+ channels. The EC50 of this compound is determined by plotting the rate of thallium flux against the compound concentration.

Intracellular Calcium Imaging in Pancreatic Islets

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to glucose and this compound.

  • Islet Isolation and Culture: Isolate pancreatic islets from mice using collagenase digestion. Culture the islets overnight in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.

  • Dye Loading:

    • Incubate the islets with the calcium-sensitive dye Fluo-4 AM (e.g., 2-5 µM) in a Krebs-Ringer bicarbonate (KRB) solution containing a low glucose concentration (e.g., 2.5 mM) for 45-60 minutes at 37°C.

    • The KRB solution composition (in mM) is typically: 128 NaCl, 5 KCl, 2.7 CaCl2, 1.2 MgSO4, 1 Na2HPO4, 1.2 KH2PO4, 5 NaHCO3, 10 HEPES, and 0.1% BSA, pH 7.4.

    • Wash the islets with dye-free, low-glucose KRB solution for 15 minutes.

  • Imaging Protocol:

    • Place the islets in an imaging chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Perfuse the islets with low-glucose KRB solution to establish a baseline fluorescence.

    • Switch to a high-glucose KRB solution (e.g., 15-20 mM) to stimulate an increase in [Ca2+]i.

    • After the glucose-stimulated calcium response, introduce this compound in the high-glucose KRB solution.

    • Record the change in fluorescence intensity over time. A decrease in fluorescence indicates a reduction in [Ca2+]i due to membrane hyperpolarization.

    • At the end of the experiment, perfuse with a high-potassium solution (e.g., 30 mM KCl) to depolarize the cells and confirm their viability.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay directly measures the effect of this compound on insulin release from pancreatic islets.

  • Islet Preparation: Use isolated pancreatic islets as described for calcium imaging.

  • Static Incubation Protocol:

    • Pre-incubate size-matched groups of islets (e.g., 10-20 islets per group) in KRB solution with low glucose (e.g., 2.8 mM) for 1 hour at 37°C.

    • Replace the pre-incubation buffer with fresh low-glucose KRB and incubate for 1 hour. Collect the supernatant for basal insulin measurement.

    • Replace the buffer with high-glucose KRB (e.g., 16.7 mM) and incubate for 1 hour. Collect the supernatant for stimulated insulin measurement.

    • To test the effect of this compound, perform an additional incubation with high-glucose KRB containing the compound.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Normalize the insulin secretion to the number of islets or total protein/DNA content. Compare the insulin secretion in the presence and absence of this compound under high-glucose conditions.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of Kir6.2/SUR1 KATP channels in various physiological and pathophysiological processes. Its mechanism of action as a potent and specific channel opener is well-characterized through a variety of in vitro and in vivo experimental approaches. The detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of insulin secretion, neuronal excitability, and related disorders. The high specificity of this compound for the pancreatic and neuronal KATP channel isoform makes it a superior probe compared to older, less selective compounds. However, researchers should remain mindful of potential off-target effects at higher concentrations.

References

VU0071063: A Selective Kir6.2/SUR1 Opener for Pancreatic Beta-Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU0071063 is a potent and selective small-molecule opener of the Kir6.2/SUR1 ATP-sensitive potassium (KATP) channel.[1][2] This channel subtype is predominantly expressed in pancreatic β-cells and specific neurons in the brain, where it plays a crucial role in coupling cellular metabolism to electrical excitability.[3][4] By selectively activating Kir6.2/SUR1 channels, this compound induces membrane hyperpolarization, leading to the inhibition of glucose-stimulated insulin secretion.[1] Its high selectivity for the pancreatic β-cell KATP channel over the vascular (Kir6.1/SUR2B) and cardiac (Kir6.2/SUR2A) isoforms minimizes the off-target cardiovascular effects associated with less selective KATP channel openers like diazoxide. These properties make this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir6.2/SUR1 channels and for exploring their therapeutic potential in conditions such as hyperinsulinism. This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization.

Mechanism of Action

The Kir6.2/SUR1 channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. In pancreatic β-cells, the intracellular ATP/ADP ratio governs the activity of this channel. High glucose metabolism increases intracellular ATP, which binds to the Kir6.2 subunit, causing the channel to close. This closure leads to membrane depolarization, the opening of voltage-dependent calcium channels (VDCCs), and subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules.

This compound acts as a direct opener of the Kir6.2/SUR1 channel. By binding to the channel complex, it stabilizes the open conformation, leading to K+ efflux and membrane hyperpolarization. This hyperpolarized state prevents the opening of VDCCs, thereby inhibiting glucose-stimulated Ca2+ entry and insulin secretion. The effects of this compound can be reversed by the sulfonylurea tolbutamide, which acts as a Kir6.2/SUR1 channel blocker.

Below is a diagram illustrating the signaling pathway of insulin secretion and the action of this compound.

G Signaling Pathway of Insulin Secretion and this compound Action cluster_cell Pancreatic β-cell cluster_drug Pharmacological Intervention Glucose High Glucose Metabolism Increased Metabolism Glucose->Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP Kir62_SUR1 Kir6.2/SUR1 Channel (KATP Channel) ATP_ADP->Kir62_SUR1 Inhibition Depolarization Membrane Depolarization Kir62_SUR1->Depolarization Channel Closure Hyperpolarization Membrane Hyperpolarization Kir62_SUR1->Hyperpolarization K+ Efflux VDCC Voltage-Dependent Ca2+ Channels (VDCCs) Depolarization->VDCC Activation Ca_influx Ca2+ Influx VDCC->Ca_influx Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis Insulin Insulin Secretion Insulin_Exocytosis->Insulin This compound This compound This compound->Kir62_SUR1 Activation (Opening) Hyperpolarization->VDCC Inhibition

Caption: Signaling pathway of glucose-stimulated insulin secretion and the modulatory effect of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Channel SubtypeAssay TypeParameterValueReference
Kir6.2/SUR1Thallium FluxEC507.44 µM
Kir6.1/SUR2BThallium FluxActivityNo effect
Kir6.2/SUR2APatch ClampActivityNo effect
Kv2.1Patch ClampActivityNo effect

Table 2: In Vitro and In Vivo Effects of this compound

Experimental ModelTreatmentEffectReference
Isolated Mouse Islets10 µM this compoundInhibition of glucose-stimulated insulin secretion
Isolated Mouse Islets0-20 µM this compoundDose-dependent hyperpolarization of β-cell membrane
Male C57BL/6 Mice50 mg/kg this compound (i.p.)Significant increase in blood glucose at 60 minutes

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Thallium Flux Assay for KATP Channel Activity

This assay is a high-throughput method to assess the activity of potassium channels. Thallium ions (Tl+) pass through open potassium channels and can be detected by a Tl+-sensitive fluorescent dye.

Experimental Workflow:

G Thallium Flux Assay Workflow start Start plate_cells Plate HEK293 cells expressing Kir6.2/SUR1 in 384-well plates start->plate_cells load_dye Load cells with a Tl+-sensitive fluorescent dye plate_cells->load_dye add_compound Add this compound or control compounds at various concentrations load_dye->add_compound incubate Incubate for a defined period add_compound->incubate add_thallium Add Tl+-containing stimulus buffer incubate->add_thallium read_fluorescence Measure fluorescence intensity over time using a plate reader add_thallium->read_fluorescence analyze_data Analyze data to determine EC50 values read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the thallium flux assay to measure Kir6.2/SUR1 channel activation.

Detailed Methodology:

  • Cell Culture: HEK-293 cells stably expressing the Kir6.2 and SUR1 subunits are cultured in appropriate media.

  • Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature in the dark.

  • Compound Addition: The loading buffer is removed, and cells are incubated with a buffer containing varying concentrations of this compound or control compounds (e.g., diazoxide, pinacidil, DMSO).

  • Thallium Stimulation: The plate is placed in a fluorescence plate reader. A stimulus buffer containing thallium sulfate is added to each well to initiate the flux.

  • Data Acquisition: Fluorescence intensity is measured kinetically for several minutes.

  • Data Analysis: The rate of fluorescence increase is proportional to the number of open potassium channels. The data are normalized to positive and negative controls, and concentration-response curves are fitted to a sigmoidal dose-response equation to determine EC50 values.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in whole-cell or excised-patch configurations.

Experimental Workflow:

G Patch-Clamp Electrophysiology Workflow start Start prepare_cells Prepare transfected HEK293 cells or isolated pancreatic β-cells start->prepare_cells establish_seal Establish a giga-ohm seal between the patch pipette and the cell membrane prepare_cells->establish_seal whole_cell Rupture the membrane patch to achieve whole-cell configuration establish_seal->whole_cell record_baseline Record baseline KATP channel currents whole_cell->record_baseline apply_compound Perfuse the cell with a solution containing this compound record_baseline->apply_compound record_response Record changes in channel current apply_compound->record_response washout Wash out the compound to assess reversibility record_response->washout analyze_data Analyze current-voltage relationships and dose-response effects washout->analyze_data end End analyze_data->end

Caption: Workflow for whole-cell patch-clamp electrophysiology to characterize this compound's effect on Kir6.2/SUR1 currents.

Detailed Methodology:

  • Cell Preparation: Transfected HEK-293 cells or isolated primary pancreatic β-cells are plated on glass coverslips.

  • Recording Solutions: The extracellular (bath) solution and intracellular (pipette) solution are prepared with appropriate ionic compositions to isolate potassium currents. The pipette solution typically contains a low concentration of ATP to maintain a basal level of channel inhibition.

  • Patching: A glass micropipette with a resistance of 2-5 MΩ is brought into contact with a cell. A giga-ohm seal is formed by applying gentle suction.

  • Whole-Cell Configuration: The membrane patch is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -70 mV), and voltage steps or ramps are applied to elicit channel currents.

  • Compound Application: this compound is applied to the bath via a perfusion system.

  • Data Acquisition and Analysis: Currents are recorded and analyzed to determine the effect of this compound on current amplitude and kinetics.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted from isolated pancreatic islets in response to different glucose concentrations.

Detailed Methodology:

  • Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight in a humidified incubator.

  • Pre-incubation: Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

  • Stimulation: Islets are then incubated in KRB buffer with either a low (2.8 mM) or high (16.7 mM) glucose concentration, in the presence or absence of this compound, for a defined period (e.g., 60 minutes).

  • Sample Collection: At the end of the incubation, the supernatant is collected to measure secreted insulin. The islets are lysed to measure total insulin content.

  • Insulin Measurement: Insulin concentrations in the supernatant and islet lysates are determined using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Secreted insulin is typically expressed as a percentage of total insulin content.

In Vivo Glucose Tolerance Test in Mice

This test assesses the ability of an animal to clear a glucose load from the blood, providing an indirect measure of insulin secretion and action.

Detailed Methodology:

  • Animal Acclimatization: Male C57BL/6 mice are acclimatized for at least one week before the experiment.

  • Fasting: Mice are fasted for 6-16 hours with free access to water.

  • Drug Administration: this compound (e.g., 50 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

  • Baseline Blood Glucose: A baseline blood sample is taken from the tail vein, and blood glucose is measured using a glucometer.

  • Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage or i.p. injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

Conclusion

This compound is a highly selective and potent opener of the pancreatic β-cell KATP channel, Kir6.2/SUR1. Its specificity provides a significant advantage over less selective compounds for in vitro and in vivo studies of β-cell physiology and pathophysiology. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to investigate the intricate mechanisms of insulin secretion and to explore novel therapeutic strategies for disorders of glucose homeostasis.

References

Structure-Activity Relationship of VU0071063: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0071063 is a selective and potent small-molecule opener of the ATP-sensitive potassium (KATP) channel subtype Kir6.2/SUR1.[1][2] These channels are predominantly expressed in pancreatic β-cells and play a crucial role in glucose homeostasis by linking cellular metabolism to electrical excitability. By activating these channels, this compound hyperpolarizes the β-cell membrane, leading to an inhibition of glucose-stimulated insulin secretion.[1][2] This property makes this compound and its analogs promising tools for studying β-cell physiology and potential therapeutic agents for conditions characterized by excessive insulin release, such as congenital hyperinsulinism.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features required for its biological activity. It also includes detailed experimental protocols for the synthesis and biological evaluation of this compound class and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Structure and SAR Summary

This compound is a xanthine derivative, with the chemical name 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.[2] The core structure consists of a 1,3-dimethylxanthine scaffold, which is essential for its activity. Medicinal chemistry efforts have identified that the substitution at the 7-position of the xanthine ring is a critical determinant of potency and selectivity.

The general structure-activity relationships for the this compound series can be summarized as follows:

  • 1,3-Dimethylxanthine Core: This bicyclic system is a crucial component of the pharmacophore. Theophylline (1,3-dimethylxanthine) itself shows no activity, indicating that the substituent at the 7-position is essential for Kir6.2/SUR1 channel opening.

  • 7-Position Linker and Aromatic Group: A benzyl group at the 7-position is optimal. The nature and substitution pattern of this aromatic ring significantly impact potency.

  • Substitution on the Benzyl Ring: The position and nature of the substituent on the benzyl ring are highly sensitive. A tert-butyl group at the 4-position of the benzyl ring, as seen in this compound, has been found to be optimal for potency.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative SAR data for this compound and its analogs, highlighting the impact of substitutions on the benzyl ring on the activation of Kir6.2/SUR1 channels. The activity was determined using a thallium flux assay in HEK-293 cells expressing Kir6.2/SUR1.

CompoundSubstitution on Benzyl RingEC50 (µM)Maximum Effect (% of this compound)
This compound 4-tert-butyl 7 100
3a3-tert-butyl2150
3b2-tert-butyl>30Inactive

Data sourced from: Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound.

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 channel. Its binding to the channel increases the probability of the channel being in an open state, leading to an efflux of potassium ions from the pancreatic β-cell. This hyperpolarizes the cell membrane, which in turn inhibits the opening of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration prevents the fusion of insulin-containing granules with the cell membrane, thereby inhibiting insulin secretion.

VU0071063_Signaling_Pathway cluster_beta_cell Pancreatic β-Cell cluster_intervention Intervention Glucose High Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP Kir62_SUR1_closed Kir6.2/SUR1 Channel (Closed) ATP_ADP->Kir62_SUR1_closed Inhibits Depolarization Membrane Depolarization Kir62_SUR1_closed->Depolarization Kir62_SUR1_open Kir6.2/SUR1 Channel (Open) Ca_channel Voltage-Gated Ca²⁺ Channel (Open) Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Ca_channel_closed Voltage-Gated Ca²⁺ Channel (Closed) Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion No_Insulin_secretion ↓ Insulin Secretion This compound This compound This compound->Kir62_SUR1_open Activates Hyperpolarization Membrane Hyperpolarization Kir62_SUR1_open->Hyperpolarization K⁺ Efflux Hyperpolarization->Ca_channel_closed Inhibits No_Ca_influx ↓ Intracellular Ca²⁺ Ca_channel_closed->No_Ca_influx No_Ca_influx->No_Insulin_secretion

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the N-alkylation of 1,3-dimethylxanthine with 4-(tert-butyl)benzyl bromide.

Materials:

  • 1,3-Dimethylxanthine (Theophylline)

  • 4-(tert-Butyl)benzyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1,3-dimethylxanthine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-(tert-butyl)benzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at 60°C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Biological Evaluation

This assay is a high-throughput method to measure the activity of potassium channels. Thallium ions (Tl+) are used as a surrogate for K+ and their influx into the cells is detected by a Tl+-sensitive fluorescent dye.

Materials:

  • HEK-293 cells stably expressing Kir6.2 and SUR1

  • FluxOR™ Thallium Detection Kit (or similar)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Stimulus buffer (assay buffer containing a defined concentration of Tl2SO4)

  • Test compounds (e.g., this compound and analogs) dissolved in DMSO

  • 384-well black-walled, clear-bottom microplates

Procedure:

  • Cell Plating: Plate the HEK-293-Kir6.2/SUR1 cells in 384-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and add the fluorescent dye loading buffer to each well. Incubate for 1 hour at room temperature.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add the test compounds at various concentrations to the wells.

  • Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the thallium-containing stimulus buffer. Immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx. Plot the rate of Tl+ flux against the compound concentration to determine the EC50 value.

Thallium_Flux_Assay_Workflow start Start cell_plating Plate HEK-293-Kir6.2/SUR1 cells in 384-well plate start->cell_plating dye_loading Load cells with Tl⁺-sensitive fluorescent dye cell_plating->dye_loading compound_addition Add test compounds dye_loading->compound_addition fluorescence_measurement Measure fluorescence kinetically upon Tl⁺ addition compound_addition->fluorescence_measurement data_analysis Analyze data to determine EC₅₀ fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the thallium flux assay.

This technique allows for the direct measurement of ion channel activity in the cell membrane.

Materials:

  • HEK-293 cells expressing Kir6.2/SUR1

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, pH 7.2)

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, pH 7.4)

  • Test compounds

Procedure:

  • Cell Preparation: Plate cells on glass coverslips for recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Patch Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane (cell-attached configuration).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell interior.

  • Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and record the whole-cell currents.

  • Compound Application: Perfuse the bath with the extracellular solution containing the test compound and record the change in current.

  • Data Analysis: Measure the amplitude of the current elicited by the compound to determine its effect on channel activity.

This assay measures the ability of a compound to inhibit insulin secretion from pancreatic islets in response to glucose.

Materials:

  • Isolated pancreatic islets (e.g., from mice)

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)

  • KRB buffer with high glucose (e.g., 16.7 mM)

  • Test compounds

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: Isolate pancreatic islets and allow them to recover overnight in culture.

  • Pre-incubation: Pre-incubate groups of islets in KRB buffer with low glucose for 1 hour.

  • Incubation: Incubate the islets with:

    • Low glucose KRB buffer (basal secretion)

    • High glucose KRB buffer (stimulated secretion)

    • High glucose KRB buffer + test compound

  • Sample Collection: After a 1-hour incubation, collect the supernatant from each group.

  • Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.

  • Data Analysis: Compare the amount of insulin secreted in the presence of the test compound to the stimulated control to determine the percent inhibition.

Conclusion

The structure-activity relationship of this compound highlights the importance of the 7-(4-(tert-butyl)benzyl) substituent on the 1,3-dimethylxanthine core for potent and selective activation of the Kir6.2/SUR1 KATP channel. The provided experimental protocols offer a framework for the synthesis and comprehensive biological evaluation of this compound and its analogs, facilitating further research into this important class of ion channel modulators. The continued exploration of the SAR of this scaffold may lead to the development of novel therapeutic agents for the treatment of hyperinsulinemic disorders.

References

The Discovery and Synthesis of VU0071063: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Potent and Selective K-ATP Channel Opener

Introduction

Glucose homeostasis is intricately regulated by the secretion of insulin from pancreatic β-cells. This process is governed by the activity of ATP-sensitive potassium (K-ATP) channels, which couple the cell's metabolic state to its electrical excitability. Dysregulation of this pathway can lead to conditions such as congenital hyperinsulinism (CHI), a disorder characterized by excessive insulin secretion and severe hypoglycemia. The primary treatment for CHI, diazoxide, effectively opens K-ATP channels to suppress insulin release but is hampered by a lack of specificity, leading to off-target effects on vascular K-ATP channels.

This guide details the discovery, synthesis, and characterization of VU0071063, a novel xanthine derivative identified as a potent, selective, and brain-penetrant opener of the pancreatic Kir6.2/SUR1 K-ATP channel. This compound represents a significant advancement, offering a valuable chemical probe for studying the therapeutic potential of Kir6.2/SUR1 activation and a promising scaffold for the development of next-generation therapies for hyperinsulinism.[1]

Discovery via High-Throughput Screening

This compound was identified through a high-throughput screening (HTS) campaign aimed at discovering novel activators of the Kir6.2/SUR1 channel. The screening utilized a fluorescence-based thallium (Tl+) flux assay in a cell line stably expressing the human Kir6.2/SUR1 channel subunits. This assay leverages the permeability of potassium channels to thallium ions; an influx of Tl+ into the cell through open channels leads to an increase in fluorescence of a Tl+-sensitive dye, providing a robust measure of channel activation. A novel scaffold was identified from this screen, which then underwent extensive medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately yielding this compound.[1]

Synthesis of this compound

This compound, chemically named 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, is a derivative of theophylline (1,3-dimethylxanthine). While the specific reaction conditions from the primary literature are not detailed, a plausible and efficient synthesis can be achieved through the direct N-alkylation of theophylline at the N7 position, a common method for preparing such derivatives.

G cluster_0 Starting Materials Theophylline Theophylline (1,3-Dimethylxanthine) Reaction N-Alkylation Theophylline->Reaction Reagent 4-(tert-butyl)benzyl halide (e.g., bromide) Reagent->Reaction Product This compound Reaction->Product Forms N7-C bond Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Conditions->Reaction G cluster_glucose Glucose Metabolism cluster_channel Membrane Events Glucose High Glucose Metabolism Cellular Metabolism Glucose->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP K_ATP Kir6.2/SUR1 K-ATP Channel ATP->K_ATP Closes Depolarization Membrane Depolarization K_ATP->Depolarization VDCC Voltage-Gated Ca²⁺ Channel (VDCC) Depolarization->VDCC Ca_Influx ↑ Intracellular Ca²⁺ VDCC->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin VU This compound VU->K_ATP Opens G HTS 1. High-Throughput Screen (Tl⁺ Flux Assay) Electro 2. Electrophysiology (Patch-Clamp) HTS->Electro Confirm direct channel modulation Calcium 3. Functional Assay (Ca²⁺ Imaging) Electro->Calcium Validate effect on cell physiology InVivo 4. In Vivo Studies (Mouse GSIS) Calcium->InVivo Assess in vivo efficacy

References

VU0071063: A Potent and Selective Tool for Probing Pancreatic Beta-Cell Physiology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0071063 is a novel xanthine derivative that acts as a potent and selective activator of the ATP-sensitive potassium (KATP) channels found in pancreatic beta-cells. Specifically, it targets the Kir6.2/SUR1 subtype of these channels. This selectivity makes this compound an invaluable pharmacological tool for the detailed investigation of beta-cell electrophysiology, insulin secretion pathways, and the overall regulation of glucose homeostasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its effects and the methodologies used to study them.

Mechanism of Action

This compound directly activates the Kir6.2/SUR1 KATP channels located in the plasma membrane of pancreatic beta-cells.[1][2] In the resting state at low glucose levels, these channels are typically open, maintaining a hyperpolarized membrane potential and preventing insulin secretion. When blood glucose levels rise, glucose is transported into the beta-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP triggers the closure of KATP channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels (VDCCs), leading to an influx of Ca2+ which is the primary trigger for the exocytosis of insulin-containing granules.

This compound overrides this glucose-sensing mechanism by directly binding to and opening the Kir6.2/SUR1 channels, even in the presence of high glucose concentrations that would normally cause them to close.[1][2] This activation of KATP channels leads to membrane hyperpolarization or prevents depolarization, thereby inhibiting the opening of VDCCs and subsequent Ca2+ influx. The ultimate effect is the potent inhibition of glucose-stimulated insulin secretion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity based on published research.

ParameterValueChannel/Cell TypeAssayReference
EC50 for Kir6.2/SUR1 Activation ~7 µMRecombinantly expressed Kir6.2/SUR1Thallium Flux Assay[2]
Concentration for Inhibition of Glucose-Stimulated Ca2+ Influx 10 µMIsolated Mouse Pancreatic Beta-CellsFura-2 Calcium Imaging
Selectivity No significant activationKir6.2/SUR2A, Kir6.1/SUR2A, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, Kv2.1Whole-Cell Patch Clamp
Effect on Kv2.1 Current ~10% inhibitionRecombinantly expressed Kv2.1Whole-Cell Patch Clamp

Experimental Protocols

Thallium Flux Assay for KATP Channel Activation

This assay is a high-throughput method to assess the activity of KATP channels by measuring the influx of thallium (Tl+), a surrogate for K+, through open channels.

Materials:

  • HEK293 cells stably expressing Kir6.2/SUR1

  • Black, clear-bottom 384-well microplates

  • FluxOR™ Thallium Detection Kit (or equivalent)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Stimulant Buffer: Assay Buffer containing thallium sulfate

  • This compound stock solution in DMSO

  • Positive control (e.g., Diazoxide)

  • Negative control (e.g., Glibenclamide)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK293-Kir6.2/SUR1 cells into 384-well plates at a density that allows for a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Aspirate the culture medium and add the FluxOR™ dye loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition: Prepare serial dilutions of this compound and control compounds in Assay Buffer. Add the compound solutions to the wells and incubate for 10-15 minutes.

  • Thallium Flux Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Simultaneously add the Stimulant Buffer to all wells and immediately begin kinetic fluorescence measurements (e.g., excitation ~490 nm, emission ~525 nm). Record data for 60-120 seconds.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx. Calculate the initial rate of flux for each well. Normalize the data to positive and negative controls and fit the concentration-response data to a four-parameter logistic equation to determine the EC50.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells, providing detailed information about the effects of this compound on KATP channel activity.

Materials:

  • Isolated pancreatic beta-cells or HEK293 cells expressing Kir6.2/SUR1

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 0.1 Na-ATP, pH 7.2 with KOH.

  • This compound solution in extracellular buffer.

Procedure:

  • Cell Preparation: Plate isolated beta-cells or transfected HEK293 cells onto glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording:

    • Mount the coverslip in the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

    • Apply voltage ramps or steps to elicit channel currents.

  • Compound Application: Perfuse the recording chamber with the extracellular solution containing this compound at the desired concentration.

  • Data Acquisition and Analysis: Record the changes in whole-cell current in response to this compound. Analyze the current-voltage (I-V) relationship and the magnitude of the current activation.

Fura-2 Calcium Imaging

This method is used to measure changes in intracellular free calcium concentration ([Ca2+]i) in response to glucose stimulation and the application of this compound.

Materials:

  • Isolated pancreatic islets or dispersed beta-cells

  • Fura-2 AM (cell-permeant calcium indicator)

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2 mM and 14 mM)

  • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

  • This compound stock solution in DMSO.

Procedure:

  • Islet/Cell Loading: Incubate isolated islets or dispersed beta-cells with Fura-2 AM (typically 1-5 µM) in low-glucose KRB for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh low-glucose KRB to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

  • Imaging:

    • Mount the coverslip with the loaded cells in a perfusion chamber on the microscope stage.

    • Perfuse with low-glucose (2 mM) KRB to establish a baseline [Ca2+]i.

    • Switch to high-glucose (14 mM) KRB to stimulate Ca2+ influx.

    • While in high-glucose, perfuse with high-glucose KRB containing this compound (e.g., 10 µM).

    • A final perfusion with high-glucose KRB can be performed to assess washout of the compound.

  • Data Acquisition and Analysis: Acquire fluorescence images at both 340 nm and 380 nm excitation wavelengths. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Plot the ratio over time to visualize the dynamic changes in [Ca2+]i in response to the different conditions.

Signaling Pathways and Experimental Workflows

VU0071063_Signaling_Pathway cluster_beta_cell Pancreatic Beta-Cell cluster_this compound This compound Intervention Glucose High Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel KATP Channel (Kir6.2/SUR1) (Closed) ATP_ADP->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization VDCC Voltage-Dependent Ca2+ Channel (Open) Depolarization->VDCC Ca_influx Ca2+ Influx VDCC->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion This compound This compound KATP_channel_open KATP Channel (Kir6.2/SUR1) (Open) This compound->KATP_channel_open Hyperpolarization Membrane Hyperpolarization/ Prevention of Depolarization KATP_channel_open->Hyperpolarization VDCC_closed Voltage-Dependent Ca2+ Channel (Closed) Hyperpolarization->VDCC_closed No_Ca_influx Inhibition of Ca2+ Influx VDCC_closed->No_Ca_influx No_Insulin_secretion Inhibition of Insulin Secretion No_Ca_influx->No_Insulin_secretion

Caption: Signaling pathway of this compound action in pancreatic beta-cells.

Experimental_Workflow cluster_thallium Thallium Flux Assay cluster_patch Whole-Cell Patch Clamp cluster_calcium Calcium Imaging T1 Seed Kir6.2/SUR1 expressing cells T2 Load with Thallium-sensitive dye T1->T2 T3 Add this compound T2->T3 T4 Add Thallium stimulus T3->T4 T5 Measure fluorescence increase T4->T5 T6 Calculate EC50 T5->T6 P1 Prepare isolated beta-cells P2 Achieve whole-cell configuration P1->P2 P3 Record baseline KATP current P2->P3 P4 Perfuse with this compound P3->P4 P5 Record activated KATP current P4->P5 P6 Analyze current-voltage relationship P5->P6 C1 Load islets/cells with Fura-2 AM C2 Establish baseline in low glucose C1->C2 C3 Stimulate with high glucose C2->C3 C4 Apply this compound in high glucose C3->C4 C5 Measure F340/F380 fluorescence ratio C4->C5 C6 Analyze changes in [Ca2+]i C5->C6

Caption: Experimental workflows for studying this compound.

Conclusion

This compound serves as a highly effective and selective pharmacological tool for the study of pancreatic beta-cell physiology. Its specific activation of the Kir6.2/SUR1 KATP channel allows for the precise dissection of the roles of this channel in beta-cell excitability and insulin secretion. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations into the fundamental mechanisms of glucose homeostasis and the pathophysiology of diabetes.

References

An In-depth Technical Guide to Investigating Kir6.2/SUR1 Channels in the Brain with VU0071063

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of VU0071063, a potent and selective opener of the Kir6.2/SUR1 ATP-sensitive potassium (K-ATP) channels, for investigating their function in the brain. Kir6.2/SUR1 channels are crucial regulators of neuronal excitability and are implicated in various neurological processes and disease states.[1][2] this compound serves as a valuable pharmacological tool to probe the physiological and pathological roles of these channels.[3] This document details the mechanism of action of this compound, presents quantitative data on its activity, provides detailed experimental protocols for its use in brain tissue, and illustrates key signaling pathways and workflows.

Introduction to this compound and Kir6.2/SUR1 Channels

ATP-sensitive potassium (K-ATP) channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. The Kir6.2/SUR1 isoform is predominantly expressed in pancreatic β-cells and neurons in the brain. These channels act as metabolic sensors, linking the cell's energetic state to its electrical activity. In neurons, the opening of Kir6.2/SUR1 channels leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability.

This compound is a xanthine derivative identified as a specific and potent opener of Kir6.2/SUR1 channels. It exhibits favorable pharmacokinetic properties for in vivo studies and is brain penetrant, making it a suitable probe for central nervous system research. Unlike the less specific K-ATP channel opener diazoxide, this compound shows high selectivity for SUR1-containing channels over those containing SUR2 subunits, which are prevalent in vascular and cardiac muscle.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound and related compounds from various in vitro assays.

Table 1: Potency of this compound and Diazoxide on Kir6.2/SUR1 Channels

CompoundAssay TypeCell LineEC50 (µM)95% Confidence Interval (µM)
This compoundThallium FluxHEK-2937.446.98–7.90
DiazoxideThallium FluxHEK-29378.4274.13–83.20

Data extracted from Kharade et al. (2019).

Table 2: Selectivity of this compound for SUR1- over SUR2-containing K-ATP Channels

Channel CompositionCompoundEffectConcentration
Kir6.2/SUR1This compoundActivationEC50 = 7.44 µM
Kir6.1/SUR2BThis compoundNo effectUp to 100 µM
Kir6.2/SUR2AThis compoundNo effectUp to 150 µM
Kir6.1/SUR2AThis compoundNo effectNot specified

Data compiled from Kharade et al. (2019) and other supporting studies.

Signaling Pathways and Mechanisms

The activity of Kir6.2/SUR1 channels is intricately regulated by intracellular nucleotides and pharmacological agents. The following diagram illustrates the signaling pathway leading to the opening of these channels and the mechanism of action of this compound.

Kir6_2_SUR1_Signaling Metabolism Cellular Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP ATP_bind ATP binds to Kir6.2 ATP_ADP->ATP_bind Channel_Close Kir6.2/SUR1 Channel Closure ATP_bind->Channel_Close Inhibition This compound This compound SUR1_bind This compound binds to SUR1 subunit This compound->SUR1_bind Channel_Open Kir6.2/SUR1 Channel Opening SUR1_bind->Channel_Open Activation Hyperpolarization Membrane Hyperpolarization Channel_Open->Hyperpolarization K+ Efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of Kir6.2/SUR1 channel modulation.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study Kir6.2/SUR1 channels in the brain.

Brain Slice Electrophysiology

This protocol details the preparation of acute brain slices and subsequent whole-cell patch-clamp recording to measure the effects of this compound on neuronal activity.

Experimental Workflow Diagram

Brain_Slice_Workflow Anesthesia 1. Anesthetize Animal (e.g., isoflurane) Perfusion 2. Transcardial Perfusion (ice-cold aCSF) Anesthesia->Perfusion Brain_Extraction 3. Brain Extraction Perfusion->Brain_Extraction Slicing 4. Slice Brain (e.g., 300-400 µm) in ice-cold aCSF using a vibratome Brain_Extraction->Slicing Recovery 5. Slice Recovery (32-34°C aCSF, carbogenated) Slicing->Recovery Transfer 6. Transfer Slice to Recording Chamber Recovery->Transfer Patching 7. Obtain Whole-Cell Patch Clamp Recording from Target Neuron Transfer->Patching Baseline 8. Record Baseline Activity Patching->Baseline VU_Application 9. Bath Apply this compound Baseline->VU_Application Recording 10. Record Changes in Membrane Potential and Firing Rate VU_Application->Recording Analysis 11. Data Analysis Recording->Analysis

Caption: Workflow for brain slice electrophysiology experiment.

Materials:

  • Artificial Cerebrospinal Fluid (aCSF) for Slicing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 1 MgCl2, 2 CaCl2. Continuously bubble with carbogen (95% O2 / 5% CO2).

  • aCSF for Recording: Same as slicing aCSF.

  • Intracellular Solution (in mM): 115 Potassium gluconate, 20 KCl, 10 HEPES, 2 MgATP, 0.3 NaGTP, 10 Sodium phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm with sucrose.

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Animal Anesthesia and Perfusion: Anesthetize the rodent using an approved method (e.g., isoflurane inhalation). Perform transcardial perfusion with ice-cold, carbogen-gassed slicing aCSF until the liver is cleared of blood.

  • Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. Cut coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest using a vibratome.

  • Slice Recovery: Transfer the slices to a holding chamber with aCSF at 32-34°C, continuously bubbled with carbogen, for at least 1 hour to allow for recovery.

  • Recording Setup: Place a single slice in the recording chamber on an upright microscope and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) at physiological temperature (32-34°C).

  • Whole-Cell Patch Clamp: Under visual guidance, approach a neuron in the region of interest with a glass micropipette (4-7 MΩ) filled with intracellular solution. Establish a gigaseal and then rupture the membrane to obtain the whole-cell configuration.

  • Data Acquisition: Record baseline neuronal activity in current-clamp mode, noting the resting membrane potential and any spontaneous action potential firing.

  • This compound Application: Prepare the desired final concentration of this compound in aCSF and bath-apply it to the slice.

  • Record Effects: Continuously record the membrane potential and firing rate during and after the application of this compound to observe its effects on neuronal excitability.

  • Data Analysis: Analyze the changes in resting membrane potential, input resistance, and action potential firing frequency before and after this compound application.

Thallium Flux Assay in a Heterologous Expression System

This assay provides a high-throughput method to measure the activity of Kir6.2/SUR1 channels in a controlled cellular environment. It relies on the principle that K-ATP channels are permeable to thallium ions (Tl+), and the influx of Tl+ can be detected by a Tl+-sensitive fluorescent dye.

Experimental Workflow Diagram

Thallium_Flux_Workflow Cell_Culture 1. Culture HEK-293 cells stably expressing Kir6.2 and SUR1 Plating 2. Plate cells in 384-well plates Cell_Culture->Plating Dye_Loading 3. Load cells with a Tl+-sensitive fluorescent dye Plating->Dye_Loading Compound_Addition 4. Add this compound at various concentrations Dye_Loading->Compound_Addition Incubation 5. Incubate for a defined period (e.g., 10-20 minutes) Compound_Addition->Incubation Tl_Stimulation 6. Add Tl+ stimulus buffer Incubation->Tl_Stimulation Fluorescence_Reading 7. Measure fluorescence intensity over time using a plate reader Tl_Stimulation->Fluorescence_Reading Data_Analysis 8. Analyze data to determine EC50 values Fluorescence_Reading->Data_Analysis

Caption: Workflow for the thallium flux assay.

Materials:

  • HEK-293 cells stably expressing human Kir6.2 and SUR1.

  • Black-walled, clear-bottom 384-well microplates.

  • Thallium flux assay kit (containing Tl+-sensitive dye and stimulus buffer).

  • This compound stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

Procedure:

  • Cell Plating: Seed the Kir6.2/SUR1-expressing HEK-293 cells into 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the Tl+-sensitive fluorescent dye according to the manufacturer's instructions (typically 60-90 minutes at room temperature).

  • Compound Application: Prepare serial dilutions of this compound in assay buffer. Add the different concentrations of this compound to the wells and incubate for 10-20 minutes.

  • Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Initiate the reading and, after a short baseline measurement, inject the Tl+ stimulus buffer into each well.

  • Data Acquisition: Record the fluorescence intensity over time. The influx of Tl+ through open channels will cause an increase in fluorescence.

  • Data Analysis: Calculate the rate of fluorescence increase for each concentration of this compound. Plot the rate of Tl+ flux against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a powerful and selective tool for the investigation of Kir6.2/SUR1 channels in the brain. Its specificity for the SUR1 subunit allows for the targeted modulation of this channel subtype, facilitating a deeper understanding of its roles in neuronal function and dysfunction. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of the central nervous system. The continued application of this and similar specific pharmacological agents will undoubtedly lead to further insights into the therapeutic potential of targeting Kir6.2/SUR1 channels for a range of neurological disorders.

References

Methodological & Application

Application Notes and Protocols for VU0071063 in Isolated Islets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0071063 is a potent and selective M1 muscarinic acetylcholine receptor (mAChR) agonist. The M1 mAChR is expressed in pancreatic β-cells and plays a role in the regulation of glucose-stimulated insulin secretion (GSIS). Activation of M1 mAChRs is known to potentiate insulin release, particularly in the presence of elevated glucose concentrations. These application notes provide a detailed experimental protocol for characterizing the effects of this compound on insulin secretion from isolated pancreatic islets. The protocols outlined below cover islet isolation, static and dynamic GSIS assays, and the investigation of the underlying signaling pathways.

Data Presentation

Disclaimer: The following quantitative data are hypothetical and for illustrative purposes only, as specific experimental data for this compound in isolated islets is not publicly available. The values are based on the known effects of other M1 muscarinic agonists. Researchers should generate their own data using the protocols provided.

Table 1: Dose-Response of this compound on Glucose-Stimulated Insulin Secretion (GSIS)

This compound Concentration (nM)Insulin Secretion at 2.8 mM Glucose (ng/islet/h)Insulin Secretion at 16.7 mM Glucose (ng/islet/h)Fold Increase over Basal (16.7 mM Glucose)
0 (Vehicle)0.5 ± 0.15.0 ± 0.510.0
10.6 ± 0.17.5 ± 0.612.5
100.7 ± 0.212.0 ± 1.117.1
1000.8 ± 0.218.5 ± 1.523.1
10000.9 ± 0.320.0 ± 1.822.2
100000.9 ± 0.320.5 ± 2.022.8

EC50 at 16.7 mM Glucose: ~30 nM

Table 2: Effect of M1 and M3 Antagonists on this compound-Potentiated GSIS

Treatment Condition (at 16.7 mM Glucose)Insulin Secretion (ng/islet/h)% Inhibition of this compound Effect
Vehicle5.0 ± 0.5-
This compound (100 nM)18.5 ± 1.50%
This compound (100 nM) + Pirenzepine (M1 Antagonist, 1 µM)7.0 ± 0.885.2%
This compound (100 nM) + 4-DAMP (M3 Antagonist, 1 µM)15.5 ± 1.222.2%

Experimental Protocols

Protocol 1: Isolation of Rodent Pancreatic Islets

This protocol describes the collagenase-based method for isolating pancreatic islets from mice or rats.

Materials:

  • Collagenase P solution (1 mg/mL in Hanks' Balanced Salt Solution - HBSS)

  • HBSS, sterile, cold

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Histopaque-1077

  • Surgical instruments (scissors, forceps)

  • Syringes and needles (27G)

  • Centrifuge tubes (50 mL)

  • Petri dishes

  • Stereomicroscope

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Expose the abdominal cavity and locate the pancreas and common bile duct.

  • Clamp the common bile duct near the liver and inject 3-5 mL of cold Collagenase P solution into the duct to inflate the pancreas.

  • Excise the inflated pancreas and transfer it to a 50 mL conical tube containing 5 mL of cold Collagenase P solution.

  • Incubate the tube in a 37°C water bath for 15-20 minutes with gentle shaking every 5 minutes.

  • Stop the digestion by adding 30 mL of cold HBSS.

  • Centrifuge the tube at 200 x g for 1 minute at 4°C. Discard the supernatant.

  • Wash the pellet with 30 mL of cold HBSS and centrifuge again. Repeat this step twice.

  • Resuspend the pellet in 10 mL of Histopaque-1077 and carefully layer 10 mL of warm RPMI-1640 on top.

  • Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.

  • Islets will be located at the interface between the Histopaque and the medium. Carefully collect the islet layer.

  • Wash the collected islets three times with RPMI-1640 medium.

  • Manually pick pure islets under a stereomicroscope and culture them overnight in RPMI-1640 medium before conducting experiments.

Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to determine the effect of this compound on insulin secretion in response to different glucose concentrations.

Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing:

    • Low glucose (2.8 mM)

    • High glucose (16.7 mM)

  • This compound stock solution (in DMSO)

  • Isolated islets (cultured overnight)

  • 96-well plates

  • Insulin ELISA kit

Procedure:

  • Hand-pick 10-15 size-matched islets per well into a 96-well plate.

  • Pre-incubate the islets in 200 µL of KRBH with 2.8 mM glucose for 1 hour at 37°C.

  • Carefully remove the pre-incubation buffer.

  • Add 200 µL of KRBH containing either 2.8 mM or 16.7 mM glucose, with or without different concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM). Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).

  • Incubate for 1 hour at 37°C.

  • At the end of the incubation, collect the supernatant from each well for insulin measurement.

  • Measure the insulin concentration in the collected samples using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion to the number of islets per well.

Mandatory Visualization

experimental_workflow cluster_isolation Islet Isolation cluster_gsis GSIS Assay cluster_analysis Data Analysis iso1 Pancreas Perfusion with Collagenase iso2 Digestion & Mechanical Disruption iso1->iso2 iso3 Density Gradient Centrifugation iso2->iso3 iso4 Islet Purification & Culture iso3->iso4 gsis1 Pre-incubation (Low Glucose) iso4->gsis1 Isolated Islets gsis2 Incubation with Test Conditions (Low/High Glucose ± this compound) gsis1->gsis2 gsis3 Supernatant Collection gsis2->gsis3 gsis4 Insulin Quantification (ELISA) gsis3->gsis4 da1 Dose-Response Curve Generation gsis4->da1 da2 EC50 Calculation da1->da2 da3 Statistical Analysis da1->da3

Caption: Experimental workflow for assessing this compound's effect on GSIS.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_exocytosis Insulin Exocytosis VU This compound M1R M1 Receptor VU->M1R binds Gq Gq M1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release IP3->Ca_ER triggers PKC PKC DAG->PKC activates InsulinVesicle Insulin Vesicle Fusion PKC->InsulinVesicle potentiates Ca_ER->InsulinVesicle potentiates

Caption: M1 muscarinic receptor signaling pathway in pancreatic β-cells.

Application Notes and Protocols for In Vivo Administration of VU0071063 in Mouse Models of Congenital Hyperinsulinism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of VU0071063, a potent and selective opener of the Kir6.2/SUR1 ATP-sensitive potassium (KATP) channel, in mouse models of congenital hyperinsulinism (CHI). While direct in vivo studies of this compound in CHI mouse models are not yet published, this document synthesizes available pharmacokinetic and pharmacodynamic data from studies in wild-type mice to propose a detailed experimental protocol.

Caution: One study has suggested that this compound may have detrimental effects on mitochondria, raising concerns about its suitability for human use without structural modification. Researchers should consider these potential off-target effects in their experimental design and interpretation.

Overview of this compound

This compound is a novel KATP channel opener that has demonstrated greater potency and specificity for the pancreatic β-cell Kir6.2/SUR1 channel subtype compared to the current standard-of-care, diazoxide.[1] In preclinical studies, administration of this compound has been shown to inhibit glucose-stimulated insulin secretion in mice, making it a valuable research tool for investigating the therapeutic potential of KATP channel activation in conditions of insulin hypersecretion like congenital hyperinsulinism.[1]

Mouse Models of Congenital Hyperinsulinism

The most relevant mouse model for studying KATP channel-related CHI is the SUR1 knockout (Sur1-/-) mouse . These mice lack functional KATP channels in their pancreatic β-cells, which leads to spontaneous calcium action potentials, mimicking the cellular phenotype of human CHI.[2] However, it is important to note that Sur1-/- mice do not always exhibit the severe, persistent hypoglycemia seen in human patients and may be normoglycemic unless stressed.[2] Their islets show a lack of first-phase insulin secretion and an attenuated second-phase response to glucose.[2]

In Vivo Dosage and Administration of this compound

The following dosage and administration details are based on a study that evaluated the pharmacokinetics and pharmacodynamics of this compound in wild-type C57BL/6J mice.

Quantitative Data Summary
ParameterValueReference
Compound This compound
Animal Model Wild-type C57BL/6J mice
Dosage Range 30 mg/kg and 100 mg/kg
Administration Route Intraperitoneal (IP) injection
Vehicle Formulation 10% DMSO, 10% Tween 80, 80% sterile saline
Experimental Protocols
  • Dissolve the required amount of this compound in 100% DMSO to create a stock solution.

  • For the final injection volume, prepare a vehicle solution of 10% Tween 80 in sterile saline.

  • Add the this compound stock solution to the vehicle to achieve the final desired concentration and a final vehicle composition of 10% DMSO, 10% Tween 80, and 80% saline.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The "three-fingers" restraint method is recommended.

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection: Using a 25-30 gauge needle, insert the needle at a 30-40° angle with the bevel facing up. Aspirate briefly to ensure no fluid or blood is drawn back, then slowly inject the this compound solution.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Assessing the Efficacy of this compound In Vivo

To evaluate the effect of this compound on insulin secretion and glucose homeostasis in a CHI mouse model, the following experimental protocols are recommended.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of the pancreatic β-cells to secrete insulin in response to a glucose challenge.

  • Fasting: Fast the mice for 5-6 hours with free access to water.

  • Baseline Blood Sample: Collect a small blood sample from the tail vein to measure basal glucose and insulin levels.

  • This compound Administration: Administer this compound or vehicle via IP injection.

  • Waiting Period: Wait for a predetermined time (e.g., 30 minutes) to allow for drug absorption and distribution.

  • Glucose Challenge: Administer a glucose bolus (e.g., 2 g/kg body weight) via IP injection.

  • Blood Sampling: Collect blood samples at various time points post-glucose injection (e.g., 2, 5, 15, 30, and 60 minutes) to measure insulin and glucose levels.

Glucose Tolerance Test (GTT)

This test assesses the overall ability of the mouse to clear a glucose load from the blood.

  • Fasting: Fast the mice for 5-6 hours with free access to water.

  • Baseline Blood Glucose: Measure blood glucose from a tail vein sample.

  • This compound Administration: Administer this compound or vehicle via IP injection.

  • Waiting Period: Allow for drug absorption (e.g., 30 minutes).

  • Glucose Administration: Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage or IP injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A Fast Mice (5-6h) C Baseline Blood Sample (Glucose & Insulin) A->C B Prepare this compound Solution D Administer this compound/Vehicle (IP) B->D C->D t=0 min E Glucose Challenge (IP or Oral) D->E t=30 min F Serial Blood Sampling E->F t=30-120 min G Measure Glucose & Insulin Levels F->G H Data Analysis (AUC) G->H

Caption: Workflow for assessing this compound efficacy in mice.

Signaling Pathway of KATP Channel-Mediated Insulin Secretion

G cluster_cell Pancreatic β-cell cluster_drug Pharmacological Intervention Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP KATP_channel KATP Channel (Kir6.2/SUR1) (Closed) ATP->KATP_channel Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Open) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion This compound This compound This compound->KATP_channel Opens

Caption: Mechanism of insulin secretion and this compound action.

Breeding and Genotyping SUR1 Knockout Mice

For researchers establishing a colony of Sur1-/- mice, standard breeding and genotyping protocols should be followed.

Breeding Scheme

Heterozygous (Sur1+/-) mice are typically intercrossed to generate wild-type (Sur1+/+), heterozygous (Sur1+/-), and homozygous knockout (Sur1-/-) offspring.

Genotyping Protocol

Genotyping is performed using polymerase chain reaction (PCR) on DNA extracted from ear punches or tail biopsies. Specific primers for the wild-type and knockout alleles are required.

Data Analysis and Interpretation

The primary endpoints for these studies are plasma insulin and blood glucose concentrations. Data can be analyzed by calculating the Area Under the Curve (AUC) for both the glucose and insulin response curves. A significant reduction in the insulin AUC and an increase in the glucose AUC in the this compound-treated group compared to the vehicle group would indicate efficacy.

It is crucial to compare the effects of this compound in Sur1-/- mice with its effects in wild-type littermates to confirm that the drug's action is mediated through the KATP channel and to understand the impact of the knockout on the drug's efficacy.

References

Application Notes and Protocols for VU0071063 in Patch-Clamp Electrophysiology on Brain Slices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0071063 is a potent and selective opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1][2] As a brain-penetrant compound, it serves as a valuable pharmacological tool for investigating the role of these channels in neuronal function and neurological disorders.[1][2] These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology experiments on acute brain slices, enabling researchers to probe its effects on neuronal excitability and synaptic transmission.

Mechanism of Action

This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 KATP channel complex. By binding to the sulfonylurea receptor 1 (SUR1) subunit, it increases the channel's open probability. This leads to an efflux of potassium ions (K+) from the neuron, resulting in membrane hyperpolarization and a subsequent decrease in neuronal excitability. This hyperpolarizing effect makes it more difficult for the neuron to reach the threshold for action potential firing.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in patch-clamp electrophysiology experiments.

Table 1: this compound Properties and Recommended Concentrations

ParameterValueReference
Molecular Weight382.46 g/mol PubChem
Mechanism of ActionPotent and specific opener of Kir6.2/SUR1 KATP channels[1]
Recommended Stock Solution Concentration10-50 mM in DMSOGeneral Lab Practice
Recommended Working Concentration (in aCSF)1-30 µM(inferred)
Brain PenetrantYes

Table 2: Typical Electrophysiological Parameters for Brain Slice Recordings

ParameterTypical Value/Range
Brain Slice Thickness300-400 µm
Recording Temperature30-34 °C
aCSF Flow Rate1.5-2 mL/minute
Patch Pipette Resistance3-6 MΩ
Seal Resistance>1 GΩ
Access Resistance<20 MΩ (monitored for stability)

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes a standard method for preparing acute brain slices suitable for patch-clamp recording.

Materials:

  • Anesthetized rodent (e.g., mouse or rat)

  • Ice-cold cutting solution (NMDG-based or sucrose-based aCSF)

  • Standard artificial cerebrospinal fluid (aCSF)

  • Vibrating microtome (vibratome)

  • Recovery chamber

  • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting solution saturated with carbogen.

  • Mount the brain onto the vibratome stage and prepare coronal or sagittal slices of the desired brain region at a thickness of 300-400 µm.

  • Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least 60 minutes before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording from Neurons in Brain Slices

This protocol outlines the procedure for obtaining whole-cell recordings from neurons to study the effects of this compound.

Materials:

  • Prepared brain slices in a recording chamber

  • Patch-clamp rig with microscope, micromanipulator, and amplifier

  • Glass micropipettes (borosilicate glass)

  • Intracellular pipette solution

  • This compound stock solution (in DMSO)

  • Perfusion system with standard aCSF

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF at 30-32°C.

  • Pull glass micropipettes to a resistance of 3-6 MΩ and fill with the appropriate intracellular solution.

  • Under visual guidance, approach a target neuron in the brain slice with the patch pipette while applying positive pressure.

  • Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the membrane and establish a whole-cell configuration.

  • Record baseline neuronal activity (e.g., resting membrane potential, input resistance, and firing properties in response to current injections).

  • Prepare the desired concentration of this compound by diluting the stock solution into the recording aCSF.

  • Switch the perfusion to the aCSF containing this compound and record the changes in neuronal properties.

  • To determine the reversibility of the effect, switch the perfusion back to the standard aCSF (washout).

Table 3: Example Artificial Cerebrospinal Fluid (aCSF) and Intracellular Solution Recipes

aCSF ComponentConcentration (mM)Intracellular Solution ComponentConcentration (mM)
NaCl125K-Gluconate130
KCl2.5KCl4
NaH2PO41.25HEPES10
MgSO41.2EGTA0.3
CaCl22Mg-ATP4
NaHCO325Na-GTP0.3
Glucose10Phosphocreatine10

Visualizations

Signaling_Pathway Signaling Pathway of this compound Action on Neurons This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to Kir6_2 Kir6.2 Subunit (K+ Pore) SUR1->Kir6_2 associates with KATP_Channel KATP Channel Activation Kir6_2->KATP_Channel leads to K_Efflux Increased K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

Caption: Signaling pathway of this compound in neurons.

Experimental_Workflow Experimental Workflow for Patch-Clamp Recording with this compound Slice_Prep 1. Acute Brain Slice Preparation Recovery 2. Slice Recovery (≥60 min) Slice_Prep->Recovery Patching 3. Obtain Whole-Cell Patch-Clamp Recording Recovery->Patching Baseline 4. Record Baseline Neuronal Activity Patching->Baseline Application 5. Perfuse with This compound in aCSF Baseline->Application Recording 6. Record Effects of This compound Application->Recording Washout 7. Washout with Control aCSF Recording->Washout

References

VU0071063 concentration for in vitro cell culture experiments (e.g., 5 µM, 30 µM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0071063 is a potent and selective opener of the ATP-sensitive potassium (KATP) channel subtype Kir6.2/SUR1.[1][2] These channels are predominantly expressed in pancreatic β-cells and specific neurons in the brain, where they play a crucial role in coupling cellular metabolism to electrical excitability. In pancreatic β-cells, the closure of KATP channels in response to increased intracellular ATP/ADP ratio leads to membrane depolarization, calcium influx, and subsequent insulin secretion. This compound, by opening these channels, causes membrane hyperpolarization, which in turn inhibits glucose-stimulated insulin secretion. This makes it a valuable tool for studying β-cell physiology, insulin secretion mechanisms, and for investigating the therapeutic potential of KATP channel modulation in conditions like hyperinsulinism.

Mechanism of Action

This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 channel complex. It binds to the sulfonylurea receptor 1 (SUR1) subunit, which is the regulatory component of the channel. This binding event promotes a conformational change in the channel complex that favors the open state of the Kir6.2 pore-forming subunit. The opening of the channel allows for the efflux of potassium ions (K+) down their electrochemical gradient, leading to hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further away from the threshold required to activate voltage-dependent calcium channels (VDCCs). Consequently, calcium influx is reduced, leading to a decrease in intracellular calcium concentration and inhibition of downstream cellular processes such as insulin exocytosis.

Application Notes

This compound is utilized in a variety of in vitro cell culture experiments to investigate the role of Kir6.2/SUR1 channels in cellular function. The optimal concentration of this compound can vary depending on the cell type, the specific assay being performed, and the desired level of channel activation. It is recommended to perform a dose-response curve to determine the optimal concentration for each specific experimental setup.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound reported in various in vitro studies:

Cell TypeAssayConcentration RangeEffective Concentration (EC50/IC50)Reference
HEK293 cells expressing Kir6.2/SUR1Thallium flux assayNot specifiedEC50: 7 µM[1]
HEK293 cells expressing Kir6.2/SUR1Electrophysiology (whole-cell patch clamp)1 µM - 50 µMMaximal activation at 50 µM[1]
Mouse pancreatic β-cellsCalcium imagingNot specifiedInhibition of glucose-stimulated Ca2+ influx[1]
Mouse pancreatic isletsInsulin secretion assayNot specifiedInhibition of glucose-stimulated insulin secretion
Human and Mouse Islet Cell ClustersCalcium imaging30 µMLowered cytosolic Ca2+ concentration
T-REx-HEK293-Kir6.2/SUR1 cellsThallium flux assayUp to 30 µMDose-dependent activation

Experimental Protocols

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a method to assess the effect of this compound on glucose-stimulated insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.

Materials:

  • Pancreatic β-cells (e.g., INS-1, MIN6) or isolated rodent/human islets

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM)

  • KRB buffer supplemented with 0.1% BSA, containing high glucose (e.g., 16.7 mM)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Insulin ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed pancreatic β-cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. For isolated islets, use an appropriate number of size-matched islets per well.

  • Pre-incubation:

    • Gently wash the cells twice with KRB buffer containing low glucose.

    • Pre-incubate the cells in KRB buffer with low glucose for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Treatment:

    • Prepare KRB buffer with low glucose and KRB buffer with high glucose, each containing the desired concentrations of this compound or vehicle (DMSO). It is recommended to test a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 30 µM).

    • Aspirate the pre-incubation buffer and add the treatment buffers to the respective wells.

    • Incubate the plate at 37°C for 1-2 hours.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

  • Insulin Measurement:

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.

    • Compare the insulin secretion in the this compound-treated groups to the vehicle-treated control groups under both low and high glucose conditions.

Protocol 2: Intracellular Calcium Imaging Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cells of interest cultured on glass-bottom dishes or plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Stimulus solution (e.g., high potassium solution or a relevant agonist)

  • Fluorescence microscope with a calcium imaging setup

Procedure:

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fluo-4 AM. Pluronic F-127 (0.02%) can be included to improve dye solubility and cell loading.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • Wash the cells twice with HBSS to remove excess dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Place the dish/plate on the fluorescence microscope stage.

    • Acquire a baseline fluorescence signal (Excitation ~494 nm, Emission ~516 nm).

  • Treatment and Stimulation:

    • Add the desired concentration of this compound to the imaging buffer and record the fluorescence change to observe the effect on basal calcium levels.

    • After a stable baseline is re-established, apply a stimulus (e.g., high potassium solution to depolarize the cells and open voltage-gated calcium channels) and record the subsequent calcium response.

  • Data Analysis:

    • Analyze the fluorescence intensity changes over time. The data is often expressed as a ratio of fluorescence relative to the baseline fluorescence (F/F0) or as a change in fluorescence (ΔF).

    • Compare the calcium responses in the presence and absence of this compound.

Visualizations

Kir6_2_SUR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Kir6_2_SUR1 Kir6.2/SUR1 Channel (Closed) Kir6_2_SUR1_Open Kir6.2/SUR1 Channel (Open) K_out K+ Kir6_2_SUR1_Open->K_out K+ Efflux VDCC Voltage-Gated Ca2+ Channel (Closed) Ca_out Ca2+ Hyperpolarization Hyperpolarization Ca_in Low Intracellular Ca2+ Ca_out->Ca_in Influx Blocked This compound This compound This compound->Kir6_2_SUR1 Activates ATP High ATP/ADP Ratio ATP->Kir6_2_SUR1 Inhibits Hyperpolarization->VDCC Keeps Closed Insulin_Secretion Inhibition of Insulin Secretion Ca_in->Insulin_Secretion Leads to

Caption: Kir6.2/SUR1 signaling pathway modulation by this compound.

Experimental_Workflow_GSIS cluster_prep Cell Preparation cluster_assay GSIS Assay cluster_analysis Data Analysis A Seed Pancreatic β-cells or Islets B Culture to 80-90% Confluency A->B C Pre-incubate in Low Glucose KRB B->C D Treat with this compound in Low & High Glucose KRB C->D E Incubate for 1-2 hours D->E F Collect Supernatant E->F G Measure Insulin (ELISA) F->G H Normalize to Protein/DNA Content G->H I Compare Treated vs. Control H->I

Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

References

Application Notes and Protocols for Testing VU0071063 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0071063 is a potent and selective opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1] These channels are predominantly expressed in pancreatic β-cells and play a crucial role in regulating glucose-stimulated insulin secretion.[1] Dysregulation of KATP channel activity is implicated in disorders such as congenital hyperinsulinism (CHI), a rare genetic disease characterized by excessive insulin secretion and persistent hypoglycemia.[2][3] this compound offers a valuable pharmacological tool for investigating the therapeutic potential of Kir6.2/SUR1 activation in preclinical animal models of hyperinsulinism.

These application notes provide a comprehensive guide for researchers on the use of animal models to test the efficacy of this compound. Detailed protocols for key in vivo experiments are provided, along with data presentation guidelines and visualizations of relevant pathways and workflows.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 KATP channel. By binding to the sulfonylurea receptor 1 (SUR1) subunit, it increases the channel's open probability. This leads to an efflux of potassium ions (K+) from the pancreatic β-cell, causing hyperpolarization of the cell membrane. Membrane hyperpolarization prevents the opening of voltage-gated calcium channels (Ca2+), thereby inhibiting the influx of calcium that is necessary to trigger the exocytosis of insulin-containing granules. The net effect is a reduction in glucose-stimulated insulin secretion.[1]

cluster_beta_cell Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel Kir6.2/SUR1 KATP Channel ATP_ADP->KATP_channel Closes Hyperpolarization Membrane Hyperpolarization KATP_channel->Hyperpolarization K⁺ Efflux This compound This compound This compound->KATP_channel Opens Ca_channel Voltage-Gated Ca²⁺ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Insulin_secretion ↓ Insulin Secretion Ca_influx->Insulin_secretion

Diagram 1: Signaling pathway of this compound in pancreatic β-cells.

Animal Models

The most relevant animal model for studying the efficacy of this compound in the context of congenital hyperinsulinism is the SUR1 knockout (SUR1-/-) mouse . These mice lack functional KATP channels in their pancreatic β-cells, leading to a phenotype that mimics certain aspects of the human disease, including dysregulated insulin secretion. While these mice do not exhibit the severe, persistent hypoglycemia seen in human patients, they are a valuable tool for studying KATP channel-independent mechanisms and for testing the effects of compounds that target insulin secretion pathways.

In Vivo Efficacy Studies: Quantitative Data Summary

The primary in vivo effect of this compound is the inhibition of glucose-stimulated insulin secretion and a consequent lowering of blood glucose levels.

ParameterAnimal ModelTreatmentDosageRoute of AdministrationOutcomeReference
Plasma Glucose C57BL/6J MiceThis compound30 mg/kgIntraperitoneal (IP)Significantly lowered blood glucose levels during an oral glucose tolerance test (OGTT).
Plasma Insulin C57BL/6J MiceThis compound30 mg/kgIntraperitoneal (IP)Significantly inhibited glucose-stimulated insulin secretion.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess glucose metabolism and the effect of a compound on glucose clearance.

start Start fast Fast Mice (6 hours) start->fast weigh_baseline Weigh Mice & Collect Baseline Blood Sample (t=0) fast->weigh_baseline administer_vu Administer this compound (e.g., 30 mg/kg, IP) weigh_baseline->administer_vu wait Wait (e.g., 30 minutes) administer_vu->wait administer_glucose Administer Glucose (e.g., 2 g/kg, oral gavage) wait->administer_glucose collect_blood Collect Blood Samples at t = 15, 30, 60, 90, 120 min administer_glucose->collect_blood analyze Analyze Blood Glucose & Insulin Levels collect_blood->analyze end End analyze->end

Diagram 2: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 10% Tween-80, 80% Saline)

  • D-Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Micro-hematocrit tubes (heparinized)

  • Centrifuge

  • Pipettes and tips

  • Animal scale

  • Oral gavage needles

  • Syringes and needles for IP injection

Procedure:

  • Animal Preparation: House mice individually and fast for 6 hours with free access to water.

  • Baseline Measurement: Weigh each mouse and record the weight. Collect a baseline blood sample (t=0) from the tail vein to measure blood glucose using a glucometer. For insulin measurement, collect a small volume of blood into a heparinized micro-hematocrit tube.

  • Compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (IP) injection.

  • Waiting Period: Allow a 30-minute absorption period.

  • Glucose Challenge: Administer a 20% D-glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration for blood glucose measurement. Additional blood samples for insulin analysis can be collected at these time points.

  • Sample Processing: Centrifuge the blood samples collected for insulin analysis to separate the plasma. Store plasma samples at -80°C until analysis.

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion. Analyze plasma insulin levels using a commercially available ELISA kit.

In Vivo Insulin Secretion Assay

This assay directly measures the effect of this compound on the insulin secretory response to a glucose challenge.

Materials:

  • This compound

  • Vehicle

  • D-Glucose solution (50% w/v in sterile saline)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Catheters (for jugular vein cannulation, if performing dynamic sampling)

  • Blood collection tubes (with EDTA)

  • Centrifuge

  • Insulin ELISA kit

Procedure:

  • Animal Preparation: Fast mice for 6 hours with free access to water. For dynamic blood sampling, mice should be surgically implanted with a jugular vein catheter and allowed to recover for several days before the experiment.

  • Baseline Sampling: Anesthetize the mouse (if not using a catheter) and collect a baseline blood sample (t=0) via retro-orbital bleeding or from the tail vein.

  • Compound Administration: Administer this compound or vehicle via IP injection.

  • Waiting Period: Allow a 30-minute absorption period.

  • Glucose Stimulation: Administer a bolus of 50% D-glucose solution (1 g/kg body weight) via IP injection.

  • Blood Collection: Collect blood samples at 2, 5, 15, and 30 minutes post-glucose injection.

  • Sample Processing: Immediately place blood samples on ice, then centrifuge to separate plasma. Store plasma at -80°C.

  • Insulin Measurement: Quantify plasma insulin concentrations using a sensitive and specific mouse insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the plasma insulin concentration over time to visualize the insulin secretion profile. Compare the insulin response between the this compound-treated and vehicle-treated groups.

Pharmacokinetics

A study on the pharmacokinetics of this compound in mice following a single intraperitoneal injection of 10 mg/kg revealed the following parameters:

ParameterValue
Tmax (Time to maximum concentration) 0.25 hours
Cmax (Maximum concentration) 2.8 µM
AUC (Area under the curve) 4.1 µM*h
t1/2 (Half-life) 1.2 hours

Data from Raphemot et al., JPET, 2019.

These pharmacokinetic properties indicate that this compound is rapidly absorbed and has a relatively short half-life in mice, which should be considered when designing the time course of in vivo experiments.

Conclusion

This compound is a valuable research tool for studying the role of Kir6.2/SUR1 KATP channels in health and disease. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy studies in relevant animal models. By carefully designing and executing these experiments, researchers can further elucidate the therapeutic potential of activating KATP channels for conditions such as congenital hyperinsulinism.

References

Application Notes and Protocols: VU0071063 as a Modulator of Insulin Secretion Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0071063 is a potent and selective opener of the ATP-sensitive potassium (KATP) channels composed of the Kir6.2 and SUR1 subunits, which are critical regulators of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[1] Unlike compounds that stimulate insulin release, this compound acts as an inhibitor of this process. By opening KATP channels, it causes hyperpolarization of the β-cell membrane, which in turn prevents the influx of calcium that is necessary for insulin vesicle exocytosis.[1] This makes this compound a valuable research tool for studying the intricate mechanisms of insulin secretion and for investigating the therapeutic potential of Kir6.2/SUR1 channel modulation.

In contrast, the metabotropic glutamate receptor 5 (mGluR5) has been identified as a positive regulator of insulin secretion. Activation of mGluR5 in pancreatic β-cells is necessary for an optimal insulin response to glucose.[2] The study of both this compound and mGluR5 modulators provides a comprehensive approach to dissecting the signaling pathways that govern insulin release.

Data Presentation

The following table summarizes the key characteristics and effects of this compound on pancreatic β-cell function.

ParameterObservationReference
Target Kir6.2/SUR1 ATP-sensitive potassium (KATP) channel[1]
Mechanism of Action Channel opener, leading to membrane hyperpolarization[1]
Effect on Insulin Secretion Inhibition of glucose-stimulated insulin secretion
Potency More potent than diazoxide
Selectivity Specific for Kir6.2/SUR1 over Kir6.1/SUR2B vascular KATP channels
In Vivo Effect Inhibits glucose-lowering in mice

Signaling Pathways

The signaling pathways involved in the regulation of insulin secretion are complex. Below are diagrams illustrating the inhibitory action of this compound and the stimulatory effect of mGluR5 activation.

G cluster_0 Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel (Kir6.2/SUR1) ATP_ADP->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis This compound This compound This compound->KATP Opens

Caption: Inhibitory pathway of this compound on insulin secretion.

G cluster_1 Pancreatic β-Cell Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq protein mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC PKC DAG->PKC Activates Ca_release ↑ [Ca²⁺]i ER->Ca_release Insulin_exocytosis Insulin Exocytosis Ca_release->Insulin_exocytosis Potentiates PKC->Insulin_exocytosis Potentiates

Caption: Stimulatory pathway of mGluR5 on insulin secretion.

Experimental Protocols

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay to Evaluate this compound Inhibition

Objective: To determine the inhibitory effect of this compound on glucose-stimulated insulin secretion from pancreatic β-cell lines (e.g., INS-1E, MIN6) or isolated islets.

Materials:

  • Pancreatic β-cell line (INS-1E or MIN6) or isolated rodent/human islets

  • Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 1% penicillin-streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.56 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 20 mM HEPES, 25 mM NaHCO3, and 0.1% BSA, pH 7.4

  • Low glucose KRBH (2.8 mM glucose)

  • High glucose KRBH (16.7 mM glucose)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture β-cells to 80-90% confluency in a 24-well plate. For islets, use 10-15 size-matched islets per condition.

  • Pre-incubation: Gently wash the cells/islets twice with PBS. Pre-incubate in low glucose KRBH for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

  • Treatment: Remove the pre-incubation buffer. Add low glucose KRBH (basal control) or high glucose KRBH to the respective wells. For the treatment groups, add high glucose KRBH containing the desired final concentrations of this compound (e.g., 1, 10, 100 nM, 1 µM). Include a vehicle control (DMSO) in the high glucose condition.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Sample Collection: Collect the supernatant from each well. Centrifuge to remove any cellular debris.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well. Express the results as a fold change relative to the basal (low glucose) condition or as a percentage of the high glucose control.

G A Culture β-cells/islets B Pre-incubate in low glucose KRBH A->B C Treat with low glucose, high glucose ± this compound B->C D Incubate at 37°C C->D E Collect supernatant D->E F Measure insulin with ELISA E->F G Analyze data F->G

Caption: Workflow for the in vitro GSIS assay with this compound.

Protocol 2: Assessment of β-Cell Membrane Potential using a Fluorescent Dye

Objective: To visualize the hyperpolarizing effect of this compound on the pancreatic β-cell membrane.

Materials:

  • Pancreatic β-cells cultured on glass-bottom dishes

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5) or a ratiometric dye)

  • KRBH with varying glucose concentrations (2.8 mM and 16.7 mM)

  • This compound stock solution

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Preparation: Seed β-cells on glass-bottom dishes and allow them to adhere and grow.

  • Dye Loading: Wash the cells with low glucose KRBH and then incubate with the membrane potential-sensitive dye according to the manufacturer's protocol.

  • Baseline Imaging: Acquire baseline fluorescence images of the cells in low glucose KRBH.

  • Glucose Stimulation: Perfuse the cells with high glucose KRBH and record the change in fluorescence, which should indicate membrane depolarization.

  • This compound Treatment: While maintaining the high glucose condition, add this compound at the desired concentration and continue to record the fluorescence. A decrease in fluorescence (for DiSC3(5)) or a change in the ratio (for ratiometric dyes) indicates hyperpolarization.

  • Data Analysis: Quantify the fluorescence intensity or ratio over time for individual cells or regions of interest. Plot the changes in fluorescence to visualize the effects of glucose and this compound on membrane potential.

Conclusion

This compound is a specific and potent inhibitor of insulin secretion that acts by opening KATP channels in pancreatic β-cells. Its utility as a research tool lies in its ability to dissect the molecular events downstream of KATP channel activity and to study the consequences of β-cell hyperpolarization. When used in conjunction with activators of insulin secretion, such as mGluR5 agonists, this compound can help to elucidate the complex interplay of signaling pathways that fine-tune insulin release. These application notes provide a framework for researchers to effectively utilize this compound in their studies of pancreatic β-cell physiology and pathophysiology.

References

Application Notes and Protocols for the Preparation of VU0071063 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VU0071063 is a selective activator of the SUR1/Kir6.2 potassium channels, which are ATP-sensitive potassium (KATP) channels crucial for regulating insulin secretion from pancreatic β-cells.[1][2] By activating these channels, this compound causes hyperpolarization of the β-cell membrane, which in turn inhibits voltage-dependent calcium channel activation and reduces insulin secretion.[1][3] Its brain-penetrant nature and favorable pharmacokinetic properties make it a valuable tool for in vivo and in vitro studies investigating the therapeutic potential of Kir6.2/SUR1 activation in conditions like hyperinsulinism.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to the compound's insolubility in water.

Physicochemical and Handling Data

This table summarizes the key quantitative data for this compound and its stock solution.

PropertyValueNotes
Molecular Weight (M.W.) 326.39 g/mol (or 326.4 g/mol )Use the batch-specific molecular weight from the Certificate of Analysis for the most accurate calculations.
Appearance Solid powderVisual confirmation.
Purity ≥98% (HPLC)High purity is essential for reliable experimental outcomes.
Solubility in DMSO Up to 63 mg/mL (193.02 mM)A lower solubility of 1.63 mg/mL (5 mM) has also been reported. Using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.
Recommended Stock Conc. 10 mMA 10 mM stock is a standard concentration that is well within the reported solubility limits and convenient for serial dilutions.
Storage (Solid Form) -20°C, protected from lightLong-term storage as a powder is recommended for stability. A shelf life of 3 years at -20°C has been reported for the powder form.
Storage (Stock Solution) -20°C or -80°C in aliquotsAliquoting is critical to avoid repeated freeze-thaw cycles. Stored properly, the solution can be stable for 1 month at -20°C or 1 year at -80°C.
Final DMSO in Assay <0.5% (v/v)High concentrations of DMSO can be toxic to cells or interfere with assays. A concentration of <0.1% is often preferred. A DMSO control should be included in experiments.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile pipette and tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

Example for 1 mL of a 10 mM stock solution (using M.W. = 326.39 g/mol ):

Mass (mg) = 10 mmol/L * (1/1000 L) * 326.39 g/mol * 1000 mg/g = 3.26 mg

Procedure:

  • Preparation: Don appropriate PPE. Ensure the workspace is clean. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass (e.g., 3.26 mg) of this compound powder into the tube.

  • Dissolution: Add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution from 3.26 mg) to the microcentrifuge tube containing the powder.

  • Mixing: Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but check for any temperature sensitivity of the compound.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use working aliquots (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots upright in a freezer at -20°C or -80°C, protected from light.

Diagrams

Experimental Workflow for Stock Solution Preparation

G A 1. Calculate Mass (e.g., 3.26 mg for 1 mL of 10 mM) B 2. Weigh this compound Powder A->B C 3. Add Anhydrous DMSO (e.g., 1 mL) B->C D 4. Vortex Until Dissolved C->D E 5. Aliquot into Tubes D->E F 6. Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of this compound in Pancreatic β-Cells

G cluster_cell Pancreatic β-Cell Membrane KATP Kir6.2/SUR1 Channel Hyperpol Membrane Hyperpolarization KATP->Hyperpol Leads to CaV Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Inhibition CaV->Ca_Influx Reduces VU This compound VU->KATP Activates Hyperpol->CaV Inhibits Insulin Insulin Secretion Inhibition Ca_Influx->Insulin Results in

Caption: Mechanism of this compound action in β-cells.

References

Application Notes and Protocols for VU0071063 in the Study of Neuronal Excitability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0071063 is a potent and selective opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels. These channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical excitability. In the central nervous system, Kir6.2/SUR1 channels are expressed in various neuronal populations and are implicated in processes such as glucose sensing, neuroprotection, and the regulation of neuronal firing. The brain-penetrant nature of this compound makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels in neuronal function. These application notes provide an overview of this compound and detailed protocols for its use in studying neuronal excitability.

Mechanism of Action

This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 channel complex. By binding to the sulfonylurea receptor 1 (SUR1) subunit, it increases the channel's open probability. This leads to an efflux of potassium ions (K+) from the neuron, resulting in hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold for action potential firing, thereby reducing neuronal excitability. This mechanism is crucial for understanding how metabolic states can influence neuronal activity and for exploring therapeutic strategies targeting this pathway.

Data Presentation

The following table summarizes the key quantitative data for this compound and related KATP channel modulators.

CompoundTargetActionPotency (EC50/IC50)Effect on Neuronal ExcitabilityReference
This compound Kir6.2/SUR1OpenerNot explicitly stated for neuronal effectsExpected to cause hyperpolarization and reduce firing[1]
DiazoxideKATP ChannelsOpenerInduces hyperpolarization at 30 µM and 200 µMHyperpolarizes membrane and abolishes spontaneous action potentials[1]
NN414Kir6.2/SUR1OpenerMore potent than diazoxideReduces neuronal activity (inferred)
GlibenclamideKATP ChannelsBlockerPotent blocker (nM range)Can reverse the effects of KATP openers[1]

Signaling Pathway

The diagram below illustrates the signaling pathway through which this compound modulates neuronal excitability.

VU0071063_Signaling_Pathway cluster_neuron Neuron This compound This compound Kir6_2_SUR1 Kir6.2/SUR1 Channel (KATP Channel) This compound->Kir6_2_SUR1 Activates K_efflux K+ Efflux Kir6_2_SUR1->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound in a neuron.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound on neuronal excitability are provided below.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is designed to measure the direct effects of this compound on neuronal membrane potential and firing properties.

1. Brain Slice Preparation:

  • Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

  • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus, hypothalamus) using a vibratome in ice-cold slicing solution.

  • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

Slicing Solution (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2.

aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 10 glucose, 2 CaCl2, 1 MgCl2.

2. Recording Setup:

  • Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at 2-3 ml/min.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Use borosilicate glass pipettes (3-6 MΩ) filled with intracellular solution.

Intracellular Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.

3. Data Acquisition:

  • Obtain a gigaseal (>1 GΩ) on a healthy neuron and establish the whole-cell configuration.

  • In current-clamp mode, record the resting membrane potential.

  • Apply a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials to establish a baseline input-output relationship.

  • Bath-apply this compound at desired concentrations (e.g., 1-30 µM).

  • Record changes in resting membrane potential and repeat the current injection protocol to assess changes in neuronal excitability.

  • A KATP channel blocker like glibenclamide (e.g., 10 µM) can be co-applied to confirm the specificity of this compound's effects.

Protocol 2: Perforated Patch-Clamp Electrophysiology

This technique is used to preserve the endogenous intracellular milieu, which is crucial for studying KATP channels that are sensitive to intracellular ATP levels.

1. Slice and Recording Preparation:

  • Follow the same procedure as for whole-cell patch-clamp.

2. Perforated Patch Intracellular Solution:

  • Prepare the intracellular solution as above and add a perforating agent such as gramicidin (50-100 µg/ml) or amphotericin B (240 µg/ml).

3. Data Acquisition:

  • After obtaining a gigaseal, monitor the access resistance until it stabilizes (typically 15-45 minutes), indicating successful membrane perforation.

  • Proceed with current-clamp recordings as described in the whole-cell protocol.

Protocol 3: Calcium Imaging

This protocol assesses the indirect effects of this compound on neuronal activity by measuring changes in intracellular calcium concentration ([Ca2+]i), a proxy for neuronal firing.

1. Cell Preparation:

  • Use either primary neuronal cultures or acute brain slices.

  • For cultures, plate neurons on glass-bottom dishes. For slices, follow the preparation protocol above.

2. Dye Loading:

  • Incubate cells or slices with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in aCSF for 30-60 minutes at 37°C.

3. Imaging:

  • Place the preparation on an inverted or upright microscope equipped for fluorescence imaging.

  • Acquire baseline fluorescence images.

  • To evoke activity, you can apply a depolarizing stimulus such as high extracellular potassium (e.g., 30 mM KCl) or a relevant neurotransmitter.

  • Perfuse this compound and record the change in fluorescence intensity. A decrease in the calcium signal in response to a stimulus would indicate reduced excitability.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound on neuronal excitability.

Experimental_Workflow cluster_prep Preparation cluster_baseline Baseline Measurement cluster_treatment Treatment cluster_post_treatment Post-Treatment Measurement cluster_control Control/Washout A1 Prepare Brain Slices or Neuronal Cultures B1 Perform Electrophysiology (Whole-cell or Perforated Patch) A1->B1 B3 Perform Calcium Imaging A1->B3 B2 Record Resting Membrane Potential and Firing Properties B1->B2 C1 Bath Apply this compound B2->C1 B4 Record Baseline [Ca2+]i and Stimulus-Evoked Responses B3->B4 B4->C1 D1 Record Changes in Membrane Potential and Firing Properties C1->D1 D2 Record Changes in [Ca2+]i C1->D2 E1 Washout this compound D1->E1 E2 Co-apply with KATP Blocker (e.g., Glibenclamide) D1->E2 D2->E1 D2->E2

Caption: Experimental workflow for studying this compound.

Expected Outcomes and Troubleshooting

  • Expected Outcomes: Application of this compound is expected to cause a hyperpolarization of the neuronal membrane, an increase in the rheobase (the minimum current required to fire an action potential), and a decrease in the frequency of action potential firing in response to depolarizing stimuli. In calcium imaging experiments, this compound should reduce the amplitude of stimulus-evoked calcium transients.

  • Troubleshooting:

    • No effect: Ensure the viability of the neurons or slices. Verify the concentration and stability of the this compound solution. Consider that the target neurons may not express Kir6.2/SUR1 channels.

    • Inconsistent results: KATP channel activity is highly dependent on the metabolic state of the cell. Ensure consistent and adequate oxygenation and glucose supply in the aCSF. The use of perforated patch-clamp is recommended to minimize intracellular dialysis.

    • Off-target effects: While this compound is reported to be selective, it is good practice to confirm the involvement of KATP channels by demonstrating reversal of the effect with a KATP channel blocker like glibenclamide.

Conclusion

This compound is a valuable tool for dissecting the role of Kir6.2/SUR1 KATP channels in regulating neuronal excitability. The protocols outlined above provide a framework for characterizing its effects at the cellular and network levels. Such studies will contribute to a better understanding of how neuronal function is coupled to cellular metabolism and may open new avenues for the development of therapeutics for neurological disorders characterized by hyperexcitability.

References

Application of VU0071063 in Seizure Models: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no direct studies on the application of VU0071063 in established seizure or epilepsy models. The following application notes and protocols are therefore a proposed investigational framework based on the compound's known mechanism of action and its potential as a tool for epilepsy research.

Introduction

This compound is a potent, selective, and brain-penetrant opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1] These channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. In neurons, the activation of KATP channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.

Given that seizures are characterized by excessive and synchronous neuronal firing, agents that can suppress neuronal hyperexcitability are of significant interest as potential anticonvulsants. The specific activation of Kir6.2/SUR1 channels in the brain by a molecule like this compound presents a novel therapeutic hypothesis for the control of seizures. Its high specificity for the Kir6.2/SUR1 subtype over other KATP channel isoforms may offer a more targeted approach with a potentially favorable side-effect profile compared to non-selective KATP channel openers.

Mechanism of Action in Neurons

This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 channel. It binds to the sulfonylurea receptor 1 (SUR1) subunit, inducing a conformational change that increases the channel's open probability. This leads to an increased efflux of potassium (K+) ions from the neuron, down their electrochemical gradient. The loss of positive charge from the cell's interior results in membrane hyperpolarization, making the neuron less likely to fire an action potential in response to an excitatory stimulus. This reduction in neuronal excitability is the theoretical basis for its potential anticonvulsant effects.

VU0071063_Signaling_Pathway cluster_neuron Neuron This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to Kir6_2 Kir6.2 Channel SUR1->Kir6_2 Activates K_ion K+ Kir6_2->K_ion Increases Efflux of Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Causes AnticonvulsantEffect Potential Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect Results in

Caption: Proposed signaling pathway of this compound in a neuron.

Proposed Experimental Protocols

The following protocols describe a potential approach to evaluate the anticonvulsant efficacy of this compound using a common acute seizure model, the pentylenetetrazole (PTZ)-induced seizure model in mice.

Protocol 1: Evaluation of Anticonvulsant Activity in the Acute PTZ-Induced Seizure Model

This model is widely used for the initial screening of potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces generalized seizures.

1. Materials and Reagents:

  • This compound

  • Pentylenetetrazole (PTZ)

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG400, 50% saline)

  • Normal saline (0.9% NaCl)

  • Standard anticonvulsant drug (e.g., Diazepam) as a positive control

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment (syringes, needles, animal balances, timers)

2. Animal Handling and Acclimatization:

  • House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Allow at least one week for acclimatization before the experiment.

  • Handle mice for several days prior to the experiment to reduce stress.

3. Drug Preparation and Administration:

  • Prepare a stock solution of this compound in the chosen vehicle. Prepare fresh on the day of the experiment.

  • Prepare a solution of PTZ in normal saline (e.g., 8.5 mg/mL for an 85 mg/kg dose).

  • Prepare the positive control (e.g., Diazepam) in its appropriate vehicle.

  • Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before PTZ administration.

  • Administer the positive control i.p. 30 minutes before PTZ administration.

4. Experimental Workflow:

Experimental_Workflow cluster_setup Setup cluster_treatment Treatment cluster_seizure_induction Seizure Induction & Observation cluster_analysis Data Analysis Acclimatization Acclimatize Mice (1 week) Randomization Randomize into Treatment Groups Acclimatization->Randomization Vehicle_Admin Administer Vehicle (i.p.) VU0071063_Admin Administer this compound (Dose 1, 2, 3) (i.p.) Positive_Control_Admin Administer Positive Control (e.g., Diazepam) (i.p.) Wait Wait 30 minutes Vehicle_Admin->Wait VU0071063_Admin->Wait Positive_Control_Admin->Wait PTZ_Admin Administer PTZ (s.c.) Wait->PTZ_Admin Observe Observe for 30 minutes Record Seizure Latency & Severity PTZ_Admin->Observe Data_Analysis Analyze Data: - Latency to first seizure - Seizure severity score - Protection from tonic-clonic seizures Observe->Data_Analysis

Caption: Experimental workflow for testing this compound in a PTZ model.

5. Seizure Induction and Observation:

  • 30 minutes after this compound/vehicle/positive control administration, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) to each mouse.

  • Immediately after PTZ injection, place the mouse in an individual observation chamber.

  • Observe the animal continuously for 30 minutes.

  • Record the latency (in seconds) to the onset of the first myoclonic jerk and the first generalized tonic-clonic seizure.

  • Score the seizure severity using a standardized scale (e.g., Racine scale).

6. Data Collection and Analysis:

  • Primary endpoints:

    • Latency to the first generalized tonic-clonic seizure.

    • Percentage of animals protected from generalized tonic-clonic seizures.

  • Secondary endpoint:

    • Seizure severity score.

  • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test for latency, Fisher's exact test for protection percentage).

Data Presentation

Quantitative data from such an experiment should be summarized in clear, structured tables for easy comparison between treatment groups.

Table 1: Proposed Experimental Design for this compound in the PTZ-Induced Seizure Model

GroupTreatmentDose (mg/kg)Route of AdministrationN (animals per group)
1Vehicle-i.p.10
2This compound10i.p.10
3This compound30i.p.10
4This compound100i.p.10
5Diazepam5i.p.10

Table 2: Template for Presentation of Hypothetical Results

Treatment GroupLatency to Tonic-Clonic Seizure (seconds, Mean ± SEM)Seizure Severity Score (Median)% Protection from Tonic-Clonic Seizures
Vehicle
This compound (10 mg/kg)
This compound (30 mg/kg)
This compound (100 mg/kg)
Diazepam (5 mg/kg)

Future Directions

If initial studies in acute seizure models show promising results, further investigation would be warranted. This could include:

  • Chronic Epilepsy Models: Testing this compound in models of chronic epilepsy, such as the kainate or pilocarpine models, to assess its effects on spontaneous recurrent seizures.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlating the brain concentration of this compound with its anticonvulsant effects.

  • Safety and Tolerability: Assessing potential side effects, particularly those related to its primary mechanism of action (e.g., effects on glucose metabolism).

  • Mechanism Elucidation: Using electrophysiological techniques (e.g., patch-clamp) in brain slices to confirm the hyperpolarizing effect of this compound on neuronal activity.

By following a structured investigational plan, the potential of this compound as a novel therapeutic agent for epilepsy can be systematically evaluated.

References

Application Notes and Protocols for Neuroprotection Assays Using VU0071063

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0071063 is a potent and specific opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (K-ATP) channels.[1] These channels are prominently expressed in various neurons throughout the brain, where they play a critical role in coupling cellular metabolism to electrical excitability.[2][3] The activation of neuronal Kir6.2/SUR1 channels leads to membrane hyperpolarization, which can reduce neuronal excitability. This mechanism is hypothesized to be neuroprotective, particularly in conditions of excessive neuronal depolarization and excitotoxicity, such as in ischemic stroke and other neurodegenerative disorders.[4][5] By opening these channels, this compound is a valuable pharmacological tool to investigate the therapeutic potential of Kir6.2/SUR1 activation in neuroprotection.

These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the neuroprotective effects of this compound.

Principle of the Assay

The neuroprotective activity of this compound is predicated on its ability to open Kir6.2/SUR1 channels on neuronal membranes. In pathological conditions such as glutamate-induced excitotoxicity or cerebral ischemia, excessive glutamate receptor activation leads to a massive influx of Ca2+, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and apoptosis. By activating Kir6.2/SUR1 channels, this compound facilitates K+ efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing action potentials and can reduce the opening of voltage-gated calcium channels, thereby mitigating the neurotoxic cascade.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the type of quantitative data that can be expected from the described neuroprotection assays with this compound. The values presented are hypothetical and for illustrative purposes.

Assay TypeExperimental ModelTreatment GroupsEndpoint MeasuredExpected Outcome with this compound
In VitroGlutamate-Induced Excitotoxicity in Primary Cortical NeuronsVehicle + GlutamateCell Viability (%)Increased
This compound (10 µM) + GlutamateCell Viability (%)Increased
Vehicle + GlutamateLDH Release (% of control)Decreased
This compound (10 µM) + GlutamateLDH Release (% of control)Decreased
Vehicle + GlutamateCaspase-3 Activity (Fold Change)Decreased
This compound (10 µM) + GlutamateCaspase-3 Activity (Fold Change)Decreased
In VivoMiddle Cerebral Artery Occlusion (MCAO) in RatsVehicleInfarct Volume (mm³)Decreased
This compound (10 mg/kg)Infarct Volume (mm³)Decreased
VehicleNeurological Deficit ScoreImproved (Lower Score)
This compound (10 mg/kg)Neurological Deficit ScoreImproved (Lower Score)

Experimental Protocols

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This protocol details an assay to assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • This compound

  • L-glutamic acid

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • LDH cytotoxicity assay kit

  • Caspase-3 colorimetric assay kit

Procedure:

  • Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate and culture for 7-10 days to allow for maturation.

  • Compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute this compound in culture medium to final concentrations (e.g., 1, 10, 30 µM). Remove the old medium from the cells and add the medium containing this compound or vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Induction of Excitotoxicity: Add L-glutamic acid to each well to a final concentration of 50 µM (the optimal concentration should be determined empirically). Do not add glutamate to the control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.

    • LDH Release: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death using an LDH cytotoxicity assay kit.

    • Apoptosis: Measure caspase-3 activity in cell lysates using a colorimetric assay kit to assess apoptosis.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes an in vivo model of focal cerebral ischemia in rodents to evaluate the neuroprotective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgery. Monitor body temperature and maintain it at 37°C.

  • MCAO Surgery:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce the nylon suture into the ICA through an incision in the ECA stump and advance it approximately 18-20 mm until it blocks the origin of the middle cerebral artery (MCA).

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle immediately after reperfusion (by withdrawing the suture after 90 minutes of occlusion).

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • After the neurological assessment, euthanize the animals and perfuse the brains with cold saline.

    • Remove the brains and slice them into 2 mm coronal sections.

    • Stain the sections with 2% TTC solution for 30 minutes at 37°C. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

Visualizations

Signaling Pathway of this compound-Mediated Neuroprotection

Excitotoxicity Excitotoxicity (e.g., Glutamate) GluR Glutamate Receptors Excitotoxicity->GluR Activates Depolarization Neuronal Depolarization GluR->Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Opens Hyperpolarization Hyperpolarization Ca_influx ↑ Intracellular Ca2+ VGCC->Ca_influx Neurotoxicity Neurotoxic Cascade Ca_influx->Neurotoxicity This compound This compound Kir62_SUR1 Kir6.2/SUR1 Channel This compound->Kir62_SUR1 Opens K_efflux ↑ K+ Efflux Kir62_SUR1->K_efflux K_efflux->Hyperpolarization Hyperpolarization->VGCC Inhibits Opening Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection

Caption: Hypothesized signaling pathway of this compound neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

Start Start: Primary Neuronal Culture Pretreat Pre-treatment: This compound or Vehicle Start->Pretreat Insult Neurotoxic Insult: Glutamate Exposure Pretreat->Insult Incubate Incubation (24 hours) Insult->Incubate Endpoint Endpoint Measurement Incubate->Endpoint Viability Cell Viability (MTT/PrestoBlue) Endpoint->Viability Cytotoxicity Cytotoxicity (LDH Assay) Endpoint->Cytotoxicity Apoptosis Apoptosis (Caspase-3 Assay) Endpoint->Apoptosis

Caption: Workflow for in vitro glutamate excitotoxicity assay.

Experimental Workflow for In Vivo MCAO Neuroprotection Assay

Start Start: Rodent Model MCAO Induce Focal Ischemia (MCAO Surgery) Start->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment Administer this compound or Vehicle Reperfusion->Treatment Assessment Post-MCAO Assessment (24 hours) Treatment->Assessment NeuroScore Neurological Deficit Scoring Assessment->NeuroScore Infarct Infarct Volume Measurement (TTC) Assessment->Infarct

Caption: Workflow for in vivo MCAO neuroprotection assay.

References

Troubleshooting & Optimization

Troubleshooting VU0071063 experiments and unexpected results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0071063. The information is designed to address common issues and unexpected results encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are not responding to this compound, or the response is weaker than expected. What are the possible reasons?

A1: Lack of cellular response to this compound can stem from several factors:

  • Cell Type and Channel Expression: this compound is a selective opener of KATP channels containing the Kir6.2 pore-forming subunit and the SUR1 regulatory subunit.[1][2] Ensure that your experimental cell line or primary cells endogenously express this specific channel subtype. It has no effect on channels containing SUR2B subunits, which are common in vascular tissue.[1]

  • Compound Solubility and Stability: this compound is poorly soluble in aqueous solutions and can precipitate, especially when diluting a concentrated DMSO stock into a physiological buffer. See the "Compound Handling and Solubility" section below for best practices. Stock solutions in DMSO should be stored at -20°C or -80°C and undergo minimal freeze-thaw cycles.

  • Incorrect Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. A typical starting concentration for in vitro assays is 1-10 µM. Refer to the data tables below for reported EC50 values.

  • Cellular ATP Levels: In whole-cell patch-clamp experiments, intracellular ATP can inhibit KATP channels and counteract the effect of this compound. The use of fluoride-based internal solutions in automated patch-clamp can lead to constitutively active Kir6.2/SUR1 currents that are insensitive to this compound.[3][4] Consider using a fluoride-free internal solution or a perforated patch-clamp configuration to maintain a more physiological intracellular environment.

Q2: I am observing a decrease in intracellular calcium in response to this compound, even in cells that lack functional KATP channels (e.g., SUR1 knockout). Is this an expected off-target effect?

A2: Yes, this is a documented KATP channel-independent effect of this compound. Studies have shown that this compound can reduce cytosolic calcium levels in islet cell clusters from SUR1-/- mice. This indicates that this compound may have additional cellular targets besides the KATP channel that influence calcium homeostasis. When interpreting your results, it is crucial to consider this potential off-target effect, especially when working with non-canonical cell types or when results deviate from the expected KATP channel-mediated effects.

Q3: I have observed changes in mitochondrial function in my experiments with this compound. Is this a known issue?

A3: Yes, there is evidence to suggest that this compound can interfere with mitochondrial function. One study reported that this compound can cause depolarization of the mitochondrial membrane potential. This is a significant finding, as altered mitochondrial function can have widespread effects on cellular metabolism and signaling, potentially confounding the interpretation of experimental results. It is advisable to include controls to assess mitochondrial health, such as a mitochondrial membrane potential assay, when investigating the effects of this compound.

Q4: How does this compound compare to diazoxide? When should I choose one over the other?

A4: this compound is a more potent and selective opener of Kir6.2/SUR1 channels than diazoxide. Diazoxide is known to have off-target effects on vascular KATP channels (containing SUR2 subunits), which can lead to side effects such as fluid retention and pulmonary hypertension. This compound shows high selectivity for SUR1-containing channels and does not affect Kir6.1/SUR2B channels. Therefore, this compound is the preferred tool compound for specifically investigating the role of Kir6.2/SUR1 channels in the pancreas and brain. However, if you are studying systems where SUR2-containing channels are relevant, diazoxide might be a more appropriate, albeit less specific, tool.

Q5: I am having trouble with this compound precipitating in my aqueous experimental buffer. How can I improve its solubility?

A5: this compound is poorly soluble in aqueous solutions. Here are some tips to minimize precipitation:

  • Prepare a high-concentration stock solution in 100% DMSO.

  • When preparing the final working solution, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to rapidly disperse the compound and reduce the likelihood of local high concentrations that can lead to precipitation.

  • Keep the final concentration of DMSO in your working solution as low as possible (typically <0.5%) to avoid solvent effects on your biological system.

  • Prepare the working solution fresh for each experiment. The stability of this compound in aqueous solutions over extended periods has not been well characterized.

  • If precipitation persists, consider using a small amount of a non-ionic surfactant like Pluronic F-127 in your buffer to aid in solubilization, but be sure to test for any effects of the surfactant on your experimental system.

Quantitative Data

Table 1: Comparative Potency (EC50) of KATP Channel Openers

CompoundKATP Channel SubtypeCell LineAssay TypeEC50 (µM)Reference
This compound Kir6.2/SUR1HEK-293Thallium Flux7.44
This compound Kir6.2/SUR1-Whole-Cell Patch Clamp~10
DiazoxideKir6.2/SUR1HEK-293Thallium Flux78.42
PinacidilKir6.1/SUR2BHEK-293Thallium Flux6.50

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnitAdministrationReference
Brain PenetrantYes-Intraperitoneal

Note: Detailed pharmacokinetic data for this compound is limited in publicly available literature. Researchers may need to perform their own pharmacokinetic studies for specific applications.

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay with Pancreatic Islets

This protocol is adapted from standard GSIS protocols and includes considerations for the use of this compound.

Materials:

  • Isolated pancreatic islets (e.g., from mouse)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:

    • Low glucose (2.8 mM)

    • High glucose (16.7 mM)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium.

  • Pre-incubation: Hand-pick 10-15 islets of similar size per replicate and place them in a 24-well plate. Pre-incubate the islets in 1 mL of KRB buffer with low glucose for 1 hour at 37°C to establish a basal insulin secretion rate.

  • Basal Secretion: Replace the pre-incubation buffer with 1 mL of fresh KRB buffer with low glucose and incubate for 1 hour at 37°C. Collect the supernatant for measurement of basal insulin secretion.

  • Stimulated Secretion: Replace the buffer with 1 mL of KRB buffer with high glucose and incubate for 1 hour at 37°C. Collect the supernatant for measurement of glucose-stimulated insulin secretion.

  • Treatment with this compound: In separate wells, after the pre-incubation step, replace the buffer with:

    • KRB with high glucose + this compound (e.g., 10 µM)

    • KRB with high glucose + vehicle (DMSO)

  • Incubate for 1 hour at 37°C and collect the supernatant.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

Intracellular Calcium Imaging with Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in pancreatic islets using the ratiometric dye Fura-2 AM.

Materials:

  • Isolated pancreatic islets

  • Culture medium

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Fura-2 AM (e.g., 1 mM stock in DMSO)

  • Pluronic F-127 (e.g., 20% solution in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscopy system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Plating: Plate isolated islets on glass-bottom dishes and allow them to adhere.

  • Dye Loading: Prepare a loading solution containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in culture medium. Incubate the islets in the loading solution for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the islets twice with HBSS containing Ca²⁺ to remove extracellular dye.

  • De-esterification: Incubate the islets in HBSS with Ca²⁺ for 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Imaging: Mount the dish on the microscope stage and perfuse with HBSS with Ca²⁺.

  • Baseline Recording: Record the baseline Fura-2 ratio (F340/F380) in response to low glucose (e.g., 2.8 mM).

  • Stimulation: Perfuse with high glucose (e.g., 16.7 mM) to induce a calcium response.

  • This compound Treatment: After observing the glucose-stimulated calcium response, perfuse with high glucose containing this compound (e.g., 10 µM) and record the change in the Fura-2 ratio.

  • Data Analysis: Analyze the change in the F340/F380 ratio over time to determine the relative changes in [Ca²⁺]i.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording Kir6.2/SUR1 currents in a heterologous expression system (e.g., HEK-293 cells).

Materials:

  • HEK-293 cells transfected with Kir6.2 and SUR1

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass pipettes

  • External Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES (pH 7.4 with KOH)

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES (pH 7.2 with KOH). Note: This is a simplified, ATP-free solution to maximize channel opening. For studying regulation, ATP and ADP can be added.

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Preparation: Plate transfected cells on glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a gigaohm seal on a transfected cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a potential of -60 mV.

    • Apply a voltage ramp or step protocol (e.g., from -120 mV to +60 mV) to elicit currents.

  • This compound Application: After recording baseline currents, perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10-50 µM).

  • Data Acquisition and Analysis: Record the increase in outward current in response to this compound. Analyze the current-voltage relationship and channel kinetics.

Visualizations

Signaling_Pathway cluster_cell Pancreatic β-Cell Glucose High Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel Kir6.2/SUR1 KATP Channel ATP_ADP->KATP_channel Closes Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Hyperpolarization Membrane Hyperpolarization KATP_channel->Hyperpolarization Leads to Ca_channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx ↑ Ca²⁺ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers This compound This compound This compound->KATP_channel Opens Hyperpolarization->Ca_channel Prevents Opening

Caption: Signaling pathway of this compound action in pancreatic β-cells.

Experimental_Workflow cluster_solubility Compound Preparation cluster_assay In Vitro Assay stock Prepare 10 mM stock of this compound in 100% DMSO working Dilute stock into aqueous buffer (dropwise with vortexing) stock->working Final DMSO <0.5% treatment Treat with high glucose ± this compound working->treatment Add to cells cells Prepare cells (e.g., pancreatic islets) pre_incubate Pre-incubate with low glucose buffer cells->pre_incubate pre_incubate->treatment measure Measure endpoint (e.g., Insulin, [Ca²⁺]i, Current) treatment->measure

Caption: General experimental workflow for using this compound in vitro.

Troubleshooting_Logic start No or weak response to this compound check_channels Does the cell type express Kir6.2/SUR1 channels? start->check_channels check_solubility Is the compound properly dissolved? Any precipitation? check_channels->check_solubility Yes no_channels Use an appropriate cell line check_channels->no_channels No check_concentration Is the concentration appropriate (e.g., 1-10 µM)? check_solubility->check_concentration Yes reprepare_solution Re-prepare working solution using best practices check_solubility->reprepare_solution No check_atp Is intracellular ATP masking the effect? check_concentration->check_atp Yes optimize_concentration Perform a dose-response experiment check_concentration->optimize_concentration No modify_protocol Use ATP-free internal solution or perforated patch check_atp->modify_protocol Yes (Patch-clamp)

Caption: Troubleshooting logic for lack of response to this compound.

References

Technical Support Center: VU0071063 and Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the off-target effects of VU0071063 on mitochondrial function. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of this compound on mitochondrial function?

A1: The primary documented off-target effect of this compound is the depolarization of the mitochondrial membrane potential (ΔΨm)[1]. This effect has been observed to be independent of the compound's primary activity as a KATP channel opener[1].

Q2: Is there quantitative data available on the extent of mitochondrial membrane potential depolarization caused by this compound?

A2: Currently, there is a lack of publicly available quantitative data that specifies the exact extent of mitochondrial membrane potential depolarization (e.g., in millivolts) induced by different concentrations of this compound. Researchers are encouraged to perform their own quantitative assessments using techniques such as TMRM or TMRE staining with subsequent analysis.

Q3: What are the potential downstream consequences of this compound-induced mitochondrial depolarization?

A3: Depolarization of the mitochondrial membrane can have several significant downstream effects on cellular function, including:

  • Reduced ATP Synthesis: The mitochondrial membrane potential is the primary driving force for ATP production via oxidative phosphorylation. A sustained depolarization can lead to a decrease in cellular ATP levels.

  • Altered Cellular Respiration: Changes in the mitochondrial membrane potential can impact the rate of oxygen consumption (OCR).

  • Increased Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction is often associated with an increase in the production of ROS, which can lead to oxidative stress and cellular damage.

  • Disruption of Ion Homeostasis: The mitochondrial membrane potential is crucial for maintaining proper ion gradients, particularly for calcium (Ca2+).

Q4: Are there any known effects of this compound on other mitochondrial parameters like oxygen consumption, ATP production, or ROS levels?

A4: To date, there are no specific published studies that have directly quantified the effects of this compound on cellular oxygen consumption rate (OCR), ATP production, or reactive oxygen species (ROS) generation. Researchers investigating these potential off-target effects will need to conduct their own experiments.

Q5: What is the known on-target mechanism of action for this compound?

A5: this compound is a potent and selective opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels[2]. Its on-target effect is to hyperpolarize the plasma membrane of cells expressing these channels, such as pancreatic β-cells, thereby inhibiting insulin secretion[2].

Troubleshooting Guides

Issue 1: Unexpected Changes in Mitochondrial Membrane Potential

Symptom: You observe a significant decrease (depolarization) or, less commonly, an increase (hyperpolarization) in mitochondrial membrane potential after treating cells with this compound, as measured by fluorescent probes like TMRM or TMRE.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Direct effect of this compound This is a known off-target effect. To confirm, perform a dose-response experiment to see if the effect is concentration-dependent. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.
Probe concentration issues (Quenching) If using TMRM or TMRE in quenching mode (high concentrations), depolarization can paradoxically cause an initial increase in fluorescence. Verify if you are in quenching or non-quenching mode. For quantitative measurements, use a non-quenching concentration (typically in the low nanomolar range).
Cell health Poor cell health can lead to mitochondrial depolarization. Ensure cells are healthy and not overly confluent before and during the experiment. Perform a viability assay (e.g., Trypan Blue or a live/dead stain) in parallel.
Phototoxicity Excessive exposure to excitation light can damage mitochondria and cause depolarization. Minimize exposure time and use the lowest possible laser power during fluorescence microscopy.
Inconsistent dye loading Ensure consistent incubation time and concentration of the potentiometric dye across all samples.
Issue 2: Altered Cellular Oxygen Consumption Rate (OCR) in Seahorse XF Assay

Symptom: After injecting this compound in a Seahorse XF Mito Stress Test, you observe a change in basal respiration, ATP-linked respiration, maximal respiration, or proton leak.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Mitochondrial Uncoupling An increase in proton leak and basal respiration, with a decrease in ATP-linked respiration, could suggest an uncoupling effect. This compound, as a xanthine derivative, may have off-target effects on mitochondrial coupling.
Inhibition of Electron Transport Chain (ETC) A decrease in basal and maximal respiration could indicate inhibition of one of the ETC complexes.
Changes in Substrate Metabolism This compound might alter the metabolism of substrates used for respiration. Ensure your assay medium contains appropriate substrates (e.g., glucose, pyruvate, glutamine).
Cell Number Variation Inconsistent cell seeding can lead to variability in OCR measurements. Normalize OCR data to cell number or protein content after the assay.
Incorrect Drug Concentrations Optimize the concentrations of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) for your specific cell type to ensure a robust assay window.
Issue 3: Unexpected Changes in Cellular ATP Levels

Symptom: You measure a decrease or increase in total cellular ATP levels after treatment with this compound.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Mitochondrial Depolarization A decrease in ATP is the expected consequence of significant mitochondrial depolarization. Correlate your ATP measurements with mitochondrial membrane potential data.
Activation of Glycolysis Cells may upregulate glycolysis to compensate for a deficit in mitochondrial ATP production (the Pasteur effect). Measure the extracellular acidification rate (ECAR) in a Seahorse assay to assess glycolytic flux.
Cell Lysis/Viability Issues A decrease in ATP could be due to cell death. Run a parallel cytotoxicity assay to assess cell viability at the tested concentrations of this compound.
Assay Interference Ensure that this compound does not directly interfere with the luciferase-based ATP assay. Run a control with a known amount of ATP in the presence and absence of the compound.
Issue 4: Altered Reactive Oxygen Species (ROS) Production

Symptom: You detect an increase or decrease in cellular ROS levels using probes like DCFH-DA or MitoSOX Red after this compound treatment.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Mitochondrial Dysfunction Increased ROS is a common consequence of mitochondrial depolarization and ETC inhibition.
Probe Artifacts DCFH-DA can be prone to auto-oxidation and can be oxidized by species other than ROS. Use appropriate controls, including a positive control for ROS production (e.g., H₂O₂) and consider using a more specific mitochondrial ROS probe like MitoSOX Red.
Photodegradation of the Probe Minimize light exposure during incubation and measurement to prevent probe artifacts.
Changes in Antioxidant Capacity This compound could potentially modulate the cell's own antioxidant systems. This would be a more complex investigation requiring measurement of antioxidant enzyme activity or levels of reduced glutathione.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential using TMRM

This protocol is for the qualitative and semi-quantitative analysis of mitochondrial membrane potential (ΔΨm) in adherent cells using Tetramethylrhodamine, Methyl Ester (TMRM).

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • TMRM stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization (e.g., 10 mM stock in DMSO)

  • Fluorescence microscope with a TRITC or similar filter set (Excitation/Emission: ~548/574 nm)

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight to reach 60-80% confluency.

  • TMRM Working Solution Preparation: On the day of the experiment, prepare a fresh TMRM working solution by diluting the stock solution to a final concentration of 25-100 nM in pre-warmed complete cell culture medium. Protect the solution from light.

  • Staining: Remove the culture medium from the cells and add the pre-warmed TMRM working solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing (Optional): Gently wash the cells two to three times with pre-warmed PBS to remove excess dye.

  • Imaging: Image the cells using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright red fluorescence in their mitochondria.

  • Positive Control: To confirm that the TMRM signal is sensitive to ΔΨm, treat a separate set of stained cells with a final concentration of 1-10 µM FCCP for 5-10 minutes before imaging. This should cause a significant decrease in TMRM fluorescence.

  • This compound Treatment: Treat cells with the desired concentrations of this compound either during the TMRM incubation or after, depending on the experimental design (pre-treatment vs. acute effect).

Protocol 2: Measurement of Cellular Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines a basic Mito Stress Test to assess the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: On the day of the assay, prepare the Seahorse assay medium by supplementing XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: Remove the culture medium from the cell plate, wash with the assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour before the assay.

  • Compound Plate Preparation: Prepare a stock solution of this compound in the assay medium. Load the desired amount into the appropriate port of the hydrated sensor cartridge for injection. Also, load the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into their respective ports.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • After calibration, replace the calibrant plate with the cell plate.

    • Start the assay. The instrument will measure the basal OCR.

    • The instrument will then sequentially inject the compounds:

      • This compound (or vehicle control)

      • Oligomycin (to inhibit ATP synthase)

      • FCCP (to uncouple mitochondria and measure maximal respiration)

      • Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration)

  • Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.

Visualizations

VU0071063_Signaling_Pathway cluster_cell Pancreatic β-Cell cluster_mito Mitochondrion This compound This compound KATP_channel Kir6.2/SUR1 KATP Channel This compound->KATP_channel Activates (On-Target) VU0071063_offtarget This compound Hyperpolarization Plasma Membrane Hyperpolarization KATP_channel->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel (VGCC) Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Decreased Insulin Secretion Ca_influx->Insulin_secretion Mito_Membrane Mitochondrial Inner Membrane Depolarization Membrane Potential Depolarization VU0071063_offtarget->Depolarization Induces (Off-Target)

Caption: On-target and off-target signaling of this compound.

Mito_Stress_Test_Workflow cluster_params Derived Parameters start Start Assay: Measure Basal OCR injection1 Inject this compound (or Vehicle) start->injection1 injection2 Inject Oligomycin injection1->injection2 param1 Effect on Basal Respiration injection1->param1 injection3 Inject FCCP injection2->injection3 param2 ATP-linked Respiration injection2->param2 injection4 Inject Rotenone/ Antimycin A injection3->injection4 param3 Maximal Respiration injection3->param3 end End Assay injection4->end param4 Non-mitochondrial Respiration injection4->param4

Caption: Experimental workflow for a Seahorse XF Mito Stress Test.

Troubleshooting_Logic start Unexpected Experimental Result (e.g., Decreased ATP) q1 Is it a direct effect of This compound? start->q1 a1_yes Dose-response experiment q1->a1_yes Yes a1_no Consider other factors q1->a1_no No q2 Are cells healthy? a1_no->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Perform viability assay (e.g., Trypan Blue) q2->a2_no No q3 Is the assay protocol optimized? a2_yes->q3 a3_yes Consider compound interference q3->a3_yes Yes a3_no Check probe/reagent concentrations and incubation times q3->a3_no No q4 Does the compound interfere with the assay itself? a3_yes->q4 a4_yes Run cell-free control with compound q4->a4_yes Yes a4_no Re-evaluate initial hypothesis q4->a4_no No

Caption: Logical workflow for troubleshooting experimental issues.

References

KATP channel-independent effects of VU0071063

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VU0071063. The information focuses on the known KATP channel-independent effects of this compound to aid in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective opener of the pancreatic β-cell ATP-sensitive potassium (KATP) channel, which is composed of the Kir6.2 and SUR1 subunits.[1] By activating this channel, this compound hyperpolarizes the cell membrane, leading to an inhibition of glucose-stimulated insulin secretion.[2]

Q2: Does this compound have effects that are independent of the KATP channel?

A2: Yes, studies have revealed KATP channel-independent effects of this compound. These have been observed in islet cell clusters from SUR1 knockout (SUR1-/-) mice, which lack functional KATP channels.[3][4]

Q3: What are the known KATP channel-independent effects of this compound?

A3: The two primary KATP channel-independent effects observed are:

  • Reduction of cytosolic calcium ([Ca²⁺]c): this compound has been shown to significantly reduce intracellular calcium concentrations even in the absence of functional KATP channels.[3]

  • Depolarization of mitochondrial membrane potential (ΔΨ): The compound strongly and reversibly depolarizes the mitochondrial membrane potential in islet cell clusters from both wild-type and SUR1-/- mice.

Q4: At what concentration are these KATP channel-independent effects observed?

A4: These off-target effects have been documented at a concentration of 30 µM of this compound. It is important to note that the on-target EC₅₀ for Kir6.2/SUR1 activation is approximately 7-10.3 µM.

Q5: What is the dose-response relationship for the KATP channel-independent effects?

A5: Currently, there is limited publicly available data on the full dose-response curve and the EC₅₀ or IC₅₀ values for the KATP channel-independent effects of this compound. The primary literature describes these effects at a concentration of 30 µM.

Q6: Does this compound affect mitochondrial respiration?

A6: While this compound depolarizes the mitochondrial membrane potential, it has been reported that at concentrations below 100 µM, it does not inhibit mitochondrial complex II activity, an off-target effect seen with the less selective KATP channel opener, diazoxide.

Troubleshooting Guides

Issue 1: Unexpected decrease in intracellular calcium in a non-pancreatic cell line or in the absence of KATP channels.
  • Possible Cause: You may be observing the KATP channel-independent effect of this compound on cytosolic calcium.

  • Troubleshooting Steps:

    • Confirm the absence of KATP channels: If working with a novel cell line, verify the expression of SUR1 (ABCC8) and Kir6.2 (KCNJ11) via qPCR or western blot.

    • Concentration consideration: The off-target effect on calcium has been observed at 30 µM. If possible, perform a dose-response curve to determine if the effect is present at lower concentrations that are closer to the on-target EC₅₀.

    • Positive Control: Use a well-characterized KATP channel opener with a different chemical scaffold, such as NN414, which has been shown to be more selective for the KATP channel.

    • Investigate mitochondrial involvement: Since this compound affects mitochondrial membrane potential, the observed calcium changes could be secondary to mitochondrial dysfunction. Assess mitochondrial health using assays for ATP production or reactive oxygen species (ROS).

Issue 2: Observing changes in mitochondrial membrane potential after this compound application.
  • Possible Cause: This is a known KATP channel-independent effect of this compound.

  • Troubleshooting Steps:

    • Acknowledge the effect: Recognize that this is a direct or indirect off-target effect of the compound and is not mediated by SUR1-containing KATP channels.

    • Isolate the effect from KATP channel activation: In wild-type cells, to determine the contribution of the mitochondrial effect to your overall observations, you can use a KATP channel blocker like glibenclamide. Any remaining effect of this compound on your parameter of interest in the presence of glibenclamide may be attributable to its off-target effects.

    • Assess downstream consequences: Depolarization of the mitochondrial membrane can have several downstream effects, including altered ATP synthesis, changes in cellular redox state, and induction of apoptosis. Evaluate these endpoints if they are relevant to your experimental system.

Issue 3: Inconsistent or unexpected results in insulin secretion assays.
  • Possible Cause: The observed effects on insulin secretion may be a combination of on-target KATP channel activation and off-target effects on calcium and mitochondrial function.

  • Troubleshooting Steps:

    • Deconvolute the effects: Use SUR1-/- islets or a pharmacological inhibitor of KATP channels to isolate the KATP-independent effects on secretion.

    • Control for mitochondrial effects: The drop in cytosolic calcium observed after washout of this compound has been suggested to be due to ATP-dependent sequestration into the ER. This implies that ATP levels are not completely depleted, but the mitochondrial depolarization could alter the dynamics of ATP production and thus insulin granule exocytosis.

    • Careful data interpretation: When interpreting your results, consider that the net effect on insulin secretion is a sum of the potent, direct hyperpolarizing effect of KATP channel opening and the more complex, off-target effects on cellular bioenergetics and calcium homeostasis.

Quantitative Data Summary

ParameterCompoundValueCell SystemReference
On-Target Effect
EC₅₀ for Kir6.2/SUR1 ActivationThis compound~7-10.3 µMHEK293 cells expressing Kir6.2/SUR1
KATP Channel-Independent Effects
Reduction in cytosolic Ca²⁺This compoundSignificant reduction observed at 30 µMSUR1-/- mouse islet cell clusters
Depolarization of mitochondrial membrane potential (ΔΨ)This compoundStrong, reversible depolarization at 30 µMWild-type and SUR1-/- mouse islet cell clusters
Inhibition of Mitochondrial Complex IIThis compoundNo effect at <100 µMN/A

Experimental Protocols

Protocol 1: Measurement of Cytosolic Calcium ([Ca²⁺]c) in Pancreatic Islets

This protocol is adapted from standard methods for using the ratiometric fluorescent dye Fura-2 AM.

  • Islet Preparation: Isolate pancreatic islets from wild-type and SUR1-/- mice using collagenase digestion. Culture the islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • On the day of the experiment, dilute the Fura-2 AM stock to a final concentration of 2 µM in a Krebs-Ringer bicarbonate (KRB) buffer containing 3 mM glucose. Add 0.02% Pluronic F-127 to aid in dye loading.

    • Incubate islets in the Fura-2 AM loading solution for 30-45 minutes at 37°C.

  • Washing: Wash the islets twice with KRB buffer (3 mM glucose) and allow them to de-esterify for at least 20 minutes at room temperature, protected from light.

  • Imaging:

    • Place the islets in a perifusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perifuse the islets with KRB buffer containing 10 mM glucose to induce calcium oscillations.

    • After establishing a stable baseline, perifuse with KRB buffer containing 10 mM glucose and 30 µM this compound.

    • Following the treatment period, wash out the this compound with KRB buffer containing 10 mM glucose.

    • Excite Fura-2 at 340 nm and 380 nm, and collect the emission at 510 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨ) in Pancreatic Islets

This protocol is based on the use of the fluorescent dye Rhodamine 123.

  • Islet Preparation: Isolate and culture islets as described in Protocol 1.

  • Dye Loading:

    • Prepare a stock solution of Rhodamine 123 in DMSO.

    • Dilute the Rhodamine 123 stock to a final concentration of 1-10 µg/mL in KRB buffer containing 3 mM glucose.

    • Incubate the islets in the Rhodamine 123 loading solution for 20-30 minutes at 37°C.

  • Washing: Wash the islets twice with KRB buffer (3 mM glucose).

  • Imaging:

    • Place the islets in a perfusion chamber on the stage of an inverted fluorescence microscope.

    • Perifuse with KRB buffer containing 10 mM glucose.

    • After establishing a baseline fluorescence, perifuse with KRB buffer containing 10 mM glucose and 30 µM this compound.

    • A positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), can be used at the end of the experiment.

    • Excite Rhodamine 123 at ~507 nm and collect the emission at ~529 nm. A decrease in fluorescence intensity corresponds to mitochondrial membrane depolarization as the dye is released from the mitochondria into the cytosol.

Visualizations

VU0071063_On_Target_Pathway This compound This compound KATP_Channel KATP Channel (Kir6.2/SUR1) This compound->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers

Caption: On-target signaling pathway of this compound.

VU0071063_Off_Target_Effects cluster_KATP_independent KATP Channel-Independent Effects Mitochondria Mitochondria Delta_Psi Mitochondrial Membrane Potential (ΔΨ) Mitochondria->Delta_Psi Depolarization Cytosolic_Ca Cytosolic Ca²⁺ Concentration Effect_Ca Reduction This compound This compound This compound->Mitochondria Affects This compound->Cytosolic_Ca Reduces

Caption: Known KATP channel-independent effects of this compound.

Experimental_Workflow_Troubleshooting cluster_exp Experimental Observation cluster_diag Diagnostic Steps cluster_hypo Hypothesis cluster_confirm Confirmation Unexpected_Result Unexpected Result with this compound (e.g., Ca²⁺ change in SUR1-/- cells) Check_Concentration 1. Verify this compound Concentration Unexpected_Result->Check_Concentration Check_Cell_Line 2. Confirm Cell Line Genotype (e.g., SUR1-/-) Check_Concentration->Check_Cell_Line Run_Controls 3. Run Positive/Negative Controls (e.g., Diazoxide, Glibenclamide) Check_Cell_Line->Run_Controls On_Target On-Target Effect Run_Controls->On_Target Off_Target Off-Target Effect Run_Controls->Off_Target Confirm_Off_Target Assess Mitochondrial Membrane Potential Off_Target->Confirm_Off_Target

Caption: Logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Optimizing VU0071063 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of VU0071063 while avoiding potential toxicity.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: What is the recommended starting concentration for this compound in in-vitro experiments?

There is currently no universally established starting concentration for this compound that guarantees efficacy without toxicity across all cell types. The effective concentration can vary significantly depending on the cell line, experimental duration, and the specific endpoint being measured.

  • Recommendation: Based on published literature, this compound has an EC50 of approximately 7 µM for the activation of Kir6.2/SUR1 channels. It is advisable to start with a concentration range that brackets this value. A pilot experiment with a broad concentration range (e.g., 0.1 µM to 100 µM) is recommended to determine the optimal concentration for your specific experimental setup.

Q2: I am observing unexpected or off-target effects in my experiment. What could be the cause?

High concentrations of this compound may lead to off-target effects. One study has suggested that at a concentration of 30 µM, this compound can have KATP channel-independent effects on cytosolic Ca2+ levels and may interfere with mitochondrial metabolism.

  • Troubleshooting Steps:

    • Concentration Reduction: If you suspect off-target effects, the first step is to lower the concentration of this compound.

    • Control Experiments: Include appropriate controls to distinguish between on-target and off-target effects. For example, use a cell line that does not express the Kir6.2/SUR1 channel.

    • Mitochondrial Function Assessment: If mitochondrial toxicity is suspected, consider performing assays to measure mitochondrial membrane potential or oxygen consumption (see Experimental Protocols section).

Q3: My cells are showing signs of toxicity (e.g., poor morphology, detachment, reduced viability). How can I determine if this is due to this compound?

To determine if the observed toxicity is a direct result of this compound, a systematic cytotoxicity assessment is necessary.

  • Troubleshooting Workflow:

start Observe Cell Toxicity dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) start->dose_response ic50 Determine IC50 Value dose_response->ic50 compare Compare IC50 with Effective Concentration (EC50) ic50->compare optimize Optimize Concentration: Select a concentration below the toxic threshold and above the effective concentration. compare->optimize IC50 > EC50 no_window Consider Alternative Compound or Experimental Approach if no therapeutic window exists compare->no_window IC50 <= EC50

Caption: Troubleshooting workflow for assessing this compound-induced cytotoxicity.

Q4: How can I be sure that the effects I am seeing are due to the activation of the Kir6.2/SUR1 channel?

To confirm the on-target mechanism of action, several control experiments can be performed.

  • Pharmacological Inhibition: Use a known inhibitor of the Kir6.2/SUR1 channel, such as glibenclamide, in conjunction with this compound. If the effects of this compound are on-target, they should be blocked or attenuated by the inhibitor.

  • Genetic Knockdown/Knockout: Utilize cell lines where the Kir6.2 or SUR1 subunit has been knocked down (e.g., using siRNA) or knocked out. The effects of this compound should be absent or significantly reduced in these cells.

  • Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.

Data Presentation

While specific cytotoxicity (IC50) values for this compound are not widely available in the public domain, researchers should aim to generate this data for their specific cell systems. The following tables provide a template for organizing and presenting your experimental findings.

Table 1: Dose-Response of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (%)IC50 (µM)
e.g., INS-1E0 (Vehicle)24100 ± 5.2
12498 ± 4.8
102495 ± 6.1
302475 ± 8.3Calculate
1002440 ± 7.9
Your Cell LineEnter DataEnter DataEnter DataCalculate

Table 2: Effect of this compound on Mitochondrial Membrane Potential

Cell LineThis compound Concentration (µM)Treatment Time (hours)Change in Mitochondrial Membrane Potential (%)
e.g., INS-1E0 (Vehicle)60 ± 3.1
106-5 ± 4.5
306-25 ± 6.8
1006-60 ± 9.2
Your Cell LineEnter DataEnter DataEnter Data

Experimental Protocols

Here are detailed methodologies for key experiments to determine the optimal, non-toxic concentration of this compound.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration of this compound against cell viability to determine the IC50 value.

Protocol 2: Mitochondrial Membrane Potential (MMP) Assay

This assay uses a fluorescent dye (e.g., JC-1 or TMRE) to assess the health of mitochondria.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Dye Loading: After the desired incubation period with this compound, remove the medium and incubate the cells with the MMP-sensitive dye (e.g., 2 µM JC-1) in fresh medium for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove the excess dye.

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader. For JC-1, measure both the green fluorescence (emission at ~529 nm) from monomeric dye (indicating low MMP) and the red fluorescence (emission at ~590 nm) from aggregated dye (indicating high MMP).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the known signaling pathway of this compound and a general workflow for assessing its potential toxicity.

cluster_on_target On-Target Signaling Pathway This compound This compound KATP Kir6.2/SUR1 KATP Channel This compound->KATP Activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ Efflux Ca_channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Inhibits

Caption: On-target signaling pathway of this compound.

cluster_off_target Potential Off-Target Effects at High Concentrations VU0071063_high High Concentration This compound (e.g., >30 µM) Mitochondria Mitochondria VU0071063_high->Mitochondria Interferes with metabolism Ca_homeostasis Altered Intracellular Ca2+ Homeostasis VU0071063_high->Ca_homeostasis KATP-independent MMP_loss Decreased Mitochondrial Membrane Potential Mitochondria->MMP_loss ROS Increased ROS Production MMP_loss->ROS ATP_depletion ATP Depletion MMP_loss->ATP_depletion Cell_death Cell Death ROS->Cell_death ATP_depletion->Cell_death Ca_homeostasis->Cell_death

Caption: Potential off-target effects of high concentrations of this compound.

cluster_workflow Experimental Workflow for Concentration Optimization start Select Cell Line and Experimental Endpoint dose_range Pilot Study: Broad Dose Range of this compound start->dose_range viability_assay Assess Cell Viability (e.g., MTT, LDH) dose_range->viability_assay functional_assay Assess Functional Effect (e.g., Insulin Secretion) dose_range->functional_assay determine_ic50 Determine Cytotoxicity IC50 viability_assay->determine_ic50 therapeutic_window Establish Therapeutic Window (Concentration > EC50 and < IC50) determine_ic50->therapeutic_window determine_ec50 Determine Efficacy EC50 functional_assay->determine_ec50 determine_ec50->therapeutic_window off_target_screen Optional: Off-Target Screening at High Concentrations (Mitochondrial Assays, Kinome Scan) therapeutic_window->off_target_screen

VU0071063 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VU0071063. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of this compound in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1] Its primary mechanism of action involves activating these channels, leading to hyperpolarization of the cell membrane. In pancreatic β-cells, this hyperpolarization inhibits glucose-stimulated insulin secretion.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q3: What is the solubility of this compound in DMSO?

A3: The solubility of this compound in DMSO is 63 mg/mL, which corresponds to a concentration of 193.02 mM.

Q4: How should I store the solid compound and stock solutions of this compound?

A4: Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions.

FormatStorage TemperatureShelf Life
Solid Powder-20°C≥ 2 years
Stock Solution in DMSO-20°C6 months
Stock Solution in DMSO-80°C1 year

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in cell culture experiments.

Issue 1: Compound Precipitation in Culture Media

  • Possible Cause: The final concentration of this compound in the culture medium exceeds its aqueous solubility. While highly soluble in DMSO, its solubility in aqueous solutions like culture media is significantly lower.

  • Troubleshooting Steps:

    • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.

    • Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in pre-warmed culture medium before adding it to your cell culture plate. Add the final diluted compound dropwise to the culture while gently swirling the plate to ensure rapid and even distribution.

    • Solubility Test: Before treating your cells, perform a small-scale test by adding the desired final concentration of this compound to the culture medium in a separate tube. Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2) and visually inspect for any signs of precipitation over time.

Issue 2: Inconsistent or No Biological Effect

  • Possible Cause 1: Compound Degradation. Like many small molecules, the stability of this compound in aqueous culture media can be influenced by factors such as pH and temperature.[2][3][4] As a xanthine derivative, it may be susceptible to hydrolysis.

    • Troubleshooting Steps:

      • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in culture medium immediately before each experiment. Avoid storing the compound in culture medium for extended periods.

      • pH Monitoring: Be aware that the pH of your culture medium can change over time, especially with high cell densities. Monitor the pH of your culture and ensure it remains within the optimal range for both your cells and the compound's stability.

      • Control Experiments: Include appropriate positive and negative controls in your experiments to validate your assay and confirm the activity of your this compound stock.

  • Possible Cause 2: Sub-optimal Cell Culture Conditions. The health and density of your cells can significantly impact their response to any treatment.

    • Troubleshooting Steps:

      • Cell Viability: Ensure your cells are healthy and have high viability before initiating the experiment.

      • Cell Density: Seed cells at an appropriate density to avoid overgrowth or sparse cultures, which can lead to variability in results.

      • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can alter cellular physiology and response to stimuli.

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM)

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 326.41 g/mol . To prepare a 10 mM stock solution, you would dissolve 3.26 mg in 1 mL of DMSO.

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended in the storage table.

2. Treatment of Cells in Culture with this compound

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed complete culture medium (e.g., DMEM, RPMI-1640)

    • Cultured cells ready for treatment

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture. For example, to achieve a final concentration of 10 µM in 1 mL of culture medium, you would need to add 1 µL of the 10 mM stock solution.

    • Prepare an intermediate dilution of the stock solution in pre-warmed culture medium. This helps to prevent localized high concentrations of DMSO when adding the compound to the cells. For example, dilute the 1 µL of stock solution into 100 µL of culture medium first.

    • Aspirate the old medium from your cell culture plates.

    • Add the appropriate volume of fresh, pre-warmed culture medium containing the desired final concentration of this compound.

    • Gently swirl the plate to ensure even distribution of the compound.

    • Incubate the cells for the desired treatment period.

Signaling Pathways and Workflows

Signaling Pathway of this compound in Pancreatic β-Cells

This compound acts on the KATP channels in pancreatic β-cells. The following diagram illustrates the signaling pathway leading to the inhibition of insulin secretion.

G cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext High Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Glucose_int Increased Intracellular Glucose GLUT2->Glucose_int Metabolism Glycolysis & Oxidative Phosphorylation Glucose_int->Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel Kir6.2/SUR1 KATP Channel ATP_ADP->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization Membrane_Hyperpolarization Membrane Hyperpolarization KATP_Channel->Membrane_Hyperpolarization K+ Efflux Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers This compound This compound This compound->KATP_Channel Activates Membrane_Hyperpolarization->Ca_Channel Prevents Opening

Caption: this compound activates Kir6.2/SUR1, leading to hyperpolarization and inhibition of insulin secretion.

Experimental Workflow for Assessing this compound Activity

The following workflow outlines a general procedure for testing the effect of this compound on insulin secretion in a pancreatic β-cell line (e.g., INS-1 or MIN6).

G cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Seed_Cells Seed β-cells in 24-well plates Culture_Cells Culture to 80-90% confluency Seed_Cells->Culture_Cells Preincubation Pre-incubate with low glucose buffer Culture_Cells->Preincubation Treatment Treat with this compound and stimulating glucose Preincubation->Treatment Incubation Incubate for 1-2 hours Treatment->Incubation Collect_Supernatant Collect supernatant Incubation->Collect_Supernatant Measure_Insulin Measure insulin concentration (e.g., ELISA) Collect_Supernatant->Measure_Insulin Analyze_Data Analyze and plot data Measure_Insulin->Analyze_Data

References

Potential experimental artifacts with VU0071063

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VU0071063. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent and selective Kir6.2/SUR1 ATP-sensitive potassium (KATP) channel opener.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective activator of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1][2] Its activation of these channels in pancreatic β-cells leads to membrane hyperpolarization. This change in membrane potential inhibits the opening of voltage-dependent calcium channels, thereby reducing calcium influx and subsequently decreasing glucose-stimulated insulin secretion.[1][2]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for SUR1-containing KATP channels (Kir6.2/SUR1) over SUR2A-containing channels.[1] This specificity makes it a valuable tool for studying the roles of pancreatic and neuronal KATP channels without the confounding off-target effects on vascular KATP channels that are observed with less selective openers like diazoxide.

Q3: What are the known potential off-target effects or experimental artifacts associated with this compound?

A3: While highly selective, this compound can exhibit KATP channel-independent effects, particularly at concentrations of 30 µM and higher. The most significant reported off-target effect is the interference with mitochondrial metabolism, leading to depolarization of the mitochondrial membrane potential. This can be an experimental artifact if not properly controlled for, especially in cells lacking functional KATP channels (e.g., SUR1-/- mice).

Q4: I am observing unexpected results in my SUR1 knockout/knockdown model. Could this be an artifact?

A4: Yes, this is a strong possibility. If you are using a model system that lacks functional SUR1 subunits and still observe an effect from this compound, it is likely due to its KATP channel-independent effects on mitochondrial function. It is crucial to include appropriate controls to dissect the on-target versus off-target effects in your experimental design.

Q5: What are the best practices for dissolving and handling this compound?

A5: this compound has limited aqueous solubility. For in vitro experiments, it is typically dissolved in DMSO to create a stock solution. For in vivo studies, specific formulations using vehicles like PEG300, Tween-80, and saline, or corn oil are necessary to ensure solubility and bioavailability. If you observe precipitation upon dilution of your stock solution, gentle heating and/or sonication may help to redissolve the compound. Always prepare fresh dilutions for your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No effect observed in pancreatic β-cells or islets. 1. Compound Degradation: this compound may have degraded due to improper storage. 2. Suboptimal Glucose Concentration: The glucose concentration may not be sufficient to induce robust insulin secretion, masking the inhibitory effect of this compound. 3. Low Compound Concentration: The concentration of this compound may be too low to elicit a response.1. Storage: Ensure the compound is stored at -20°C for short-term and -80°C for long-term storage, protected from light. Use fresh stock solutions. 2. Glucose Stimulation: Confirm that your positive controls for glucose-stimulated insulin secretion are working as expected. Use a glucose concentration known to elicit a strong response in your system (e.g., 10-16.7 mM). 3. Dose-Response: Perform a dose-response experiment to determine the optimal concentration for your specific cell type or tissue. The EC50 for Kir6.2/SUR1 activation is approximately 7 µM.
Reduced cell viability or signs of toxicity. 1. High Compound Concentration: Concentrations above 30 µM may induce mitochondrial toxicity. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be causing cytotoxicity.1. Concentration Optimization: Use the lowest effective concentration of this compound possible. If studying KATP channel-independent effects is not the goal, aim for concentrations below 30 µM. 2. Solvent Control: Ensure your vehicle control contains the same final concentration of the solvent as your experimental conditions and that this concentration is not toxic to your cells.
Effect observed in a SUR1-negative cell line. Off-Target Effect: The observed effect is likely due to the KATP channel-independent activity of this compound on mitochondrial function.1. Acknowledge Off-Target Effect: Recognize that you are observing an off-target effect. 2. Mitochondrial Function Assays: To confirm this, you can perform assays to measure mitochondrial membrane potential (e.g., using TMRE or JC-1) or cellular respiration. 3. Use of Analogs: If available, use an inactive analog of this compound as a negative control to demonstrate that the observed effect is specific to the active compound's structure, even if off-target.
Variability between experiments. 1. Compound Precipitation: this compound may be precipitating out of solution upon dilution into aqueous buffers. 2. Inconsistent Cell Health: The physiological state of the cells can influence their response to stimuli.1. Solubility Check: Visually inspect your final working solutions for any signs of precipitation. Consider using a formulation with better solubility characteristics if issues persist. 2. Standardize Cell Culture: Maintain consistent cell culture conditions, including passage number, confluency, and media composition.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Target Assay EC50 / IC50 Reference
Kir6.2/SUR1Thallium Flux Assay~7 µM
Kir6.2/SUR2APatch-Clamp ElectrophysiologyNo appreciable effect up to 150 µM
Native Pancreatic β-cell KATP channelsCalcium Influx Assay0.3-10.3 µM
Glucose-Stimulated Insulin SecretionInsulin Secretion AssayPotent inhibition, more so than diazoxide

Table 2: Potential Off-Target Effects of this compound

Effect Model System Concentration Observation Reference
Reduced cytosolic Ca2+ ([Ca2+]c)SUR1-/- mouse islet cell clusters30 µMSignificant reduction in [Ca2+]c, indicating a KATP channel-independent effect.
Mitochondrial membrane potential (ΔΨ) depolarizationMurine islet cell clusters30 µMDepolarization of ΔΨ, suggesting interference with mitochondrial metabolism.

Experimental Protocols

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted from standard GSIS assay procedures and is suitable for use with pancreatic islets or β-cell lines.

  • Cell Preparation:

    • Culture pancreatic islets or β-cells to the desired confluency in a 24-well plate.

    • Prior to the assay, gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

    • Pre-incubate the cells in low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Compound Treatment:

    • Prepare fresh dilutions of this compound in KRB buffer at various concentrations (e.g., 0.1, 1, 10, 30 µM). Include a vehicle control (e.g., DMSO).

    • Remove the pre-incubation buffer and add the KRB buffer containing the different concentrations of this compound or vehicle.

    • Incubate for 30 minutes at 37°C.

  • Glucose Stimulation:

    • Prepare high-glucose KRB buffer (e.g., 16.7 mM) with the corresponding concentrations of this compound or vehicle.

    • Remove the treatment buffer and add the high-glucose KRB buffer with the compound.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant, which contains the secreted insulin.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

    • Lyse the cells to determine the total insulin content and normalize the secreted insulin to the total insulin.

Protocol 2: Calcium Influx Assay

This protocol describes the measurement of intracellular calcium changes in response to this compound.

  • Cell Preparation and Dye Loading:

    • Plate cells (e.g., pancreatic β-cells or a cell line expressing Kir6.2/SUR1) in a 96-well black-walled, clear-bottom plate.

    • Wash the cells with a suitable assay buffer (e.g., HBSS).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

    • After incubation, wash the cells to remove excess dye.

  • Baseline Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a stable baseline fluorescence signal in a low-glucose buffer.

  • Stimulation and Compound Addition:

    • Inject a high concentration of glucose to stimulate the cells and induce calcium influx.

    • After the glucose-stimulated calcium signal has stabilized, inject this compound at the desired concentration.

    • Continuously record the fluorescence signal to monitor the effect of this compound on intracellular calcium levels.

  • Data Analysis:

    • The change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) is proportional to the change in intracellular calcium concentration.

    • Analyze the kinetic data to determine the extent and rate of calcium reduction following the addition of this compound.

Visualizations

Signaling_Pathway cluster_beta_cell Pancreatic β-cell Glucose High Glucose Metabolism Increased Metabolism Glucose->Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel Kir6.2/SUR1 Channel (Closed) ATP_ADP->KATP_Channel Inhibits Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Leads to Depolarization Membrane Depolarization Ca_Channel Voltage-Gated Ca2+ Channel (Closed) Hyperpolarization->Ca_Channel Prevents Opening Depolarization->Ca_Channel Opens Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Secretion Inhibited Insulin Secretion Ca_Influx->Insulin_Secretion Stimulates This compound This compound This compound->KATP_Channel Opens Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture/ Islet Isolation Treatment Treat Cells with This compound & Controls Cell_Culture->Treatment Compound_Prep Prepare this compound Stock and Dilutions Compound_Prep->Treatment Stimulation Apply Stimulus (e.g., High Glucose) Treatment->Stimulation Data_Acquisition Measure Endpoint (e.g., Insulin, Ca2+) Stimulation->Data_Acquisition Data_Analysis Analyze and Interpret Results Data_Acquisition->Data_Analysis Troubleshooting_Tree Start Unexpected Experimental Result Check_Controls Are positive/negative controls working? Start->Check_Controls Yes1 Yes Check_Controls->Yes1 Yes No1 No Check_Controls->No1 No Check_Concentration Is this compound concentration appropriate (<30 µM)? Yes2 Yes Check_Concentration->Yes2 Yes No2 No Check_Concentration->No2 No Check_Solubility Is the compound fully dissolved in media? Yes3 Yes Check_Solubility->Yes3 Yes No3 No Check_Solubility->No3 No Consider_Off_Target Is the model SUR1-negative? Yes4 Yes Consider_Off_Target->Yes4 Yes No4 No Consider_Off_Target->No4 No Yes1->Check_Concentration Troubleshoot_Assay Troubleshoot basic assay parameters. No1->Troubleshoot_Assay Yes2->Check_Solubility Lower_Concentration Lower concentration to avoid mitochondrial effects. No2->Lower_Concentration Yes3->Consider_Off_Target Improve_Solubility Improve solubility (sonicate, use different vehicle). No3->Improve_Solubility Off_Target_Effect Result is likely a KATP-independent (mitochondrial) effect. Yes4->Off_Target_Effect Further_Investigation Further investigation needed. Consider compound integrity. No4->Further_Investigation

References

Technical Support Center: Addressing Mitochondrial Depolarization with VU0071063

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing VU0071063. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effect of this compound on mitochondrial membrane potential.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective activator of the SUR1 subtype of the inwardly rectifying potassium (Kir) channel Kir6.2, which are subunits of the ATP-sensitive potassium (KATP) channel.[1][2][3] Its primary action is to open these channels, leading to hyperpolarization of the plasma membrane.[1][2] This effect is particularly relevant in pancreatic β-cells, where it inhibits glucose-stimulated insulin secretion.

Q2: Does this compound have effects other than activating Kir6.2/SUR1 channels?

A2: Yes, this compound has been observed to have KATP channel-independent effects. Notably, it can induce mitochondrial depolarization. This has been demonstrated in murine islet cell clusters, including those from SUR1 knockout mice, indicating an off-target effect on mitochondria.

Q3: How does this compound-induced mitochondrial depolarization differ from the effects of diazoxide?

A3: While both this compound and diazoxide are KATP channel openers, their mitochondrial effects differ. Diazoxide has been reported to inhibit mitochondrial complex II of the electron transport chain. In contrast, this compound does not inhibit complex II. However, some studies have shown that diazoxide can also depolarize mitochondria.

Q4: At what concentration does this compound typically induce mitochondrial depolarization?

A4: Studies have shown that this compound at a concentration of 30 µM can cause mitochondrial depolarization in isolated islet cell clusters. The half-maximal effective concentration (EC50) for its primary target, the Kir6.2/SUR1 channel, is approximately 7 µM.

Q5: What is the proposed mechanism for this compound-induced mitochondrial depolarization?

A5: The precise molecular mechanism for the off-target mitochondrial depolarization by this compound is not yet fully elucidated. However, it is known to be independent of its action on SUR1 KATP channels. Potential off-target effects of drugs on mitochondria can involve various components, including the respiratory chain complexes or the mitochondrial permeability transition pore (mPTP). Further research is needed to identify the specific mitochondrial protein(s) that this compound interacts with to cause depolarization.

Troubleshooting Guide

Q1: I am not observing mitochondrial depolarization with this compound in my experiments. What could be the reason?

A1: Several factors could contribute to this:

  • Cell Type Specificity: The effect of this compound on mitochondrial membrane potential may be cell-type dependent. The published effect was observed in islet cell clusters.

  • Compound Concentration: Ensure you are using a sufficient concentration of this compound. A concentration of 30 µM has been shown to be effective.

  • Assay Sensitivity: The fluorescent dye and method used to measure mitochondrial membrane potential must be sensitive enough to detect the change. Ensure your assay is properly validated with a known uncoupler like FCCP.

  • Compound Stability: this compound solutions should be prepared fresh. While stock solutions in DMSO can be stored at -20°C for a month or -80°C for six months, the stability in aqueous media at 37°C for extended periods may be limited.

Q2: My cells are showing signs of toxicity after treatment with this compound. How can I address this?

A2: To determine if the observed toxicity is a primary effect of this compound or a consequence of mitochondrial depolarization, consider the following:

  • Dose-Response and Time-Course: Perform a dose-response and time-course experiment to identify the concentration and incubation time at which mitochondrial depolarization occurs without significant cell death.

  • Cytotoxicity Assay: Run a standard cytotoxicity assay, such as an MTT or LDH assay, in parallel with your mitochondrial membrane potential measurements.

  • Positive Control for Toxicity: Include a positive control for cytotoxicity to validate your assay.

Q3: I am getting inconsistent results in my mitochondrial membrane potential assays with this compound. What are the common pitfalls?

A3: Inconsistent results in mitochondrial membrane potential assays can arise from several sources:

  • Fluorescent Dye Handling: Dyes like JC-1 and TMRM are light-sensitive. Protect them from light during preparation and incubation.

  • Dye Concentration: The concentration of the fluorescent dye is critical. For ratiometric dyes like JC-1, ensure that the dye is able to form J-aggregates in healthy mitochondria. For dyes like TMRM, the concentration will determine if you are working in quenching or non-quenching mode.

  • Cell Seeding Density: Ensure consistent cell seeding density across all wells, as this can affect metabolic state and dye uptake.

  • Controls: Always include a vehicle control (e.g., DMSO), a positive control for depolarization (e.g., FCCP), and if possible, a negative control compound that is structurally related to this compound but inactive.

Data Presentation

Table 1: Comparison of Compounds Affecting Mitochondrial Membrane Potential

CompoundPrimary TargetConcentration for Mitochondrial EffectEffect on Mitochondrial Membrane PotentialReference
This compound Kir6.2/SUR1 KATP Channel30 µMDepolarization
Diazoxide KATP Channel100-1000 µMDepolarization
FCCP Protonophore1-10 µMDepolarization (Uncoupling)

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 Dye

This protocol is designed to measure changes in mitochondrial membrane potential (ΔΨm) in cultured cells following treatment with this compound using the ratiometric fluorescent dye JC-1.

Materials:

  • This compound

  • JC-1 Dye

  • Carbonyl cyanide m-chlorophenyl hydrazone (FCCP) as a positive control

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that allows for adherence and growth without reaching confluency during the experiment. Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of this compound in cell culture medium to the desired final concentrations (e.g., a range from 1 µM to 50 µM, including 30 µM).

    • Prepare a working solution of FCCP (e.g., 10 µM) in cell culture medium as a positive control.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the working solutions of this compound, FCCP, and vehicle control to the respective wells.

    • Incubate for the desired period (e.g., 1-4 hours) at 37°C and 5% CO2.

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in pre-warmed cell culture medium).

    • Remove the compound-containing medium from the wells.

    • Wash the cells once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Measurement:

    • Remove the JC-1 staining solution and wash the cells with PBS.

    • Add fresh PBS or cell culture medium to each well.

    • Measure the fluorescence intensity using a plate reader.

      • Green fluorescence (JC-1 monomers, indicative of low ΔΨm): Excitation ~485 nm, Emission ~535 nm.

      • Red fluorescence (J-aggregates, indicative of high ΔΨm): Excitation ~540 nm, Emission ~590 nm.

    • The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Visualizations

VU0071063_Signaling_Pathway cluster_cell Cell cluster_plasma_membrane Plasma Membrane cluster_mitochondrion Mitochondrion This compound This compound KATP Kir6.2/SUR1 KATP Channel This compound->KATP On-Target Effect MitoTarget Unknown Mitochondrial Target This compound->MitoTarget Off-Target Effect Hyperpolarization Plasma Membrane Hyperpolarization KATP->Hyperpolarization Activation MMP Mitochondrial Membrane Potential (ΔΨm) MitoTarget->MMP Interaction Depolarization Mitochondrial Depolarization MMP->Depolarization Decrease

Caption: On-target and off-target effects of this compound.

MMP_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat cells with this compound, FCCP (positive control), and vehicle (negative control) seed->treat incubate_treat Incubate for desired time treat->incubate_treat wash1 Wash cells with PBS incubate_treat->wash1 stain Add JC-1 staining solution wash1->stain incubate_stain Incubate for 15-30 min (protected from light) stain->incubate_stain wash2 Wash cells with PBS incubate_stain->wash2 measure Measure red and green fluorescence wash2->measure analyze Analyze red/green ratio (indicative of ΔΨm) measure->analyze end End analyze->end

Caption: Workflow for assessing mitochondrial membrane potential.

Troubleshooting_MMP start Inconsistent or unexpected MMP assay results with this compound q1 Are your controls behaving as expected? (FCCP depolarizes, vehicle has no effect) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is this compound showing no effect on MMP? a1_yes->q2 check_assay Troubleshoot the assay itself: - Check dye preparation and storage - Validate cell health and seeding density - Verify instrument settings a1_no->check_assay a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No check_compound Consider: - Increasing this compound concentration (e.g., 30 µM) - Checking compound stability (prepare fresh) - Cell type specificity of the effect a2_yes->check_compound q3 Are you observing significant cytotoxicity? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No check_toxicity Perform a dose-response and time-course for both MMP and cytotoxicity to find a suitable experimental window a3_yes->check_toxicity end Proceed with data analysis a3_no->end

Caption: Troubleshooting decision tree for MMP assays.

References

Technical Support Center: VU0071063 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of VU0071063.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective activator of the Kir6.2/SUR1 ATP-sensitive potassium (KATP) channels.[1][2] It is not a muscarinic acetylcholine receptor M5 positive allosteric modulator. By opening these channels, this compound leads to hyperpolarization of the cell membrane. In pancreatic β-cells, this action inhibits glucose-stimulated insulin secretion.[1][2]

Q2: What are the key physicochemical properties of this compound relevant to in vivo delivery?

A2: this compound is a xanthine derivative that is characterized by its low aqueous solubility.[3] However, it possesses favorable metabolic and pharmacokinetic properties for use as an in vivo probe, including brain penetrance.

Q3: Is this compound brain penetrant?

A3: Yes, this compound has been shown to be brain penetrant, making it a suitable tool for investigating the role of Kir6.2/SUR1 channels in the central nervous system.

Q4: What are the known off-target effects of this compound?

A4: While this compound is selective for Kir6.2/SUR1 over other KATP channel subtypes, some studies have indicated potential off-target effects at higher concentrations. For instance, at 30 µM, this compound has been observed to reduce intracellular Ca2+ levels in a KATP channel-independent manner, suggesting interference with mitochondrial metabolism. It is crucial to conduct dose-response studies to identify a therapeutic window that minimizes these off-target effects.

Troubleshooting Guide

Issue 1: Poor solubility and vehicle selection for in vivo administration.

  • Problem: this compound is practically insoluble in water, posing a significant challenge for preparing formulations for in vivo studies.

  • Solution: A common approach for administering hydrophobic compounds like this compound is to first dissolve it in an organic solvent and then dilute it in a suitable vehicle.

    • Step 1: Initial Dissolution. Dissolve this compound in 100% DMSO to create a stock solution.

    • Step 2: Vehicle Selection & Formulation. The choice of the final vehicle depends on the route of administration and the required concentration. Common vehicles for insoluble compounds include:

      • For Intraperitoneal (IP) or Oral (PO) administration:

        • A mixture of DMSO, Tween 80, and saline. A typical formulation might be 5% DMSO, 10% Tween 80, and 85% saline.

        • A suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC).

        • Oil-based vehicles such as corn oil or sesame oil can also be used, especially for oral gavage.

    • Important Considerations:

      • The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid toxicity.

      • Always prepare a fresh formulation before each experiment.

      • Sonication may be required to achieve a uniform suspension.

      • It is essential to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Issue 2: Variability in experimental results.

  • Problem: Inconsistent or unexpected results are observed between experimental animals or groups.

  • Potential Causes & Solutions:

    • Incomplete Solubilization or Suspension: If the compound is not uniformly dissolved or suspended, the actual dose administered can vary. Ensure thorough mixing and sonication of the formulation before each injection.

    • Compound Precipitation: The compound may precipitate out of the solution upon dilution or over time. Prepare the formulation immediately before use and visually inspect for any precipitation.

    • Animal Stress: Stress can significantly impact physiological parameters, including glucose metabolism. Ensure proper handling and acclimatization of the animals before the experiment.

    • Off-Target Effects: At higher doses, off-target effects may contribute to variability. Conduct a thorough dose-response study to determine the optimal dose with minimal off-target activity.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Route of Administration Intraperitoneal (IP)
Dose 30 mg/kg
Tmax (plasma) 0.5 h
Cmax (plasma) 12.3 ± 1.5 µM
AUC (plasma) 28.9 ± 3.3 µM*h
Brain Penetrance (Brain/Plasma ratio at Tmax) ~0.8

Table 2: In Vitro Potency of this compound

AssayEC50Reference
Kir6.2/SUR1 Channel Activation (HEK-293 cells) 7.44 µM
Inhibition of Glucose-Stimulated Insulin Secretion (mouse islets) ~1 µM

Experimental Protocols

Protocol: In Vivo Assessment of this compound on Glucose Homeostasis in Mice

This protocol is a general guideline and may need to be adapted based on specific experimental goals.

  • Animal Model:

    • Male C57BL/6J mice, 8-10 weeks old.

    • House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Tween 80

    • Sterile Saline (0.9% NaCl)

    • Glucose solution (20% w/v in sterile saline)

    • Glucometer and test strips

    • Insulin ELISA kit

    • Syringes and needles for IP injection and blood collection

  • Formulation Preparation (for a 10 mg/kg dose):

    • Weigh the required amount of this compound.

    • Dissolve this compound in DMSO to make a 20 mg/mL stock solution.

    • For the final formulation, mix the stock solution with Tween 80 and saline to achieve a final concentration of 1 mg/mL in a vehicle of 5% DMSO, 10% Tween 80, and 85% saline.

    • Vortex and sonicate until a uniform suspension is achieved.

    • Prepare a vehicle control solution with the same composition but without this compound.

  • Experimental Procedure (Glucose Tolerance Test):

    • Fast the mice for 6 hours with free access to water.

    • Record the baseline blood glucose level (t=0) from a tail snip.

    • Administer this compound (10 mg/kg) or vehicle via IP injection.

    • After 30 minutes, administer a glucose challenge (2 g/kg) via IP injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.

    • At each time point, a small blood sample can be collected for subsequent insulin measurement using an ELISA kit.

  • Data Analysis:

    • Plot the blood glucose levels over time for both the this compound-treated and vehicle-treated groups.

    • Calculate the area under the curve (AUC) for the glucose tolerance test.

    • Analyze plasma insulin levels at different time points.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the groups.

Visualizations

Signaling_Pathway cluster_cell Pancreatic β-cell Glucose High Glucose Metabolism Increased ATP/ADP Ratio Glucose->Metabolism KATP_channel Kir6.2/SUR1 Channel (KATP Channel) Metabolism->KATP_channel Closes Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Hyperpolarization Membrane Hyperpolarization KATP_channel->Hyperpolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers This compound This compound This compound->KATP_channel Opens Hyperpolarization->Depolarization

Caption: Signaling pathway of this compound action in pancreatic β-cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6J mice) Fasting Fasting (e.g., 6 hours) Animal_Acclimatization->Fasting Formulation_Prep This compound Formulation (e.g., in DMSO/Tween 80/Saline) Administration IP Injection: This compound or Vehicle Formulation_Prep->Administration Vehicle_Prep Vehicle Control Preparation Vehicle_Prep->Administration Baseline_Glucose Baseline Blood Glucose Measurement (t=0) Fasting->Baseline_Glucose Baseline_Glucose->Administration Glucose_Challenge IP Glucose Challenge (t=30 min) Administration->Glucose_Challenge Blood_Sampling Blood Glucose & Insulin Sampling (t = 15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Plotting Plot Glucose vs. Time Blood_Sampling->Plotting Insulin_Analysis Analyze Plasma Insulin Levels Blood_Sampling->Insulin_Analysis AUC_Calc Calculate Glucose AUC Plotting->AUC_Calc Stats Statistical Analysis AUC_Calc->Stats Insulin_Analysis->Stats

Caption: Experimental workflow for an in vivo glucose tolerance test with this compound.

Troubleshooting_Logic cluster_formulation Formulation Issues cluster_dose Dose Issues cluster_procedure Procedural Issues Start Inconsistent In Vivo Results Check_Formulation Check Formulation (Solubility, Stability) Start->Check_Formulation Check_Dose Review Dose & Potential Off-Target Effects Start->Check_Dose Check_Procedure Review Experimental Procedure Start->Check_Procedure Solubility_Issue Incomplete Solubilization/ Precipitation Check_Formulation->Solubility_Issue Issue Found High_Dose Dose too high, causing off-target effects Check_Dose->High_Dose Issue Found Animal_Stress Animal stress impacting results Check_Procedure->Animal_Stress Issue Found Remake_Formulation Action: Remake formulation fresh, ensure proper mixing/sonication Solubility_Issue->Remake_Formulation End Re-run Experiment Remake_Formulation->End Dose_Response Action: Conduct dose-response study to find optimal dose High_Dose->Dose_Response Dose_Response->End Handling_Protocol Action: Review and standardize animal handling protocols Animal_Stress->Handling_Protocol Handling_Protocol->End

Caption: Troubleshooting logic for inconsistent in vivo results with this compound.

References

Minimizing off-target effects in VU0071063 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0071063 in their experiments. The information is tailored for scientists and drug development professionals to help minimize off-target effects and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective activator of the inwardly rectifying potassium (Kir) channel Kir6.2, a key component of the ATP-sensitive potassium (KATP) channel found predominantly in pancreatic β-cells and neurons.[1][2] Its primary mechanism of action involves opening the Kir6.2/SUR1 KATP channels, leading to potassium ion efflux from the cell. This hyperpolarizes the cell membrane, which in turn inhibits voltage-gated calcium channels, reduces calcium influx, and consequently suppresses insulin secretion from pancreatic β-cells.[1]

Q2: What are the known off-target effects of this compound?

While this compound is significantly more selective for Kir6.2/SUR1 over Kir6.1/SUR2B channels (found in vascular tissue) compared to older KATP channel openers like diazoxide, it is not devoid of off-target effects, particularly at higher concentrations.[2] The most prominent reported off-target effect is on mitochondrial function . Studies have shown that at a concentration of 30 µM, this compound can cause depolarization of the mitochondrial membrane, suggesting interference with mitochondrial metabolism. This effect was observed to be independent of KATP channels, as it also occurred in SUR1 knockout (SUR1-/-) mouse islets.

Q3: What is the recommended working concentration for this compound to minimize off-target effects?

The EC50 of this compound for activating Kir6.2/SUR1 channels is approximately 7 µM.[1] To minimize the risk of off-target effects on mitochondrial function, it is advisable to use the lowest effective concentration possible and to perform concentration-response experiments to determine the optimal concentration for your specific assay. Based on current literature, significant mitochondrial depolarization has been observed at 30 µM. Therefore, it is recommended to stay well below this concentration if mitochondrial function is a concern for your experimental interpretation.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO). For example, a stock solution of at least 20 mg/mL in DMSO can be prepared. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental buffer immediately before use. To avoid repeated freeze-thaw cycles, aliquot the DMSO stock solution into single-use vials and store them at -20°C or -80°C. The stability of this compound in aqueous solutions over extended periods should be experimentally verified, as is standard practice for small molecules in solution.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in cellular assays.

Possible Cause & Troubleshooting Steps:

  • Off-Target Effects on Mitochondria: If you are observing cellular effects that cannot be explained by KATP channel activation, consider the possibility of mitochondrial dysfunction, especially if using concentrations approaching or exceeding 30 µM.

    • Recommendation: Perform a mitochondrial respiration assay (see Experimental Protocols Section) to assess the impact of this compound on cellular oxygen consumption at your working concentration.

    • Recommendation: Use a lower concentration of this compound if possible.

    • Recommendation: Include control experiments with a structurally distinct KATP channel opener to confirm that the observed phenotype is specific to KATP channel activation.

  • Compound Solubility and Stability: Precipitation of this compound in your aqueous buffer can lead to inconsistent effective concentrations.

    • Recommendation: Visually inspect your final solution for any precipitate.

    • Recommendation: Ensure the final DMSO concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

    • Recommendation: Prepare fresh dilutions from your DMSO stock for each experiment.

Issue 2: Difficulty in obtaining a stable whole-cell patch-clamp recording.

Possible Cause & Troubleshooting Steps:

  • General Patch-Clamp Issues: Many common problems in patch-clamping are independent of the compound being used.

    • Recommendation: Ensure your pipette solution is properly filtered and free of debris.

    • Recommendation: Check for vibrations in your setup and ensure the air table is functioning correctly.

    • Recommendation: Verify that your pressure system is providing consistent and appropriate positive pressure.

  • Compound-Specific Effects: While less common, some compounds can affect membrane stability.

    • Recommendation: If you suspect this compound is affecting seal formation, try to obtain a gigaohm seal before perfusing the compound.

    • Recommendation: Be aware that components of the internal recording solution, such as KF, can influence the activity of kinases that may modulate the channel of interest.

Issue 3: Artifacts or inconsistent signals in calcium imaging experiments.

Possible Cause & Troubleshooting Steps:

  • Autofluorescence: Some compounds can be autofluorescent, interfering with the signal from your calcium indicator.

    • Recommendation: Image a cell-free region of your coverslip with this compound to check for background fluorescence at your imaging wavelengths.

  • Mitochondrial Calcium Dysregulation: Since this compound can affect mitochondrial function, this may indirectly impact intracellular calcium homeostasis.

    • Recommendation: If you observe unusual calcium dynamics, consider the possibility of mitochondrial involvement. Co-staining with a mitochondrial membrane potential dye could provide additional insights.

  • General Calcium Imaging Artifacts: Long-term expression of some genetically encoded calcium indicators can lead to spurious activity.

    • Recommendation: Be mindful of the expression time of your calcium sensor and consider using lower virus titers to minimize potential artifacts.

Quantitative Data Summary

ParameterValueTarget/SystemReference
On-Target Potency
EC50 (Kir6.2/SUR1 activation)7 µMHeterologously expressed channels
EC50 (pancreatic β-cell KATP)0.3 - 10.3 µMPancreatic β-cells
Known Off-Target Effects
Mitochondrial Membrane DepolarizationObserved at 30 µMMouse pancreatic islets (WT and SUR1-/-)
Solubility
DMSO≥ 20 mg/mL-
DMSO1.63 mg/mL (5 mM)-

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kir6.2/SUR1 Channels

This protocol is adapted for assessing the effect of this compound on heterologously expressed Kir6.2/SUR1 channels.

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing Kir6.2 and SUR1 subunits.

  • Pipette Solution (Intracellular): A typical potassium-based internal solution would contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.

  • Bath Solution (Extracellular): A standard extracellular solution would contain (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH. The high extracellular potassium is used to increase the size of the inward currents.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -70 mV.

    • Apply a series of voltage steps or a voltage ramp to elicit Kir6.2/SUR1 currents. For example, a ramp from -120 mV to +50 mV over 500 ms can be used.

    • Establish a stable baseline recording of the current in the vehicle control solution.

    • Perfuse the bath with the desired concentration of this compound and record the current until a steady-state effect is observed.

    • To confirm the current is through KATP channels, a blocker such as glibenclamide (10 µM) can be applied at the end of the experiment.

Calcium Imaging in Pancreatic Islets

This protocol describes the measurement of intracellular calcium changes in response to glucose and this compound.

  • Islet Preparation: Isolate pancreatic islets from mice using standard collagenase digestion methods.

  • Dye Loading: Incubate the islets with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer, KRB) for 30-60 minutes at 37°C.

  • Imaging Protocol:

    • Place the dye-loaded islets in an imaging chamber on an inverted microscope equipped for fluorescence imaging.

    • Perfuse the islets with a low glucose buffer (e.g., 2.8 mM glucose in KRB) to establish a baseline calcium level.

    • Switch to a high glucose buffer (e.g., 16.7 mM glucose in KRB) to stimulate insulin secretion and induce a rise in intracellular calcium.

    • Once a stable glucose-stimulated calcium response is observed, introduce this compound at the desired concentration in the high glucose buffer.

    • Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration. A decrease in fluorescence upon this compound application is expected.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines an ex vivo method to measure insulin secretion from isolated pancreatic islets.

  • Islet Preparation and Culture: Isolate pancreatic islets and culture them overnight to allow for recovery.

  • Assay Protocol:

    • Hand-pick islets of similar size into groups (e.g., 10-15 islets per replicate).

    • Pre-incubate the islets in a low glucose buffer (e.g., 2.8 mM glucose in KRB) for 1-2 hours at 37°C.

    • Incubate the islets in low glucose buffer for 1 hour to measure basal insulin secretion. Collect the supernatant.

    • Incubate the same islets in high glucose buffer (e.g., 16.7 mM glucose in KRB) for 1 hour to measure stimulated insulin secretion. Collect the supernatant.

    • To test the effect of this compound, incubate another set of islets in high glucose buffer containing the compound for 1 hour. Collect the supernatant.

    • Measure the insulin concentration in the collected supernatants using an ELISA or RIA kit.

    • Normalize the insulin secretion to the total insulin content of the islets, which can be determined by lysing the islets after the experiment.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol provides a method to assess the off-target effects of this compound on mitochondrial function.

  • Cell Culture: Plate cells (e.g., a relevant cell line or primary cells) in a Seahorse XF cell culture microplate.

  • Assay Medium: On the day of the assay, replace the culture medium with a Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine.

  • Mito Stress Test Protocol:

    • Measure the basal oxygen consumption rate (OCR).

    • Inject this compound at various concentrations and measure the change in OCR.

    • Sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial function:

      • Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

      • Rotenone/Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

    • Analyze the changes in OCR after each injection to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Visualizations

Signaling_Pathway cluster_cell Pancreatic β-cell cluster_drug This compound Action Glucose High Glucose Metabolism Increased ATP/ADP Ratio Glucose->Metabolism KATP_channel Kir6.2/SUR1 KATP Channel (Closed) Metabolism->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-Gated Ca2+ Channel (Open) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion This compound This compound KATP_open Kir6.2/SUR1 KATP Channel (Open) This compound->KATP_open Hyperpolarization Membrane Hyperpolarization KATP_open->Hyperpolarization Ca_channel_closed Voltage-Gated Ca2+ Channel (Closed) Hyperpolarization->Ca_channel_closed Ca_influx_inhibited Reduced Ca2+ Influx Ca_channel_closed->Ca_influx_inhibited Insulin_secretion_inhibited Inhibited Insulin Secretion Ca_influx_inhibited->Insulin_secretion_inhibited

Caption: Signaling pathway of glucose-stimulated insulin secretion and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_offtarget Off-Target Assessment cluster_invivo In Vivo Validation start Start: Hypothesis patch_clamp Whole-Cell Patch-Clamp (HEK293 expressing Kir6.2/SUR1) start->patch_clamp calcium_imaging Calcium Imaging (Isolated Pancreatic Islets) start->calcium_imaging gsis_assay GSIS Assay (Isolated Pancreatic Islets) start->gsis_assay data_analysis_invitro Data Analysis: EC50, % Inhibition patch_clamp->data_analysis_invitro calcium_imaging->data_analysis_invitro gsis_assay->data_analysis_invitro mito_resp Mitochondrial Respiration Assay (Seahorse XF) data_analysis_invitro->mito_resp data_analysis_offtarget Data Analysis: OCR Changes mito_resp->data_analysis_offtarget animal_model Animal Model (e.g., Mouse) data_analysis_offtarget->animal_model gtt Glucose Tolerance Test animal_model->gtt data_analysis_invivo Data Analysis: Blood Glucose, Plasma Insulin gtt->data_analysis_invivo conclusion Conclusion data_analysis_invivo->conclusion Troubleshooting_Flowchart start Unexpected Cellular Effect Observed check_conc Is this compound concentration > 10 µM? start->check_conc assess_mito Assess Mitochondrial Function (e.g., Seahorse Assay) check_conc->assess_mito Yes check_solubility Check for compound precipitation and solution stability check_conc->check_solubility No mito_dysfunction Is mitochondrial dysfunction observed? assess_mito->mito_dysfunction lower_conc Lower this compound concentration and repeat experiment mito_dysfunction->lower_conc Yes mito_dysfunction->check_solubility No lower_conc->start solubility_issue Is there a solubility/stability issue? check_solubility->solubility_issue prepare_fresh Prepare fresh stock and dilutions. Ensure final DMSO < 0.5% solubility_issue->prepare_fresh Yes other_causes Investigate other experimental variables (e.g., cell health, reagent quality) solubility_issue->other_causes No prepare_fresh->start

References

Navigating the Nuances of VU0071063: A Guide to Interpreting Conflicting Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting conflicting experimental data related to VU0071063. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways, this resource aims to clarify the complexities of this compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary reported mechanism of action for this compound?

This compound is primarily characterized as a potent and specific opener of the inwardly rectifying potassium channel Kir6.2, which is a key component of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[1] It is reported to be more potent and specific than the well-known KATP channel opener, diazoxide.[1] Its action leads to hyperpolarization of the β-cell membrane, which in turn inhibits insulin secretion.[1]

Q2: What is the main point of conflicting data in this compound experiments?

The primary conflict revolves around the specificity of this compound for the Kir6.2/SUR1 KATP channel. While multiple studies highlight its high potency and selectivity for this channel, other evidence suggests the presence of KATP channel-independent, or "off-target," effects.[1][2]

Q3: What evidence supports the on-target selectivity of this compound?

Studies have shown that this compound has no effect on heterologously expressed Kir6.1/SUR2B channels, which are the components of vascular KATP channels. This lack of activity on vascular channels is a key indicator of its specificity for the pancreatic β-cell type KATP channel.

Q4: What evidence points to off-target effects of this compound?

A significant piece of conflicting evidence comes from a study on islet cell clusters from SUR1 knockout (SUR1-/-) mice, which lack functional KATP channels. In these experiments, this compound was still able to reduce cytosolic Ca2+ concentrations, indicating a mechanism of action independent of KATP channels. The same study also suggested that this compound might interfere with mitochondrial metabolism.

Q5: How can I reconcile these conflicting findings in my own research?

Reconciling these findings requires careful consideration of the experimental context. The on-target effects are most clearly observed in controlled, heterologous expression systems. In contrast, the off-target effects have been noted in more complex biological systems like native islet cell clusters. Researchers should consider the possibility of both on-target and off-target effects contributing to their observations, especially in in vivo or primary cell-based assays.

Troubleshooting Guide

This guide is designed to help you identify potential sources of variability in your this compound experiments.

IssuePotential CauseRecommended Action
Inconsistent potency (EC50/IC50) values - Cell type: Potency can vary between recombinant cell lines (e.g., HEK293) and primary pancreatic islets due to differences in receptor expression, downstream signaling components, and membrane composition.- Assay conditions: Factors like glucose concentration, incubation time, and the specific assay readout (e.g., Tl+ flux, membrane potential, insulin secretion) can influence the measured potency.- Document the cell type and passage number for all experiments.- Standardize all assay conditions and report them in detail.- Consider using a reference compound like diazoxide to benchmark your results.
Observing effects in the absence of Kir6.2/SUR1 - Off-target effects: As noted, this compound may have KATP channel-independent effects, possibly related to mitochondrial function.- Use appropriate negative controls, such as SUR1-/- or Kir6.2-/- cells/tissues, if available.- Investigate potential mitochondrial effects using assays for mitochondrial membrane potential or oxygen consumption.
Discrepancy between in vitro and in vivo results - Pharmacokinetics: The metabolic stability, solubility, and brain penetrance of this compound can lead to different effective concentrations in vivo compared to the applied concentration in vitro. - Complex biological environment: In vivo, the drug's effect is influenced by systemic factors not present in isolated cell cultures.- Characterize the pharmacokinetic profile of this compound in your animal model.- Correlate plasma/tissue concentrations with observed pharmacological effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from this compound experiments to facilitate comparison.

Table 1: On-Target Potency of this compound

ParameterValueCell TypeAssayReference
EC50 (Tl+ flux) 1.3 µMHEK293 cells expressing Kir6.2/SUR1Thallium flux assay
IC50 (Insulin Secretion) More potent than diazoxideMouse isletsGlucose-stimulated insulin secretion

Table 2: Evidence for Off-Target Effects

ObservationConcentrationCell TypeKey FindingReference
Reduction of [Ca2+]c 30 µMSUR1-/- mouse islet cell clustersThis compound was effective in the absence of functional KATP channels.
Depolarization of mitochondrial membrane potential (ΔΨ) 30 µMMurine islet cell clustersSuggests interference with mitochondrial metabolism.

Experimental Protocols

1. Thallium (Tl+) Flux Assay for KATP Channel Activity

This assay is a common method to measure the activity of potassium channels in a high-throughput format.

  • Cell Line: HEK293 cells stably co-expressing human Kir6.2 and SUR1.

  • Principle: The assay measures the influx of Tl+, a surrogate for K+, through open KATP channels using a Tl+-sensitive fluorescent dye.

  • Procedure:

    • Cells are plated in 96- or 384-well plates.

    • Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

    • Cells are incubated with varying concentrations of this compound or control compounds.

    • A stimulus buffer containing Tl+ is added to initiate the influx.

    • The change in fluorescence is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of Tl+ influx is proportional to the number of open KATP channels. EC50 values are calculated from the dose-response curve.

2. Measurement of Cytosolic Ca2+ Concentration ([Ca2+]c)

This method is used to assess the effect of this compound on intracellular calcium signaling, a key regulator of insulin secretion.

  • Cell Type: Isolated pancreatic islets from wild-type or SUR1-/- mice.

  • Principle: Changes in intracellular Ca2+ are monitored using a ratiometric fluorescent Ca2+ indicator, such as Fura-2.

  • Procedure:

    • Islets are loaded with Fura-2 AM.

    • Islets are placed in a perfusion chamber on a microscope stage.

    • Islets are perifused with a buffer containing a stimulatory concentration of glucose (e.g., 10 mM).

    • This compound is added to the perfusion buffer at the desired concentration.

    • Fluorescence is excited at 340 nm and 380 nm, and the emission is collected at ~510 nm.

  • Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated as a measure of [Ca2+]c.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway (Pancreatic β-cell) cluster_off_target Potential Off-Target Pathway This compound This compound Kir6_2_SUR1 Kir6.2/SUR1 (KATP Channel) This compound->Kir6_2_SUR1 Activates K_efflux K+ Efflux Kir6_2_SUR1->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_channel->Insulin_secretion Reduces Ca_influx->Insulin_secretion VU0071063_off This compound Mitochondria Mitochondria VU0071063_off->Mitochondria Metabolism Altered Mitochondrial Metabolism Mitochondria->Metabolism Ca_homeostasis Altered Ca2+ Homeostasis Metabolism->Ca_homeostasis

Caption: On-target vs. potential off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Start: Inconsistent This compound Results Check_Potency Are potency values consistent with literature? Start->Check_Potency Check_Cell_Line Is the correct cell line (e.g., Kir6.2/SUR1 expressing) being used? Check_Potency->Check_Cell_Line No Check_Controls Are negative controls (e.g., SUR1-/- cells) showing an effect? Check_Potency->Check_Controls Yes Review_Protocol Review and standardize assay protocol (e.g., glucose, time) Check_Cell_Line->Review_Protocol Yes Validate_Cell_Line Validate cell line expression and function Check_Cell_Line->Validate_Cell_Line No Investigate_Off_Target Investigate potential off-target effects (e.g., mitochondrial assays) Check_Controls->Investigate_Off_Target Yes On_Target_Effect Likely On-Target Effect Check_Controls->On_Target_Effect No Review_Protocol->Check_Potency Validate_Cell_Line->Check_Potency Off_Target_Effect Potential Off-Target Effect Investigate_Off_Target->Off_Target_Effect

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Validating VU0071063 Specificity: A Comparative Guide Using SUR1 Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ATP-sensitive potassium (KATP) channel opener, VU0071063, and its alternatives, with a focus on validating its specificity using SUR1 knockout mice. Experimental data, detailed protocols, and pathway diagrams are presented to offer a clear and objective analysis for researchers in metabolic disease and drug discovery.

Introduction to this compound and the Role of SUR1

This compound is a potent and selective opener of the Kir6.2/SUR1 subtype of the ATP-sensitive potassium (KATP) channel.[1] These channels are predominantly found in pancreatic beta-cells and play a crucial role in regulating insulin secretion. By opening these channels, this compound hyperpolarizes the beta-cell membrane, which in turn inhibits voltage-gated calcium channels, reduces calcium influx, and ultimately suppresses glucose-stimulated insulin secretion.[1]

The sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel, is the primary target of this compound. To rigorously assess the specificity of this compound for its intended target, researchers utilize SUR1 knockout (SUR1-/-) mice. These mice lack functional KATP channels in their pancreatic beta-cells, providing an ideal model to distinguish between on-target and off-target effects.[2][3] If this compound is truly specific for SUR1, it should exhibit a significantly diminished or no effect in SUR1-/- mice compared to wild-type (WT) mice.

Comparative Analysis: this compound vs. Diazoxide

Diazoxide is another well-known KATP channel opener, but it is considered less specific than this compound.[1] While it also targets the Kir6.2/SUR1 channel, diazoxide has known off-target effects, including activity at SUR2-containing KATP channels found in cardiac and smooth muscle, as well as direct effects on mitochondria.

Recent studies have revealed that this compound can also exert effects independent of the KATP channel. Experiments on isolated islet cell clusters from both wild-type and SUR1-/- mice have shown that this compound can significantly reduce intracellular calcium concentrations even in the absence of SUR1. This indicates that while this compound is a potent SUR1 agonist, it possesses off-target effects that must be considered during experimental design and data interpretation.

Quantitative Data Summary

The following table summarizes the comparative effects of this compound on intracellular calcium concentration in pancreatic islet cells from wild-type and SUR1 knockout mice.

Compound (Concentration)Mouse ModelParameter MeasuredObserved EffectReference
This compound (30 µM)Wild-Type (WT)Intracellular Ca²⁺ ([Ca²⁺]c)Significant reduction in glucose-stimulated [Ca²⁺]c oscillations
This compound (30 µM)SUR1 Knockout (SUR1-/-)Intracellular Ca²⁺ ([Ca²⁺]c)Significant reduction in glucose-stimulated [Ca²⁺]c oscillations
DiazoxideWild-Type (WT)Insulin SecretionInhibition of glucose-stimulated insulin secretion
DiazoxideSUR1 Knockout (SUR1-/-)Insulin SecretionExpected to have minimal to no effect on insulin secretion

Experimental Protocols

Isolation of Pancreatic Islets from Mice

This protocol describes the standard method for isolating pancreatic islets for subsequent in vitro assays.

Materials:

  • Collagenase P solution (e.g., from Roche)

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Ficoll-Paque or similar density gradient medium

  • Syringes and needles (27-30 gauge)

  • Dissection tools

  • Centrifuge

  • Stereomicroscope

Procedure:

  • Euthanize the mouse via an approved method.

  • Expose the abdominal cavity and locate the pancreas and common bile duct.

  • Clamp the common bile duct near the duodenum.

  • Inject 2-3 mL of cold Collagenase P solution into the common bile duct to inflate the pancreas.

  • Dissect the inflated pancreas and transfer it to a conical tube containing cold HBSS.

  • Incubate the pancreas in a 37°C water bath for 10-15 minutes with gentle shaking to digest the tissue.

  • Stop the digestion by adding cold HBSS with FBS.

  • Wash the digested tissue by centrifugation and resuspend the pellet in HBSS.

  • Purify the islets from the acinar tissue using a density gradient centrifugation (e.g., Ficoll-Paque).

  • Collect the islet layer from the interface.

  • Wash the isolated islets with HBSS.

  • Hand-pick the islets under a stereomicroscope to ensure purity.

  • Culture the islets in RPMI-1640 medium overnight to allow for recovery before experimentation.

Measurement of Intracellular Calcium ([Ca²⁺]c)

This protocol outlines the measurement of [Ca²⁺]c in isolated islets using a fluorescent calcium indicator.

Materials:

  • Isolated pancreatic islets

  • Fura-2 AM or other suitable calcium indicator dye

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

  • This compound and/or Diazoxide

  • Fluorescence microscopy setup with a perfusion system

Procedure:

  • Incubate the recovered islets with Fura-2 AM in KRB buffer for 30-60 minutes at 37°C to load the dye.

  • Wash the islets to remove excess dye.

  • Transfer the islets to a perfusion chamber on the stage of the fluorescence microscope.

  • Perfuse the islets with KRB buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a baseline.

  • Switch to a high glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion and induce [Ca²⁺]c oscillations.

  • Once a stable oscillatory pattern is observed, introduce the test compound (this compound or diazoxide) into the perfusion buffer.

  • Record the changes in Fura-2 fluorescence intensity over time. The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to calculate the intracellular calcium concentration.

  • Analyze the data to determine the effect of the compound on the amplitude and frequency of glucose-stimulated [Ca²⁺]c oscillations.

Visualizing the Pathways and Workflows

G Signaling Pathway of KATP Channel in Pancreatic Beta-Cells Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel KATP Channel (Kir6.2/SUR1) ATP_ADP->KATP_channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion This compound This compound This compound->KATP_channel Opens

Caption: KATP channel signaling in beta-cells.

G Experimental Workflow for Validating this compound Specificity cluster_0 Animal Models cluster_1 Islet Isolation & Culture cluster_2 Experiment cluster_3 Data Analysis WT_mice Wild-Type Mice Islet_Isolation Isolate Pancreatic Islets WT_mice->Islet_Isolation KO_mice SUR1 Knockout Mice KO_mice->Islet_Isolation Islet_Culture Culture Islets Overnight Islet_Isolation->Islet_Culture Calcium_Imaging Measure Intracellular Ca²⁺ (Fura-2 AM) Islet_Culture->Calcium_Imaging Treatment Treat with this compound Calcium_Imaging->Treatment Comparison Compare [Ca²⁺]c response between WT and SUR1-/- Treatment->Comparison

References

A Comparative Guide: VU0071063 vs. Diazoxide in Hyperinsulinism Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of VU0071063 and diazoxide, two potassium channel openers investigated for their potential in treating hyperinsulinism. The information presented is based on available experimental data to assist researchers in understanding their respective mechanisms of action, potency, selectivity, and potential therapeutic utility.

At a Glance: Key Differences

FeatureThis compoundDiazoxide
Primary Target ATP-sensitive potassium (K-ATP) channels containing the SUR1 subunitATP-sensitive potassium (K-ATP) channels
Potency (in vitro) Higher potency than diazoxideLower potency than this compound
Selectivity Selective for SUR1-containing K-ATP channelsLess selective, with off-target effects on vascular K-ATP channels
Clinical Status Preclinical research toolFDA-approved for hyperinsulinism
Known Side Effects Potential for K-ATP channel-independent effects at high concentrationsFluid retention, hypertrichosis, pulmonary hypertension

Mechanism of Action: Targeting Insulin Secretion

Both this compound and diazoxide exert their primary effect by activating ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1] This activation leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[2] The hyperpolarized state prevents the opening of voltage-gated calcium channels, thereby inhibiting the influx of calcium that is essential for insulin secretion.[2] By reducing insulin secretion, these compounds help to prevent hypoglycemia in hyperinsulinemic conditions.

Diazoxide is a well-established K-ATP channel opener used clinically to manage hyperinsulinism.[1] this compound is a newer, experimental compound that has demonstrated higher potency and selectivity for the specific K-ATP channel subtype found in pancreatic β-cells (Kir6.2/SUR1).[3]

cluster_beta_cell Pancreatic β-Cell Glucose High Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP_channel K-ATP Channel (Kir6.2/SUR1) ATP_ADP->K_ATP_channel Inhibits Depolarization Membrane Depolarization Ca_channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_channel Activates Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion This compound This compound This compound->K_ATP_channel Activates (Potent & Selective) Diazoxide Diazoxide Diazoxide->K_ATP_channel Activates start Start cell_culture Culture HEK293 cells expressing Kir6.2/SUR1 start->cell_culture dye_loading Load cells with Thallium-sensitive dye cell_culture->dye_loading compound_incubation Incubate with This compound or Diazoxide dye_loading->compound_incubation thallium_addition Add Thallium stimulus compound_incubation->thallium_addition fluorescence_reading Measure fluorescence kinetically thallium_addition->fluorescence_reading data_analysis Analyze data and calculate EC₅₀ fluorescence_reading->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison of VU0071063 and NN414 for KATP Channel Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent KATP channel activators, VU0071063 and NN414. This document synthesizes experimental data to evaluate their performance and provides detailed methodologies for key experiments.

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, linking cellular metabolism to electrical activity in various tissues, including pancreatic β-cells, neurons, and muscle cells. The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. Activators of these channels, also known as potassium channel openers (KCOs), have significant therapeutic potential, particularly in conditions of hyperinsulinism. This guide focuses on a comparative analysis of two selective activators of the pancreatic β-cell KATP channel subtype (Kir6.2/SUR1): this compound and NN414.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for this compound and NN414 based on available experimental data.

ParameterThis compoundNN414Reference
Target Kir6.2/SUR1Kir6.2/SUR1[1][2]
EC50 (Kir6.2/SUR1) ~7 µM (Tl+ flux assay)0.45 µM[1][3]
Selectivity Selective for SUR1 over SUR2A-containing channels.[1]Selective for SUR1/Kir6.2.
Mechanism of Action Direct activation of Kir6.2/SUR1 channels.Binds to the transmembrane domain of the SUR1 subunit.
Off-Target Effects No effect on mitochondrial complex 2 activity. KATP channel-independent effects on cytosolic Ca2+ have been observed at higher concentrations.Clinical trials were suspended due to elevations in liver enzymes.
In Vivo Activity Brain penetrant; inhibits glucose-stimulated insulin secretion in mice.Reduces blood glucose and improves glucose tolerance in rats.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the KATP channel signaling pathway and a typical experimental workflow.

KATP_Signaling_Pathway cluster_cell Pancreatic β-cell cluster_compounds Compound Action Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel KATP Channel (Kir6.2/SUR1) ATP_ADP->KATP_channel Closure Depolarization Membrane Depolarization KATP_channel->Depolarization Inhibition of K+ efflux Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Activation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion This compound This compound This compound->KATP_channel Activation NN414 NN414 NN414->KATP_channel Activation

Caption: KATP channel signaling pathway in pancreatic β-cells and the action of this compound and NN414.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies start Start: Compound Synthesis (this compound / NN414) tl_flux Thallium (Tl+) Flux Assay (Primary Screen for Activity) start->tl_flux patch_clamp Patch-Clamp Electrophysiology (Confirm Direct Channel Activation) tl_flux->patch_clamp ca_flux Intracellular Ca2+ Measurement (Assess Downstream Effects) patch_clamp->ca_flux insulin_secretion Insulin Secretion Assay (Functional Outcome) ca_flux->insulin_secretion animal_model Animal Models (e.g., Rats, Mice) insulin_secretion->animal_model glucose_tolerance Glucose Tolerance Tests animal_model->glucose_tolerance insulin_levels Plasma Insulin Measurement animal_model->insulin_levels

Caption: A typical experimental workflow for characterizing KATP channel activators.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize KATP channel activators like this compound and NN414. These are synthesized from methodologies reported in the literature.

Thallium (Tl+) Flux Assay

This high-throughput assay is often used for the initial screening of KATP channel activators. It measures the influx of thallium, a surrogate for potassium, through open KATP channels using a thallium-sensitive fluorescent dye.

Principle: Activation of KATP channels allows Tl+ to enter the cell, leading to an increase in fluorescence of an intracellular Tl+-sensitive dye.

Materials:

  • HEK293 cells stably expressing Kir6.2/SUR1.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

  • Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Stimulus buffer (Assay buffer containing Tl2SO4).

  • Test compounds (this compound, NN414) and controls (e.g., diazoxide as a positive control, glibenclamide as an inhibitor).

  • 96- or 384-well microplates.

  • Fluorescence plate reader with an automated injection system.

Procedure:

  • Cell Plating: Seed HEK293-Kir6.2/SUR1 cells into microplates and culture overnight.

  • Dye Loading: Remove culture medium and add the fluorescent dye loading solution to each well. Incubate for 60-90 minutes at room temperature in the dark.

  • Compound Addition: Add test compounds (this compound or NN414) at various concentrations to the wells and incubate for a specified period (e.g., 10-30 minutes).

  • Fluorescence Measurement: Place the microplate in the fluorescence reader. Measure baseline fluorescence.

  • Tl+ Addition: Inject the Tl+-containing stimulus buffer into each well.

  • Data Acquisition: Immediately after Tl+ addition, record the fluorescence intensity over time.

  • Data Analysis: Calculate the rate of fluorescence increase, which is proportional to KATP channel activity. Plot dose-response curves to determine EC50 values.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity at the single-cell level, confirming the direct action of compounds on the KATP channel.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the channels in a small "patch" of the membrane.

Materials:

  • HEK293 cells expressing Kir6.2/SUR1.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Glass micropipettes.

  • Extracellular (bath) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES; pH 7.4).

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 K2ATP; pH 7.2).

  • Test compounds (this compound, NN414).

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal (whole-cell or inside-out patch configuration).

  • Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record baseline KATP channel currents.

  • Compound Application: Perfuse the bath with the extracellular solution containing the test compound.

  • Data Acquisition: Record the change in current in response to the compound.

  • Data Analysis: Measure the amplitude of the current before and after compound application to determine the extent of channel activation.

Insulin Secretion Assay

This assay measures the functional consequence of KATP channel activation in pancreatic β-cells or isolated islets, which is the inhibition of glucose-stimulated insulin secretion.

Principle: Activation of KATP channels hyperpolarizes the β-cell membrane, preventing the influx of Ca2+ necessary for insulin exocytosis.

Materials:

  • Isolated pancreatic islets or an insulin-secreting cell line (e.g., INS-1).

  • Krebs-Ringer bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).

  • Test compounds (this compound, NN414).

  • Insulin ELISA kit.

Procedure:

  • Islet/Cell Preparation: Isolate pancreatic islets or culture insulin-secreting cells.

  • Pre-incubation: Pre-incubate islets/cells in KRB buffer with low glucose for 30-60 minutes to establish a basal insulin secretion rate.

  • Incubation with Compounds: Incubate the islets/cells in KRB buffer containing low glucose, high glucose, or high glucose plus the test compound at various concentrations for a defined period (e.g., 30-60 minutes).

  • Sample Collection: Collect the supernatant from each condition.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Data Analysis: Normalize insulin secretion to the total insulin content or DNA content. Compare the inhibition of glucose-stimulated insulin secretion by the test compounds.

Logical Comparison of this compound and NN414

The following diagram illustrates the key points of comparison between the two compounds.

Comparison_Diagram cluster_vu This compound cluster_nn NN414 vu_potency Potency (EC50): ~7 µM comparison Comparison vu_potency->comparison vu_selectivity Selectivity: SUR1 > SUR2A vu_selectivity->comparison vu_off_target Off-Target: Potential Ca2+ effects at high conc. vu_off_target->comparison vu_status Status: Preclinical tool compound vu_status->comparison nn_potency Potency (EC50): 0.45 µM nn_potency->comparison nn_selectivity Selectivity: SUR1/Kir6.2 selective nn_selectivity->comparison nn_off_target Off-Target: Liver enzyme elevation in clinical trials nn_off_target->comparison nn_status Status: Clinical development halted nn_status->comparison

Caption: A logical comparison of the key features of this compound and NN414.

Conclusion

Both this compound and NN414 are valuable research tools for studying the physiology and pharmacology of KATP channels. NN414 exhibits significantly higher potency in activating Kir6.2/SUR1 channels compared to this compound. However, its clinical development was halted due to off-target effects on the liver, highlighting the importance of a thorough safety profile for any potential therapeutic. This compound, while less potent, is a selective SUR1 activator that has been characterized as a useful in vitro and in vivo tool compound. It is noteworthy that at higher concentrations, this compound may exert KATP channel-independent effects on intracellular calcium.

The choice between these two compounds will depend on the specific research question. For studies requiring high potency, NN414 may be the preferred tool, with the caveat of its known off-target effects. For investigations where high selectivity for SUR1 over SUR2 is critical and a well-characterized preclinical tool is needed, this compound presents a strong alternative. The experimental protocols provided in this guide offer a foundation for researchers to design and execute studies to further elucidate the properties of these and other KATP channel modulators.

References

Comparative Analysis of VU0071063's Selectivity for SUR1-Containing KATP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of VU0071063's selectivity for ATP-sensitive potassium (KATP) channels containing the sulfonylurea receptor 1 (SUR1) subunit over those containing the SUR2 subunit. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in evaluating this compound as a pharmacological tool.

Introduction to KATP Channels and this compound

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are hetero-octameric complexes formed by four pore-forming inward rectifier potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor subunits (SUR1, SUR2A, or SUR2B).[1][2] The SUR subunit confers the channel's sensitivity to nucleotides and pharmacological agents.[2]

Different combinations of Kir6.x and SURx subunits are expressed in various tissues, leading to distinct physiological roles and pharmacological profiles. For instance, Kir6.2/SUR1 channels are predominantly found in pancreatic β-cells and neurons, while Kir6.1/SUR2B channels are characteristic of vascular smooth muscle, and Kir6.2/SUR2A channels are found in cardiac muscle.[1][3]

This compound is a novel xanthine derivative identified as a selective opener of KATP channels containing the SUR1 subunit. Its high selectivity makes it a valuable tool for studying the specific roles of SUR1-containing KATP channels and a potential lead compound for the development of targeted therapeutics.

Quantitative Comparison of KATP Channel Modulators

The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and other commonly used KATP channel modulators. The data clearly illustrates the selectivity of this compound for SUR1-containing channels.

CompoundTarget KATP Channel SubunitEC50 / IC50Reference
This compound Kir6.2/SUR1~7 µM (EC50)
Kir6.1/SUR1Active
Kir6.2/SUR2ANo appreciable effect up to 150 µM
Kir6.1/SUR2BNo effect
Diazoxide Kir6.2/SUR131 µM - 78.42 µM (EC50)
Kir6.2/SUR2AWeakly active or inactive
Kir6.2/SUR2BInactive
Pinacidil Kir6.2/SUR1No effect
Kir6.2/SUR2A~10 µM (EC50)
Kir6.1/SUR2B6.50 µM (EC50)
Glibenclamide Kir6.2/SUR14.7 µM and 1300 µM (biphasic IC50)
SUR2A (Y1206S mutant)5-10 µM (IC50)
SUR2B (Y1206S mutant)5-10 µM (IC50)

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_KATP_Channel KATP Channel cluster_Cellular_Response Cellular Response Kir6_2 Kir6.2 Hyperpolarization Hyperpolarization Kir6_2->Hyperpolarization K+ Efflux SUR1 SUR1 SUR1->Kir6_2 SUR2 SUR2 SUR2->Kir6_2 This compound This compound This compound->SUR1 Activates Diazoxide Diazoxide Diazoxide->SUR1 Activates Pinacidil Pinacidil Pinacidil->SUR2 Activates Glibenclamide Glibenclamide Glibenclamide->SUR1 Inhibits Glibenclamide->SUR2 Inhibits Depolarization Depolarization Glibenclamide->Depolarization Blocks K+ Efflux

Caption: KATP channel modulation by selective and non-selective compounds.

start Start: Cell Culture (e.g., HEK293 cells expressing KATP channel subunits) dye_loading Dye Loading (Load cells with a thallium-sensitive fluorescent dye) start->dye_loading wash Wash (Remove excess dye) dye_loading->wash compound_addition Compound Addition (Add this compound or other modulators at various concentrations) wash->compound_addition thallium_addition Thallium Addition (Add thallium-containing stimulus buffer to initiate influx) compound_addition->thallium_addition fluorescence_reading Fluorescence Measurement (Measure the change in intracellular fluorescence over time) thallium_addition->fluorescence_reading data_analysis Data Analysis (Calculate EC50/IC50 values from concentration-response curves) fluorescence_reading->data_analysis end End: Determine Selectivity data_analysis->end

Caption: Workflow for a thallium flux assay to determine KATP channel modulator selectivity.

Experimental Protocols

The selectivity of this compound is primarily determined using two key experimental techniques: thallium flux assays and patch-clamp electrophysiology.

Thallium Flux Assay

This high-throughput fluorescence-based assay measures the influx of thallium ions (Tl+), a surrogate for K+, through open KATP channels.

Principle: Cells expressing the KATP channel of interest are loaded with a Tl+-sensitive fluorescent dye. When the KATP channels are opened by an activator, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. The rate of fluorescence increase is proportional to the channel activity.

Detailed Protocol:

  • Cell Culture: HEK293 cells are transiently or stably transfected with plasmids encoding the desired Kir6.x and SURx subunits (e.g., Kir6.2 and SUR1, or Kir6.2 and SUR2A). Cells are seeded into 384-well plates.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluxOR™) and probenecid (to prevent dye leakage) for approximately 60-90 minutes at room temperature in the dark.

  • Washing: The loading buffer is removed, and the cells are washed with a chloride-free buffer to remove extracellular dye.

  • Compound Incubation: The test compounds (e.g., this compound, diazoxide, pinacidil) are added to the wells at various concentrations and incubated for a predefined period (e.g., 20 minutes) to allow for channel modulation.

  • Thallium Influx: A stimulus buffer containing Tl+ is added to the wells to initiate ion flux through the open KATP channels.

  • Fluorescence Detection: The fluorescence intensity in each well is measured immediately using a fluorescence plate reader. Readings are taken kinetically over a period of 1 to 3 minutes.

  • Data Analysis: The rate of Tl+ influx is calculated from the change in fluorescence over time. Concentration-response curves are generated by plotting the rate of influx against the compound concentration, and EC50 or IC50 values are determined using a four-parameter logistic equation.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for directly measuring ion channel activity with high temporal and electrical resolution. The whole-cell configuration is commonly used to assess the effect of compounds on the total KATP current in a cell.

Principle: A glass micropipette with a very small tip opening is used to form a high-resistance (gigaohm) seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. This allows for the control of the membrane potential (voltage-clamp) and the measurement of the resulting ionic currents.

Detailed Protocol:

  • Cell Preparation: Cells expressing the KATP channel subunits of interest are grown on coverslips.

  • Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with an intracellular solution containing ions that mimic the cell's cytoplasm.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a gigaohm seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage Clamp: The cell's membrane potential is held at a specific voltage (e.g., -70 mV) using a patch-clamp amplifier.

  • Compound Application: The test compound (this compound) is applied to the cell via the extracellular bath solution.

  • Current Recording: The KATP channel currents are recorded before, during, and after the application of the compound. The change in current amplitude indicates the effect of the compound on channel activity.

  • Data Analysis: The magnitude of the current potentiation or inhibition is measured. Concentration-response curves are constructed by applying different concentrations of the compound to a series of cells, and EC50 or IC50 values are calculated.

Conclusion

The experimental data unequivocally demonstrates that this compound is a potent and highly selective activator of SUR1-containing KATP channels. It exhibits robust activation of Kir6.2/SUR1 and Kir6.1/SUR1 channels while having no significant effect on SUR2-containing channels, such as Kir6.2/SUR2A and Kir6.1/SUR2B. This pharmacological profile distinguishes this compound from less selective KATP channel openers like diazoxide and makes it a superior tool for the specific investigation of SUR1-mediated physiological and pathophysiological processes. For drug development professionals, the high selectivity of this compound presents a promising starting point for the design of novel therapeutics targeting SUR1-containing KATP channels with potentially fewer off-target effects.

References

Off-Target Ion Channel Screening: A Comparative Guide to VU0071063 and Diazoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding the selectivity profile of a compound is paramount to ensuring both its efficacy and safety. This guide provides a comparative analysis of the off-target screening profiles of VU0071063 and diazoxide, two potassium channel openers, against a panel of other ion channels. While both compounds target ATP-sensitive potassium (K-ATP) channels, their selectivity profiles differ significantly, impacting their potential therapeutic applications and off-target liabilities.

Executive Summary

This compound emerges as a highly selective activator of the K_ir_6.2/SUR1 subtype of K-ATP channels.[1][2] In contrast, diazoxide, an older-generation K-ATP channel opener, exhibits a broader spectrum of activity, engaging with various K-ATP channel subtypes and demonstrating off-target effects on other classes of ion channels.[3][4][5] This guide summarizes the available quantitative data, details the experimental methodologies for comprehensive ion channel screening, and provides visual representations of the screening workflow and the signaling pathway of the primary target.

Comparative Selectivity Profile

The following table summarizes the available data on the inhibitory or activating effects of this compound and diazoxide on a range of off-target ion channels. It is important to note that a direct head-to-head comparison across a comprehensive ion channel panel in the same study is not publicly available. The data presented here is compiled from various sources.

Ion Channel FamilySpecific ChannelThis compound ActivityDiazoxide Activity
Inwardly Rectifying Potassium (Kir) Channels K_ir_6.2/SUR1 (Target)ActivatorActivator
K_ir_6.1/SUR2BNo significant effectActivator
K_ir_2.1Inactive-
K_ir_2.2Inactive-
K_ir_2.3Weak inhibition-
K_ir_3.1/3.2Weak inhibition-
Voltage-Gated Potassium (Kv) Channels K_v_2.1Weak inhibitionPotential inhibition of various K_v_ channels
hERG (K_v_11.1)No significant effect reportedPotential for off-target effects
Voltage-Gated Sodium (Nav) Channels Na_v_1.5No significant effect reportedPotential for off-target effects
Voltage-Gated Calcium (Cav) Channels L-type (Ca_v_1.x)No significant effect reportedPotential inhibition
T-type (Ca_v_3.x)No significant effect reported-

Absence of data is indicated by "-". It is recommended that comprehensive safety screening be performed to address these data gaps.

Experimental Methodologies

The data presented in this guide is typically generated using a combination of high-throughput screening assays and more detailed electrophysiological techniques.

Thallium Flux Assays (for Potassium Channels)

This high-throughput fluorescence-based assay is often used for primary screening of compounds targeting potassium channels.

Principle: Thallium (Tl⁺) ions can permeate potassium channels and are used as a surrogate for K⁺. A Tl⁺-sensitive fluorescent dye is loaded into cells expressing the ion channel of interest. When the channels open, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence, which is measured by a plate reader.

Protocol Outline:

  • Cell Culture: Cells stably or transiently expressing the potassium channel of interest are seeded in 384-well microplates.

  • Dye Loading: Cells are incubated with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) loading buffer.

  • Compound Incubation: The compound of interest (e.g., this compound or diazoxide) is added to the wells at various concentrations and incubated.

  • Stimulation and Detection: A stimulus (e.g., a high concentration of extracellular K⁺ to depolarize the cell membrane for voltage-gated channels, or a specific agonist) along with a Tl⁺-containing solution is added. The fluorescence intensity is measured kinetically using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. IC₅₀ or EC₅₀ values are calculated from concentration-response curves.

Automated Patch Clamp Electrophysiology

This technique provides a higher throughput alternative to manual patch clamp for secondary screening and selectivity profiling against a panel of ion channels.

Principle: Automated patch clamp systems use planar patch-clamp technology. Cells in suspension are automatically positioned over apertures in a planar substrate. A high-resistance seal (giga-seal) is formed between the cell membrane and the substrate, and the membrane patch is then ruptured to achieve the whole-cell configuration. This allows for the recording of ion channel currents in response to voltage protocols and compound application.

Protocol Outline:

  • Cell Preparation: A single-cell suspension of cells expressing the target ion channel is prepared.

  • System Setup: The automated patch clamp system (e.g., QPatch, Patchliner) is primed with intracellular and extracellular solutions.

  • Cell Handling and Sealing: The cell suspension and compounds are loaded into the system. The instrument automatically performs cell capture, sealing, and whole-cell formation.

  • Electrophysiological Recording: Pre-programmed voltage protocols are applied to elicit ion channel currents. Baseline currents are recorded, followed by the application of the test compound at various concentrations.

  • Data Analysis: The effect of the compound on the current amplitude, kinetics, and voltage-dependence is analyzed to determine IC₅₀ values.

Manual Patch Clamp Electrophysiology (Gold Standard)

Manual patch clamp is the gold standard for detailed characterization of a compound's mechanism of action on an ion channel.

Principle: A glass micropipette with a tip diameter of ~1 µm is brought into contact with the membrane of a single cell. Suction is applied to form a giga-seal. The patch of membrane under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). This allows for precise control of the membrane potential and recording of the ionic currents flowing through the ion channels.

Protocol Outline:

  • Cell Culture: Cells are grown on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to form micropipettes and filled with an appropriate intracellular solution.

  • Recording Setup: The coverslip is placed in a recording chamber on a microscope stage and perfused with an extracellular solution.

  • Seal Formation and Whole-Cell Configuration: The micropipette is positioned onto a cell, and a giga-seal is formed. The whole-cell configuration is then established.

  • Data Acquisition: A specific voltage protocol is applied to the cell, and the resulting ion channel currents are recorded using an amplifier and data acquisition software. The test compound is applied via the perfusion system.

  • Data Analysis: Detailed analysis of the compound's effect on current properties is performed to determine its potency and mechanism of action.

Visualizing the Workflow and Signaling

To better understand the process of off-target screening and the context of the primary target's signaling pathway, the following diagrams are provided.

Experimental_Workflow cluster_screening Off-Target Screening Workflow Compound Test Compound (this compound / Diazoxide) Primary_Screening Primary Screening (e.g., Thallium Flux Assay) Compound->Primary_Screening High-Throughput Secondary_Screening Secondary Screening (Automated Patch Clamp) Primary_Screening->Secondary_Screening Hit Confirmation & Selectivity Detailed_Characterization Detailed Characterization (Manual Patch Clamp) Secondary_Screening->Detailed_Characterization Mechanism of Action Data_Analysis Data Analysis (IC50 Determination) Detailed_Characterization->Data_Analysis

Caption: A typical workflow for off-target ion channel screening.

Signaling_Pathway cluster_pathway K-ATP Channel Signaling in Pancreatic β-cells Glucose High Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel K-ATP Channel (K_ir_6.2/SUR1) ATP_ADP->KATP_Channel Closes Membrane_Potential Membrane Depolarization KATP_Channel->Membrane_Potential Maintains Hyperpolarization This compound This compound This compound->KATP_Channel Opens Ca_Channel Voltage-Gated Ca²⁺ Channel Membrane_Potential->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion

Caption: Simplified signaling pathway of K-ATP channels in insulin secretion.

Conclusion

The available data indicates that this compound is a more selective pharmacological tool for studying K_ir_6.2/SUR1 channels compared to diazoxide. The broader activity profile of diazoxide necessitates careful consideration of its potential off-target effects in experimental design and interpretation of results. For both compounds, a comprehensive off-target screening against a standardized panel of ion channels, such as those offered by specialized contract research organizations, is crucial for a complete safety and selectivity assessment, especially in the context of drug development. The experimental protocols outlined in this guide provide a framework for conducting such essential studies.

References

A Comparative Guide to KATP Channel Openers: VU0071063, Cromakalim, and Pinacidil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ATP-sensitive potassium (KATP) channel opener VU0071063 with the established potassium channel openers, cromakalim and pinacidil. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their specific research needs.

At a Glance: Key Differences and Selectivity

This compound, cromakalim, and pinacidil all function by opening KATP channels, leading to membrane hyperpolarization. However, their potency and selectivity for different KATP channel subtypes vary significantly. KATP channels are hetero-octameric complexes typically composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit. The subunit composition determines the channel's physiological role and pharmacological properties.

  • This compound is a highly selective activator of KATP channels containing the SUR1 subunit, specifically the Kir6.2/SUR1 subtype.[1][2] This subtype is predominantly found in pancreatic β-cells and neurons.

  • Cromakalim (and its more active enantiomer, levcromakalim) and Pinacidil are less selective and demonstrate potent activation of KATP channels containing the SUR2 subunit.[2] They show a preference for the Kir6.1/SUR2B subtype, which is primarily expressed in vascular smooth muscle.[2]

Quantitative Comparison of Potency

The following tables summarize the half-maximal effective concentrations (EC50) of this compound, levcromakalim, and pinacidil on different KATP channel subtypes. The data is derived from studies using a thallium flux assay in HEK293 cells stably expressing the respective human KATP channel subunits.

Table 1: Potency (EC50 in µM) on Pancreatic-type KATP Channels (Kir6.2/SUR1)

CompoundEC50 (µM) on Kir6.2/SUR1
This compound~7[3]
Levcromakalim>30
Pinacidil>30

Table 2: Potency (EC50 in µM) on Vascular Smooth Muscle-type KATP Channels (Kir6.1/SUR2B)

CompoundEC50 (µM) on Kir6.1/SUR2B
This compound>30
Levcromakalim0.13
Pinacidil0.48

Table 3: Potency (EC50 in µM) on Cardiac-type KATP Channels (Kir6.2/SUR2A)

CompoundEC50 (µM) on Kir6.2/SUR2A
This compound>30
Levcromakalim0.44
Pinacidil1.1

Signaling Pathway and Mechanism of Action

The activation of KATP channels by these openers leads to a cascade of events resulting in cellular hyperpolarization. This mechanism is crucial in various physiological processes, including insulin secretion and vascular tone regulation.

Signaling_Pathway General Signaling Pathway of KATP Channel Openers cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KATP KATP Channel (Kir6.x/SURx) K_out K+ KATP->K_out K+ Efflux Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization Increased K+ Conductance Ca_channel Voltage-gated Ca2+ Channel Ca_out Ca2+ Ca_channel->Ca_out Reduced Ca2+ Influx Reduced_Excitability Reduced Cellular Excitability Ca_channel->Reduced_Excitability Ca_in Ca2+ Ca_in->Ca_channel K_in K+ K_in->KATP Hyperpolarization->Ca_channel Inhibits Opening Hyperpolarization->Reduced_Excitability Opener KATP Channel Opener (this compound, Cromakalim, Pinacidil) Opener->KATP Activates

Caption: General signaling pathway of KATP channel openers.

Experimental Protocols

The data presented in this guide were primarily obtained through thallium flux assays and whole-cell patch-clamp electrophysiology.

Thallium Flux Assay for KATP Channel Activity

This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through activated KATP channels.

Thallium_Flux_Assay Thallium Flux Assay Workflow A HEK293 cells stably expressing KATP channel subunits are plated in 384-well plates B Cells are loaded with a Thallium-sensitive fluorescent dye (e.g., FluoZin-2) A->B C Test compound (this compound, cromakalim, or pinacidil) is added to the wells B->C D A solution containing Thallium (Tl+) is added to initiate influx C->D E Fluorescence intensity is measured over time using a plate reader D->E F Rate of fluorescence increase correlates with KATP channel activity E->F

Caption: Workflow for the thallium flux assay.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably expressing specific human Kir6.x and SURx subunits are cultured in appropriate media and plated into 384-well microplates.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent indicator dye.

  • Compound Application: The KATP channel openers (this compound, levcromakalim, or pinacidil) are added at varying concentrations to the wells.

  • Thallium Influx: A stimulus buffer containing thallium is added to the wells to initiate ion flux through the activated KATP channels.

  • Data Acquisition: The fluorescence intensity in each well is measured kinetically using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the rate of thallium influx and thus reflects the activity of the KATP channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents across the entire cell membrane, providing detailed information about channel gating and pharmacology.

Patch_Clamp_Workflow Whole-Cell Patch Clamp Workflow A Prepare transfected HEK293 cells on a glass coverslip B Fabricate a glass micropipette (recording electrode) A->B C Fill micropipette with an intracellular-like solution B->C D Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) C->D E Rupture the cell membrane patch under the pipette tip to gain 'whole-cell' access D->E F Apply voltage-clamp protocols and record membrane currents E->F G Perfuse the cell with solutions containing the test compounds F->G H Measure changes in KATP channel current in response to the compounds G->H

Caption: Workflow for whole-cell patch clamp experiments.

Detailed Methodology:

  • Cell Preparation: HEK293 cells transiently or stably expressing the KATP channel subunits of interest are grown on small glass coverslips.

  • Electrode Preparation: A glass micropipette with a very fine tip (1-5 µm) is fabricated and filled with a solution that mimics the intracellular ionic environment.

  • Seal Formation: The micropipette is brought into contact with the surface of a single cell, and gentle suction is applied to form a high-resistance seal (a "gigaohm seal" or "GΩ seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical and diffusional access to the entire cell interior.

  • Voltage Clamp and Recording: The membrane potential of the cell is clamped at a specific voltage, and the currents flowing through the ion channels are recorded using a specialized amplifier. The effect of the KATP channel openers is determined by perfusing the cells with solutions containing the compounds and measuring the change in the recorded current.

Summary and Conclusion

The choice between this compound, cromakalim, and pinacidil should be guided by the specific KATP channel subtype of interest.

  • This compound is the ideal tool for studies focused on the Kir6.2/SUR1 channel, offering high selectivity and potency for this pancreatic and neuronal subtype. Its lack of activity on SUR2-containing channels minimizes off-target effects in systems where these channels are present.

  • Cromakalim (Levcromakalim) and Pinacidil are suitable for investigating SUR2-containing KATP channels , particularly the Kir6.1/SUR2B subtype found in vascular smooth muscle. Researchers should be aware of their broader activity profile, which includes effects on cardiac KATP channels.

This guide provides a framework for understanding the key differences between these important pharmacological tools. For further details, it is recommended to consult the primary research articles cited.

References

Navigating Treatment Frontiers in Congenital Hyperinsulinism: A Comparative Analysis of VU0071063 and Existing Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Congenital hyperinsulinism (CHI) presents a significant therapeutic challenge due to its heterogeneous genetic origins and the potential for severe neurological complications arising from persistent hypoglycemia. The mainstay of medical management has traditionally revolved around a limited armamentarium of drugs, each with its own efficacy and side-effect profile. This guide provides a comparative overview of the investigational molecule VU0071063 against established and emerging treatments for CHI, supported by available experimental data.

Mechanism of Action: A Tale of Ion Channels and Signaling Cascades

The pathophysiology of the most common and severe forms of CHI lies in the dysfunction of the pancreatic β-cell ATP-sensitive potassium (KATP) channel, a critical regulator of insulin secretion.[1][2][3] This channel, composed of SUR1 and Kir6.2 subunits, acts as a metabolic sensor.[1][4] When glucose levels are low, the channel is open, leading to membrane hyperpolarization and cessation of insulin release. In many forms of CHI, mutations in the genes encoding these subunits (ABCC8 and KCNJ11, respectively) lead to a channel that is inappropriately closed, causing continuous insulin secretion irrespective of blood glucose levels.

Current and investigational therapies for CHI target various points in the insulin secretion pathway.

DOT Script for Insulin Secretion Signaling Pathway

Insulin_Secretion_Pathway cluster_cell Pancreatic β-cell cluster_metabolism Metabolism cluster_channel Ion Channels cluster_drugs Drug Targets Glucose_transporter Glucose Transporter (GLUT1/2) Glucose_6_P Glucose-6-P Glucose_transporter->Glucose_6_P Glucose Glucose Glucose->Glucose_transporter Pyruvate Pyruvate Glucose_6_P->Pyruvate Mitochondria Mitochondria Pyruvate->Mitochondria ATP ATP↑ / ADP↓ Mitochondria->ATP KATP_channel KATP Channel (SUR1/Kir6.2) ATP->KATP_channel Inhibits Membrane_depolarization Membrane Depolarization KATP_channel->Membrane_depolarization Leads to (when closed) Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Membrane_depolarization->Ca_channel Opens Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Insulin Insulin Insulin_exocytosis->Insulin This compound This compound This compound->KATP_channel Opens Diazoxide Diazoxide Diazoxide->KATP_channel Opens Somatostatin_Analogs Somatostatin Analogs SSTR2_5 SSTR2/5 Somatostatin_Analogs->SSTR2_5 Activates GLP1R_Antagonists GLP-1R Antagonists GLP1R GLP-1R GLP1R_Antagonists->GLP1R Blocks Sirolimus Sirolimus mTOR mTOR Sirolimus->mTOR Inhibits SSTR2_5->Ca_channel Inhibits GLP1R->Insulin_exocytosis Potentiates (via cAMP) mTOR->Insulin_exocytosis Regulates

Caption: Simplified signaling pathway of insulin secretion in pancreatic β-cells and the targets of various CHI therapies.

Comparative Efficacy of Medical Therapies

The therapeutic landscape for CHI is evolving, with treatments targeting different mechanisms to control insulin secretion. A summary of their efficacy is presented below.

Treatment ClassDrug(s)Mechanism of ActionReported EfficacyKey Limitations & Side Effects
KATP Channel Openers This compound (Investigational)Directly and selectively activates KATP channels.Preclinical data suggests it is more potent and has a faster kinetic of action than diazoxide.Clinical data on efficacy and safety in humans is not yet available.
Diazoxide Opens KATP channels, leading to hyperpolarization of the β-cell membrane and inhibition of insulin secretion.First-line therapy for many forms of CHI. Response rates vary significantly depending on the underlying genetic mutation.Ineffective in patients with non-functional KATP channels. Side effects include fluid retention, hypertrichosis, and, rarely, pulmonary hypertension.
Somatostatin Analogs Octreotide , Lanreotide Act on somatostatin receptors (SSTR2 and 5) to suppress insulin secretion downstream of the KATP channel.Second-line therapy, particularly for diazoxide-unresponsive CHI. Long-acting formulations (Lanreotide) can improve quality of life.Tachyphylaxis (diminishing response) can occur. Side effects include gastrointestinal issues, suppression of growth hormone, and gallstone formation.
mTOR Inhibitors Sirolimus Inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation and may play a role in insulin signaling.Used in severe, refractory cases of CHI. Response is variable, with some studies showing limited success.High incidence of adverse effects, including immunosuppression leading to infections, stomatitis, and metabolic abnormalities.
GLP-1 Receptor Antagonists Exendin-(9-39) (Investigational)Blocks the glucagon-like peptide-1 (GLP-1) receptor, inhibiting a pathway that potentiates insulin secretion.Shows promise in preclinical and early clinical studies, particularly in KATP-HI, by increasing fasting blood glucose.Short half-life necessitates continuous infusion; long-acting formulations are in development.

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the efficacy of new therapeutic agents like this compound. A general workflow for assessing insulin secretion from pancreatic islets is outlined below.

DOT Script for a General In Vitro Insulin Secretion Assay Workflow

Experimental_Workflow cluster_prep Islet Preparation cluster_assay Insulin Secretion Assay cluster_analysis Analysis Islet_Isolation Isolate Pancreatic Islets (e.g., from animal models or human donors) Islet_Culture Culture Islets Overnight (e.g., in RPMI-1640 medium) Islet_Isolation->Islet_Culture Preincubation Pre-incubate Islets (Low glucose buffer, e.g., KRB) Islet_Culture->Preincubation Stimulation Stimulate Islets (Low/High glucose +/- test compounds) Preincubation->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Islet_Lysis Lyse Islets (for total insulin content) Stimulation->Islet_Lysis Insulin_Quantification Quantify Insulin (e.g., ELISA) Supernatant_Collection->Insulin_Quantification Islet_Lysis->Insulin_Quantification Data_Normalization Normalize Data (% of total insulin content) Insulin_Quantification->Data_Normalization Results Results Data_Normalization->Results

Caption: A generalized workflow for an in vitro glucose-stimulated insulin secretion (GSIS) assay.

A typical experimental protocol for a glucose-stimulated insulin secretion (GSIS) assay involves the following steps:

  • Islet Isolation and Culture: Pancreatic islets are isolated from a suitable model (e.g., mouse, rat, or human donor). The isolated islets are then cultured overnight to allow for recovery.

  • Pre-incubation: The islets are pre-incubated in a buffer with a low glucose concentration (e.g., 2.8 mM) for approximately one hour to establish a baseline.

  • Stimulation: Batches of islets are then transferred to solutions containing low or high glucose concentrations (e.g., 2.8 mM and 16.7 mM, respectively) with or without the test compound (e.g., this compound, diazoxide) at various concentrations. This incubation typically lasts for about an hour.

  • Sample Collection: At the end of the stimulation period, the supernatant (containing the secreted insulin) is collected. The islets themselves can be lysed to measure the total insulin content for normalization purposes.

  • Quantification: The amount of insulin in the supernatant and the islet lysate is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The secreted insulin is often expressed as a percentage of the total insulin content to account for variations in islet size and number.

Future Directions

While existing therapies have improved outcomes for many with CHI, significant unmet needs remain, particularly for patients with diazoxide-unresponsive forms of the disease. The development of more specific and potent KATP channel openers like this compound offers a promising avenue for future treatment. Furthermore, novel approaches targeting the GLP-1 receptor are also advancing through clinical trials. The ultimate goal is to develop therapies that not only effectively control hypoglycemia but also minimize side effects, thereby improving the long-term quality of life for individuals with congenital hyperinsulinism.

References

Cross-Validation of VU0071063's KATP Channel Activity with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological findings of VU0071063, a potent and selective opener of the Kir6.2/SUR1 ATP-sensitive potassium (KATP) channel, with data from genetic models to validate its mechanism of action. This compound has been identified as a valuable tool for investigating the therapeutic potential of Kir6.2/SUR1 activation in conditions such as hyperinsulinism.[1] This document summarizes key experimental data, details methodologies, and visualizes relevant pathways to offer an objective assessment of this compound's performance and specificity.

Data Presentation

The following tables summarize the quantitative data from studies cross-validating this compound's effects using wild-type (WT) and SUR1 knockout (SUR1-/-) mouse models. These genetic models are crucial for distinguishing between on-target and potential off-target effects.

Table 1: Effect of this compound on Cytosolic Ca2+ Concentration ([Ca2+]c) in Pancreatic Islet Cell Clusters

GenotypeConditionTreatmentChange in [Ca2+]cKATP Channel-Dependent EffectSource
Wild-Type (WT)10 mM GlucoseThis compound (30 µM)Significant ReductionYes[2]
SUR1-/-10 mM GlucoseThis compound (30 µM)Significant Reduction (weaker than WT)No[2]

Table 2: Comparative Potency and Selectivity of KATP Channel Openers

CompoundTargetPotencyOff-Target Effects Noted in Literature
This compound Kir6.2/SUR1More potent than diazoxideKATP channel-independent effects at higher concentrations[2]
Diazoxide Kir6.2/SUR1Less potent than this compoundVascular KATP channels, mitochondrial complex 2 inhibition[1]
NN414 Kir6.2/SUR1SelectiveNo effect in SUR1-/- islet cell clusters

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental designs.

insulin_secretion_pathway cluster_glucose_metabolism Glucose Metabolism cluster_membrane_events Membrane Depolarization cluster_insulin_release Insulin Release cluster_this compound This compound Action Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP ATP Metabolism->ATP KATP_Channel KATP Channel (Kir6.2/SUR1) ATP->KATP_Channel Closes K_efflux K+ Efflux KATP_Channel->K_efflux Reduces Depolarization Depolarization K_efflux->Depolarization VDCC Voltage-Dependent Ca2+ Channel Depolarization->VDCC Opens Ca_influx Ca2+ Influx VDCC->Ca_influx Ca_increase Increased [Ca2+]c Ca_influx->Ca_increase Insulin_Vesicles Insulin Vesicles Ca_increase->Insulin_Vesicles Exocytosis Exocytosis Insulin_Vesicles->Exocytosis Insulin_Secretion Insulin Secretion Exocytosis->Insulin_Secretion This compound This compound This compound->KATP_Channel Opens

Caption: Glucose-stimulated insulin secretion pathway and the action of this compound.

experimental_workflow cluster_islet_isolation Islet Isolation cluster_ca_imaging Calcium Imaging cluster_analysis Data Analysis WT_Mouse Wild-Type Mouse Isolate_Islets_WT Isolate Pancreatic Islets WT_Mouse->Isolate_Islets_WT SUR1_KO_Mouse SUR1-/- Mouse Isolate_Islets_KO Isolate Pancreatic Islets SUR1_KO_Mouse->Isolate_Islets_KO Load_Dye Load with Ca2+ Indicator Dye Isolate_Islets_WT->Load_Dye Isolate_Islets_KO->Load_Dye Stimulate_Glucose Stimulate with 10 mM Glucose Load_Dye->Stimulate_Glucose Treat_this compound Treat with this compound (30 µM) Stimulate_Glucose->Treat_this compound Measure_Fluorescence Measure [Ca2+]c Fluorescence Treat_this compound->Measure_Fluorescence Compare_Responses Compare [Ca2+]c reduction between WT and SUR1-/- Measure_Fluorescence->Compare_Responses

References

Benchmarking VU0071063: A Comparative Guide to Novel KATP Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the KATP channel modulator VU0071063 against a selection of novel, next-generation modulators. The following sections detail the performance of these compounds, supported by experimental data, to inform research and development in metabolic and cardiovascular diseases.

Data Presentation: Quantitative Comparison of KATP Channel Modulators

The potency and selectivity of this compound and other novel KATP channel openers are summarized below. The data is presented as EC50 values, which represent the concentration of a compound that elicits a half-maximal response. A lower EC50 value indicates higher potency.

CompoundKATP Channel SubtypeEC50 (µM)Reference CompoundEC50 (µM)
This compound Kir6.2/SUR1 (pancreatic)7.44Diazoxide78.42
Kir6.1/SUR2B (vascular)No activityPinacidil6.50
CL-705G Kir6.2/SUR2A (cardiac)9Pinacidil11
Kir6.1/SUR2B (vascular)No significant activity--
NN414 Kir6.2/SUR1 (pancreatic)More potent than diazoxideDiazoxide-
P-1075 SUR2B/Kir6.x (vascular)0.045--
BMS-191095 mitoKATP (cardiac)EC25 = 1.5Cromakalim4.7

Key Observations:

  • This compound demonstrates significant potency and selectivity for the pancreatic Kir6.2/SUR1 KATP channel subtype compared to the reference compound diazoxide.[1] It shows no activity at the vascular Kir6.1/SUR2B subtype, suggesting a favorable profile for targeting insulin secretion without directly affecting blood pressure.[1]

  • CL-705G is a novel opener with specific activity on Kir6.2-containing channels, such as those in the heart and pancreas.[2][3] Its potency is comparable to pinacidil on Kir6.2/SUR2A channels, but it notably lacks activity at the Kir6.1/SUR2B subtype, indicating a potential for cardiac-specific action.[2]

  • NN414 is another potent and selective opener of the pancreatic SUR1/Kir6.2 channel.

  • P-1075 exhibits high potency for the vascular SUR2B-containing KATP channels, suggesting its primary effects would be on vasodilation.

  • BMS-191095 is a selective activator of mitochondrial KATP (mitoKATP) channels and is noted for its cardioprotective effects without significant peripheral vasodilation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Electrophysiology: Patch-Clamp Recording

This technique is used to measure the ion flow through KATP channels in individual cells, providing a direct assessment of channel opening or closing in response to a compound.

Protocol:

  • Cell Preparation: HEK293 cells stably expressing the desired KATP channel subunits (e.g., Kir6.2/SUR1) are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, and 1 MgCl2, adjusted to pH 7.3 with KOH.

  • Recording: A micropipette is brought into close contact with a cell membrane to form a high-resistance "gigaohm" seal. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Data Acquisition: Membrane currents are recorded using an amplifier and digitizer. The holding potential is typically set at -70 mV. The effect of the test compound is assessed by perfusing the cell with a solution containing the modulator and observing the change in current.

  • Analysis: The current-voltage relationship and the magnitude of the current change are analyzed to determine the potency (EC50) and efficacy of the compound.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to modulate insulin release from pancreatic islets or insulin-secreting cell lines in response to glucose.

Protocol:

  • Islet Isolation and Culture: Pancreatic islets are isolated from mice or rats by collagenase digestion and cultured overnight. Alternatively, insulin-secreting cell lines like INS-1 or MIN6 can be used.

  • Pre-incubation: Islets are pre-incubated for 1-2 hours in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Stimulation: Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) in the presence or absence of the test compound for a defined period (e.g., 1 hour).

  • Sample Collection: The supernatant is collected to measure the amount of secreted insulin. The islets are lysed to measure the total insulin content.

  • Insulin Measurement: Insulin concentration in the supernatant and lysate is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Analysis: The amount of secreted insulin is normalized to the total insulin content. The effect of the compound is determined by comparing insulin secretion in the treated group to the control group.

In Vivo Glucose Tolerance Test (GTT)

This test evaluates the effect of a compound on glucose homeostasis in a living animal model, typically mice.

Protocol:

  • Animal Preparation: Mice are fasted overnight (e.g., 16 hours) with free access to water.

  • Baseline Measurement: A baseline blood glucose level is measured from a tail snip using a glucometer.

  • Compound Administration: The test compound or vehicle is administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Glucose Challenge: After a specified time, a bolus of glucose (e.g., 2 g/kg body weight) is administered intraperitoneally or orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated and compared between the compound-treated and vehicle-treated groups to assess the improvement in glucose tolerance.

Mandatory Visualizations

Signaling Pathway of KATP Channel Modulation

KATP_Signaling cluster_pancreatic_beta_cell Pancreatic Beta-Cell cluster_modulators KATP Channel Modulators Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel KATP Channel (Kir6.2/SUR1) ATP_ADP->KATP_channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_channel Activates Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion This compound This compound This compound->KATP_channel Activates Novel_Openers Novel Openers (e.g., CL-705G, NN414) Novel_Openers->KATP_channel Activates

Caption: KATP channel signaling pathway in pancreatic beta-cells and the action of openers.

Experimental Workflow for KATP Modulator Evaluation

Experimental_Workflow cluster_workflow Experimental Workflow Screening High-Throughput Screening (e.g., Thallium Flux Assay) Hit_Validation Hit Validation & Lead Optimization Screening->Hit_Validation Electrophysiology Electrophysiological Characterization (Patch-Clamp) Hit_Validation->Electrophysiology In_Vitro_Functional In Vitro Functional Assays (e.g., GSIS) Electrophysiology->In_Vitro_Functional In_Vivo_PKPD In Vivo Pharmacokinetics & Pharmacodynamics (PK/PD) In_Vitro_Functional->In_Vivo_PKPD In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Glucose Tolerance Test) In_Vivo_PKPD->In_Vivo_Efficacy Preclinical Preclinical Development In_Vivo_Efficacy->Preclinical

References

Safety Operating Guide

Essential Safety and Disposal Guidance for VU0071063

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for VU0071063 was found. The following guidance is based on the safety information for Diazoxide, a structurally and functionally similar compound that also acts as a K-ATP channel opener. Researchers must consult their institution's safety office and, if available, the specific SDS for this compound for definitive procedures.

This compound is a research chemical requiring careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information for researchers and laboratory personnel.

Key Safety and Disposal Information (Based on Diazoxide)
ParameterInformationSource
Primary Hazards Harmful if swallowed. May cause irritation to eyes, respiratory system, and skin. May damage the unborn child. Causes damage to organs (Pancreas, Kidney, Heart) through prolonged or repeated exposure.[1][2][3][4]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection. A dust respirator should be used when handling the powder form.[1]
Handling Avoid breathing dust and contact with skin and eyes. Use in a well-ventilated area. Minimize dust generation and accumulation. Do not eat, drink, or smoke when using this product.
Spill Cleanup For minor spills, use dry clean-up procedures and avoid generating dust. Dampen with water to prevent dusting before sweeping. Vacuum up or sweep up material and place it in a suitable, labeled container for disposal. Vacuum cleaners should be fitted with a HEPA filter.
Disposal Dispose of contents and container to an approved waste disposal plant. Do not allow to enter drains, sewers, or watercourses.

Experimental Workflow: Handling and Disposal

The following diagram outlines the general workflow for safely handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Collection & Disposal A Review Safety Data Sheet (SDS) (Use Diazoxide SDS as a proxy if specific one is unavailable) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) A->B C Weigh and prepare solutions in a well-ventilated area or fume hood B->C Proceed with caution D Conduct experiment C->D E Segregate waste: - Solid waste (contaminated tips, tubes) - Liquid waste (solutions) D->E After experiment F Label waste containers clearly ('Hazardous Waste', Chemical Name) E->F G Store waste in a designated, secure area F->G H Arrange for disposal by a licensed waste management company G->H This compound This compound KATP Kir6.2/SUR1 K-ATP Channel This compound->KATP activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization leads to Ca_influx Voltage-gated Ca2+ Channel (Inhibition) Hyperpolarization->Ca_influx causes Insulin_secretion Insulin Secretion (Inhibition) Ca_influx->Insulin_secretion results in

References

Personal protective equipment for handling VU0071063

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling, use, and disposal of VU0071063, a potent and specific Kir6.2/SUR1 potassium channel opener. The information is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is informed by the safety protocols for Diazoxide, a structurally and functionally related compound, and general principles of laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection Type Required Equipment Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield should be used when there is a high potential for spray or splash.[2]To protect eyes from contact with dust, aerosols, or splashes of the compound in solution.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. It is crucial to inspect gloves for any tears or holes before use.
Body Protection A laboratory coat or disposable coveralls.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if working with the powdered form of the compound, especially when weighing or transferring, to avoid inhalation of dust particles.To prevent inhalation of the compound.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing: When weighing the powdered form of this compound, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Solution Preparation: this compound is soluble in DMSO (63 mg/mL) and Ethanol (2 mg/mL), but insoluble in water.[3] When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Avoidance of Contamination: Use dedicated spatulas and glassware. After handling, thoroughly decontaminate all surfaces and equipment.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Conditions:

Form Storage Temperature Duration
Powder-20°C3 years
In Solvent-80°C1 year
In Solvent-20°C1 month

Data sourced from Selleck Chemicals product information.[3]

To prevent degradation, aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Experimental Workflow

The following diagram illustrates a general workflow for an in-vitro experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Post-Experiment A Wear Appropriate PPE B Prepare Workspace A->B C Weigh this compound Powder (in fume hood) B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Cell Culture/Tissue Preparation D->E F Add this compound Solution to Media E->F G Incubate F->G H Data Acquisition G->H I Decontaminate Workspace H->I J Dispose of Waste I->J K Remove and Dispose of PPE J->K L Wash Hands Thoroughly K->L

General experimental workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound should be considered hazardous waste and disposed of according to institutional and local regulations.

Disposal Protocol:

  • Solid Waste: Contaminated solid waste, including unused powder, disposable labware (e.g., pipette tips, tubes), and PPE (gloves, lab coats), should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a designated, leak-proof hazardous waste container. Do not pour solutions down the drain.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Container Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard symbols.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

In case of accidental exposure, immediate action is necessary.

Emergency Response Plan:

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

It is highly recommended to have a copy of the Safety Data Sheet for a related compound like Diazoxide readily available in the laboratory for reference in case of an emergency. All laboratory personnel handling this compound should be familiar with these emergency procedures.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0071063
Reactant of Route 2
Reactant of Route 2
VU0071063

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.